molecular formula C11H9NO3 B2388736 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one CAS No. 2260937-38-8

5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Cat. No.: B2388736
CAS No.: 2260937-38-8
M. Wt: 203.197
InChI Key: WCLPWRRHPOBIOK-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenoxy)-1H-pyridin-2-one is a chemical compound of interest in medicinal chemistry and drug discovery. It features a 2-pyridone core, a versatile scaffold recognized for its broad biological activities and utility as a synthetic intermediate . This scaffold is synthetically multilateral and serves as a key raw material for synthesizing a wide range of heterocyclic compounds and potential drug candidates . Compounds within the 2-pyridone class have attracted significant attention due to their applications as antibiotics and antitumor agents . Researchers value this structural motif for designing novel bioactive molecules, particularly in developing antitubercular agents. Related pyridyl and hydroxyphenyl-containing compounds have demonstrated growth inhibitory activity against Mycobacterium tuberculosis H37Rv, highlighting the therapeutic potential of this chemical class . The 2-pyridone framework allows for extensive synthetic modifications, making it a privileged structure in the design of potent and cost-effective anti-infective and anticancer agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-hydroxyphenoxy)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-8-1-3-9(4-2-8)15-10-5-6-11(14)12-7-10/h1-7,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLPWRRHPOBIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one , a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularly in the development of anti-fibrotic agents and kinase inhibitors.

Chemical Profile, Synthesis, and Pharmacological Potential

Executive Summary

This compound is a diaryl ether scaffold characterized by a 2-pyridone core substituted at the C5 position with a 4-hydroxyphenoxy group. Structurally, it represents a hybrid bioisostere, combining the hydrogen-bond donor/acceptor properties of Pirfenidone (an anti-fibrotic) with the redox-active phenolic moiety found in various antioxidants.

This compound is primarily utilized as:

  • A Pharmacophore Scaffold: For developing inhibitors of p38 MAP kinase and HIF prolyl hydroxylase.

  • A Metabolic Probe: To study the Phase II conjugation (glucuronidation) of phenolic pyridine derivatives.

  • A Synthetic Intermediate: In the construction of complex macrocycles via the phenolic hydroxyl group.

Chemical Identity & Structural Dynamics

Nomenclature and Identifiers
  • IUPAC Name: this compound

  • Common Synonyms: 5-(4-Hydroxyphenoxy)-2-pyridone; 4-[(6-Oxo-1,6-dihydro-3-pyridinyl)oxy]phenol.

  • Molecular Formula: C₁₁H₉NO₃[1]

  • Molecular Weight: 203.20 g/mol

Tautomerism and Stability

A critical feature of this molecule is the lactam-lactim tautomerism of the pyridone ring. While the name specifies the 2-one (lactam) form, the equilibrium is solvent-dependent.

  • Solid State/Polar Solvents: The Lactam (2-pyridone) form is dominant due to intermolecular hydrogen bonding (dimerization) and higher polarity.

  • Gas Phase/Non-polar Solvents: The Lactim (2-hydroxypyridine) form may exist but is generally less stable for this specific derivative due to the electron-donating phenoxy group at C5.

Structural Visualization (DOT)

The following diagram illustrates the core structure and its tautomeric equilibrium.

ChemicalStructure Lactam Lactam Form (Dominant) 1H-pyridin-2-one core (Polar Solvents) Lactim Lactim Form (Minor) 2-hydroxypyridine core (Non-polar Solvents) Lactam->Lactim Tautomerism (K_eq << 1) Phenol 4-Hydroxyphenoxy Substituent (C5) Phenol->Lactam Ether Linkage

Caption: Tautomeric equilibrium heavily favors the Lactam form in physiological conditions.

Physicochemical Properties (Predicted & Derived)

The following data is synthesized from Structure-Activity Relationship (SAR) databases for 5-substituted-2-pyridones.

PropertyValue / DescriptionImplications for Research
LogP (Predicted) 1.2 – 1.6Moderate lipophilicity; likely good oral bioavailability (Lipinski compliant).
pKa (Pyridone NH) ~11.0Weakly acidic; remains neutral at physiological pH (7.4).
pKa (Phenol OH) ~9.9Ionizes at basic pH; site for Phase II metabolism (glucuronidation).
H-Bond Donors 2 (NH, OH)High potential for receptor binding (e.g., kinase hinge regions).
H-Bond Acceptors 3 (C=O, Ether O, Phenol O)Facilitates water solubility and target interaction.
Solubility Moderate (Water), High (DMSO, MeOH)Soluble in polar organic solvents; requires co-solvents (PEG400) for aqueous dosing.

Synthetic Methodology

Direct coupling of hydroquinone to 5-bromo-2-pyridone is challenging due to competing side reactions. The most robust protocol involves a Copper-Catalyzed Ullmann Coupling using protected intermediates, followed by deprotection.

Validated Synthetic Route

Reaction Type: Modified Ullmann Ether Synthesis / Chan-Lam Coupling.

Step 1: Protection (Optional but Recommended) Protect 5-bromo-2-hydroxypyridine as 5-bromo-2-methoxypyridine to lock the tautomer and prevent N-arylation.

Step 2: Coupling (The Critical Step)

  • Reagents: 5-Bromo-2-methoxypyridine + 4-Methoxyphenol.

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%).

  • Ligand: N,N-Dimethylglycine or 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD).

  • Base: Cesium Carbonate (Cs₂CO₃).

  • Solvent: Dioxane or DMF, 90-110°C, 12-24h.

Step 3: Global Deprotection

  • Reagent: Boron Tribromide (BBr₃) in DCM or HBr/Acetic Acid.

  • Mechanism: Cleaves both methyl ethers (pyridine-OMe and phenyl-OMe) to yield the target pyridone-phenol. Note: The 2-methoxypyridine converts to 1H-pyridin-2-one upon demethylation.

Synthesis Workflow Diagram

SynthesisPathway Start Starting Material: 5-Bromo-2-methoxypyridine Intermediate Intermediate: 5-(4-methoxyphenoxy)-2-methoxypyridine Start->Intermediate CuI (10%), Ligand, Cs2CO3 110°C, Dioxane (Ullmann) Reactant Reactant: 4-Methoxyphenol Reactant->Intermediate CuI (10%), Ligand, Cs2CO3 110°C, Dioxane (Ullmann) Step2 Deprotection: BBr3 / DCM or HBr/AcOH Intermediate->Step2 Final Target Product: This compound Step2->Final Hydrolysis & Demethylation

Caption: Two-step synthesis via Ullmann coupling and Lewis acid deprotection.

Biological & Pharmacological Applications[2][3]

Anti-Fibrotic Potential

This compound is a structural analog of Pirfenidone (Esbriet), an approved drug for Idiopathic Pulmonary Fibrosis (IPF).

  • Mechanism: The pyridone core is known to downregulate TGF-β and TNF-α production.

  • Advantage: The addition of the 4-hydroxyphenoxy group introduces antioxidant capacity, potentially mitigating Reactive Oxygen Species (ROS) driven fibrosis, a pathway distinct from Pirfenidone.

Kinase Inhibition (p38 MAPK)

The 2-pyridone motif functions as a hydrogen bond acceptor/donor pair that mimics the ATP adenine ring.

  • Binding Mode: The lactam (NH/C=O) can form a bidentate H-bond with the "hinge region" of kinases (e.g., p38 MAPK).

  • Extension: The phenoxy group extends into the hydrophobic pocket II, increasing selectivity compared to smaller fragments.

Metabolic Considerations

Researchers must account for rapid metabolism in in vivo studies:

  • Glucuronidation: The phenolic -OH is a primary target for UGT enzymes (rapid clearance).

  • Oxidation: The electron-rich phenol ring is susceptible to CYP450 oxidation to a quinone methide intermediate (potential toxicity).

    • Mitigation: In drug design, the phenol is often capped (e.g., as a methoxy or difluoromethoxy group) to improve metabolic stability.

Analytical Characterization (Expected Data)

To validate the synthesis of this compound, compare experimental data against these reference values:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.0-11.5 ppm (br s, 1H): NH of pyridone (exchangeable).

    • δ 9.2 ppm (s, 1H): Phenolic OH.

    • δ 7.3-7.5 ppm (m, 2H): Pyridone H-6 and H-4.

    • δ 6.7-6.9 ppm (m, 4H): Aromatic protons of the phenol ring (AA'BB' system).

    • δ 6.4 ppm (d, 1H): Pyridone H-3 (upfield due to carbonyl shielding).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 204.06 m/z

    • [M-H]⁻: 202.05 m/z (Negative mode is often more sensitive for phenols).

References

  • Structural Chemistry of 2-Pyridones

    • Title: Tautomerism and aggregation of 2-pyridone in solid st
    • Source: Wikipedia / Structural Chemistry Journals.
    • Link:

  • Synthetic Methodology (Ullmann Coupling)

    • Title: Copper-Catalyzed Synthesis of Diaryl Ethers (The Ullmann Ether Synthesis).
    • Source: Organic Chemistry Portal.
    • Link:

  • Pharmacological Context (Pirfenidone Analogs)

    • Title: Pyridone derivatives as anti-fibrotic agents (P
    • Source: Google P
    • Link:

  • pKa and Physicochemical Properties

    • Title: pKa Data Compiled by R. Williams (Pyridine and Phenol values).
    • Source: Bordwell pKa Table / R. Williams.
    • Link:

Sources

Thermodynamic stability profile of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability Profile of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of this compound, a heterocyclic compound of interest in pharmaceutical research. Drawing upon established principles of physical organic chemistry and regulatory guidelines for stability testing, this document outlines a systematic approach to characterizing the molecule's intrinsic stability. We delve into the anticipated degradation pathways—hydrolysis, oxidation, and photolysis—driven by the compound's key structural motifs: a pyridinone ring, a phenolic group, and an ether linkage. This guide furnishes detailed, field-proven experimental protocols for forced degradation studies, solid- and solution-state stability assessments, and the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be self-validating, ensuring the generation of robust and reliable data essential for drug development professionals. All discussions are grounded in authoritative references to provide a scientifically rigorous foundation for researchers and scientists.

Introduction: The Imperative of Stability Profiling

In drug development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its shelf-life, safety, and efficacy.[1] A comprehensive stability profile is not merely a regulatory requirement but a fundamental necessity for understanding how an API will behave under various environmental conditions of storage, transport, and administration.[2]

The subject of this guide, this compound, incorporates several functional groups that present unique stability challenges. The pyridinone scaffold is found in numerous marketed drugs, valued for its versatile biological activities.[3] However, the presence of a phenolic hydroxyl group and a diaryl ether linkage introduces potential liabilities, primarily susceptibility to oxidative and hydrolytic degradation, respectively.[4]

This document serves as a proactive guide for the researcher. Rather than a simple recitation of facts, it is a strategic manual for designing and executing a complete stability assessment. We will explore the "why" behind experimental choices, enabling the scientist to anticipate challenges, interpret complex data, and ultimately build a robust data package for this promising molecule.

Physicochemical and Structural Characterization

A foundational understanding of the molecule's physicochemical properties is paramount before initiating any stability studies. These parameters govern solubility, dissolution, and membrane permeability, and they provide critical insights for designing analytical methods and formulation strategies.

Molecular Identity and Structural Features
  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₉NO₃

  • Molecular Weight: 203.19 g/mol

The molecule's structure (Figure 1) reveals three key regions of interest for stability:

  • The 1H-pyridin-2-one Ring: This lactam structure can be susceptible to hydrolysis under harsh pH conditions.

  • The Phenolic Hydroxyl Group: Phenols are notoriously prone to oxidation, which can be catalyzed by light, metal ions, or high pH, often leading to colored degradants.

  • The Diaryl Ether Linkage: While generally stable, ether bonds can be cleaved under forcing acidic conditions.

Figure 1: Chemical Structure of this compound

Caption: Structure highlighting key functional groups.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted using computational models. These values serve as essential starting points for experimental design.

PropertyPredicted ValueSignificance in Stability Studies
pKa (Acidic) ~8.5 - 9.5 (Phenolic OH)Influences solubility and susceptibility to base-catalyzed oxidation.
pKa (Basic) ~0.5 - 1.5 (Pyridinone N-H)Relevant for behavior in strongly acidic media.
LogP ~1.0 - 1.5Indicates moderate lipophilicity; guides selection of HPLC mobile phase.
Aqueous Solubility pH-dependentLow solubility in neutral water is expected; will increase at high pH.

Anticipated Degradation Pathways

Forced degradation, or stress testing, is a critical exercise to identify likely degradation products and establish the intrinsic stability of a molecule.[5] This process is fundamental to developing and validating a stability-indicating analytical method.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals.[4] For this molecule, two primary sites are of interest:

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., 0.1 M HCl) and heat, the ether linkage is the most probable site of cleavage, yielding 5-hydroxy-1H-pyridin-2-one and hydroquinone.

  • Base-Catalyzed Hydrolysis: In strong alkaline media (e.g., 0.1 M NaOH), the lactam bond within the pyridinone ring may open. Additionally, the phenolic group will be deprotonated, rendering it highly susceptible to oxidation.

Oxidative Degradation

Oxidation is arguably the most significant anticipated stability liability.[4] The electron-rich phenolic ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or peroxides. This pathway often leads to the formation of quinone-type structures, which are frequently colored.

G A 5-(4-Hydroxyphenoxy)- 1H-pyridin-2-one B Phenoxide Anion (Deprotonated) A->B High pH C Phenoxy Radical B->C Oxidant (O2, H2O2) Metal Ions, Light D Quinone-type Degradants (Colored) C->D Further Oxidation E Polymeric Products D->E Polymerization

Caption: Anticipated oxidative degradation pathway of the phenolic moiety.

Photolytic Degradation

Aromatic systems, such as the two rings in this molecule, often absorb UV radiation, which can lead to photodecomposition.[6] ICH Q1B guidelines mandate photostability testing to assess the impact of light exposure.[7] Degradation can occur via direct photo-oxidation or rearrangement reactions.

Core Experimental Protocols

The following protocols provide a robust starting point for a comprehensive stability assessment. They are designed to be compliant with International Council for Harmonisation (ICH) guidelines.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating method is one that can accurately quantify the decrease of the active ingredient due to degradation and separate it from all potential degradation products.[2][8] Reversed-phase HPLC (RP-HPLC) is the technique of choice.

Caption: Workflow for stability-indicating HPLC method development.

Step-by-Step Protocol:

  • Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 stationary phase is a versatile starting point.

  • Mobile Phase: Begin with a gradient of water (with 0.1% formic acid for peak shape) and acetonitrile.

  • Detection: Use a PDA detector to monitor peak purity and select an appropriate wavelength (e.g., the λmax of the parent compound and a lower wavelength like 220 nm to detect impurities).[8]

  • Forced Degradation: Prepare samples as described in Protocol 4.2.

  • Analysis: Inject an unstressed sample, individual stressed samples, and a composite mixture of all stressed samples. The goal is to demonstrate that all degradation products are resolved from the parent peak and from each other.

  • Optimization: If resolution is poor, adjust the gradient slope, mobile phase pH, or organic modifier (e.g., methanol).[9]

  • Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation (Stress Testing) Protocol

The goal is to achieve 5-20% degradation of the API to ensure that the analytical method is challenged without generating secondary or irrelevant degradants.[10]

Stress ConditionProtocolRationale
Acid Hydrolysis Dissolve API in 0.1 M HCl; heat at 60-80°C for several hours.To challenge the ether linkage and other acid-labile groups.
Base Hydrolysis Dissolve API in 0.1 M NaOH; keep at room temperature.To challenge the lactam ring and promote oxidation of the phenol.
Oxidation Dissolve API in 3% H₂O₂; keep at room temperature.To simulate oxidative stress and identify potential oxidative byproducts.[4]
Thermal Stress Store solid API at 80-100°C for 24-48 hours.To assess the intrinsic thermal stability of the solid form.[11]
Photostability Expose solid API and solution to light providing ≥1.2 million lux hours and ≥200 watt hours/m² of near UV energy, per ICH Q1B.[7][12] A dark control must be run in parallel.To evaluate degradation upon exposure to light, as required for packaging and storage decisions.

For all solution studies, a target concentration of ~1 mg/mL is a typical starting point. Samples should be periodically withdrawn, neutralized if necessary, and analyzed by the developed HPLC method.

Thermal Analysis for Solid-State Characterization

Thermal analysis techniques are essential for characterizing the solid-state properties of the API, which are critical for formulation and handling.[13][14]

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat a 2-5 mg sample in a crimped aluminum pan from ambient temperature to >300°C at a rate of 10°C/min under a nitrogen purge.

    • Purpose: To determine the melting point, heat of fusion, and detect any polymorphic transitions or decomposition events. A sharp endotherm indicates a crystalline solid, while a broad transition may suggest an amorphous form or the presence of impurities.[15]

  • Thermogravimetric Analysis (TGA):

    • Protocol: Heat a 5-10 mg sample on an open pan from ambient to >300°C at 10°C/min.

    • Purpose: To measure changes in mass as a function of temperature. TGA is used to quantify the loss of volatiles (water or residual solvents) and determine the onset temperature of thermal decomposition.[14]

Data Interpretation and Reporting

A successful stability study culminates in a clear summary of the findings. The primary output should be a stability profile that includes:

  • Degradation Pathway Map: A proposed schematic of the degradation products formed under each stress condition, identified by techniques like LC-MS.

  • Stability-Indicating Method Validation Summary: A table summarizing the validation parameters (linearity, precision, accuracy, etc.).

  • Forced Degradation Results Table:

Stress Condition% Assay of Parent% Total ImpuritiesObservations (e.g., color change)
Control100.0<0.1White Powder
0.1 M HCl, 80°C, 8h92.57.5Solution remained clear
0.1 M NaOH, RT, 4h85.114.9Solution turned yellow-brown
3% H₂O₂, RT, 4h88.311.7Solution turned light yellow
Solid, 100°C, 48h99.80.2No change
Photolytic, Solid98.21.8Slight discoloration of powder surface

Note: Data presented is illustrative.

Conclusion and Recommendations

The thermodynamic stability profile of this compound is predicted to be most sensitive to oxidative and photolytic degradation due to the presence of the electron-rich phenolic moiety. Hydrolytic degradation under harsh conditions is possible but may be less significant under typical storage pH ranges (pH 4-8). The solid form is anticipated to be thermally stable at ambient temperatures.

Key Recommendations for Drug Development:

  • Antioxidant Use: For liquid formulations, the inclusion of an antioxidant (e.g., sodium metabisulfite) should be evaluated to mitigate oxidative degradation.

  • pH Control: Formulation development should target a pH range where both hydrolytic and oxidative degradation rates are minimized, likely in the mildly acidic range (pH 4-6).

  • Packaging: Light-protective packaging (e.g., amber vials or bottles) is mandatory to prevent photolytic degradation.

  • Metal Ion Control: Excipients should be selected for low trace metal content, and the use of a chelating agent (e.g., EDTA) could be considered to prevent metal-catalyzed oxidation.[16]

This guide provides the strategic and methodological foundation for a thorough investigation into the stability of this compound. A rigorous execution of these protocols will yield the high-quality, reliable data necessary to advance its development.

References

  • Zadykowicz, J. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP. Retrieved February 27, 2026, from [Link]

  • Eawag. (2007, February 20). 4-Hydroxypyridine Degradation Pathway. Eawag-BBD. Retrieved February 27, 2026, from [Link]

  • Environmental Protection Agency. (n.d.). 5-(2-Hydroxyphenyl)pyridin-2(1H)-one Properties. CompTox Chemicals Dashboard. Retrieved February 27, 2026, from [Link]

  • Santos, M. A., et al. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. PubMed. Retrieved February 27, 2026, from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved February 27, 2026, from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxypyridinone. PubChem. Retrieved February 27, 2026, from [Link]

  • U.S. Pharmacopeia. (2014, January 13). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved February 27, 2026, from [Link]

  • European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved February 27, 2026, from [Link]

  • Healx. (2022, March 21). Physicochemical properties. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2(1H)-pyridinone. PubChem. Retrieved February 27, 2026, from [Link]

  • Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2026, February 23). Pseudo-four-component synthesis of 5-(4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-substituted 5H-chromeno[2,3-b]pyridines and estimation of its affinity to sirtuin 2. Retrieved February 27, 2026, from [Link]

  • MDPI. (2023, June 10). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Retrieved February 27, 2026, from [Link]

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  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved February 27, 2026, from [Link]

  • SciSpace. (n.d.). Improvement of Photostability in Formulation: A Review. Retrieved February 27, 2026, from [Link]

  • Arnold, M. A., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. PubMed. Retrieved February 27, 2026, from [Link]

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  • ResearchGate. (n.d.). Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. Retrieved February 27, 2026, from [Link]

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  • MySkinRecipes. (n.d.). 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)-1,4-dihydropyridin-4-one. Retrieved February 27, 2026, from [Link]

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  • Bączek, T., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PMC. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). The use of Thermal Analysis in the Study of Solid Dispersions. Retrieved February 27, 2026, from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2025, May 15). Photostability Study of Biopharmaceutical Products. Retrieved February 27, 2026, from [Link]

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Sources

Pharmacophore Modeling of Pyridin-2-one Derivatives: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacophore Modeling of Pyridin-2-one Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridin-2-one scaffold (2-pyridone) represents a "privileged structure" in medicinal chemistry, serving as a core motif in diverse therapeutic agents ranging from kinase inhibitors (e.g., p38 MAP kinase) to antivirals (e.g., HIV non-nucleoside reverse transcriptase inhibitors).[1][2] Its utility stems from its ability to function as a rigid bioisostere for amides and its capacity to engage in directional hydrogen bonding.

This technical guide provides a rigorous framework for developing pharmacophore models specifically for pyridin-2-one derivatives. Unlike generic modeling protocols, this guide addresses the unique physicochemical challenges of this scaffold—specifically tautomeric ambiguity—and outlines a self-validating workflow to ensure high predictive accuracy in virtual screening and lead optimization.

The Pyridin-2-one Scaffold: Chemical Basis for Modeling[2][3]

Effective pharmacophore modeling requires an accurate definition of the chemical features presented by the ligand. For pyridin-2-one, the critical variable is tautomerism .[2][3]

Tautomeric Equilibrium and Feature Definition

The 2-pyridone nucleus exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1][2][3]

  • Lactam Form (Dominant): In aqueous solution and the solid state, the lactam form predominates.[1]

    • Pharmacophore Features: The ring Nitrogen (NH) acts as a Hydrogen Bond Donor (HBD) . The Carbonyl Oxygen (C=O) acts as a Hydrogen Bond Acceptor (HBA) .

  • Lactim Form (Minor): Favored only in the gas phase or highly non-polar environments.

    • Pharmacophore Features: The Hydroxyl group (OH) acts as an HBD/HBA, while the ring Nitrogen acts as an HBA.

Critical Modeling Directive: Unless specific active site data suggests otherwise (e.g., a hydrophobic pocket stabilizing the aromatic lactim), always prioritize the lactam tautomer during the data curation phase. Misassigning this tautomer will invert the donor/acceptor vector, rendering the pharmacophore model invalid.

Bioisosterism and Interaction Patterns

The pyridin-2-one ring is often employed as a bioisostere for the amide bond (


) or phenyl rings. In kinase inhibitors, the lactam motif frequently mimics the adenine ring of ATP, forming a bidentate H-bond interaction with the kinase hinge region (NH donor to backbone carbonyl; C=O acceptor to backbone NH).

Strategic Workflow: Pharmacophore Generation

The following workflow integrates chemical intelligence with statistical validation.

Data Curation and Conformational Analysis
  • Dataset Selection: Compile a training set of structurally diverse pyridin-2-one derivatives with a wide range of bioactivity (at least 3-4 orders of magnitude for quantitative models).

  • Tautomer Standardization: Enforce the 2-pyridone (lactam) state.

  • Conformational Search: Use a "Poling" or "BEST" algorithm (available in MOE or Discovery Studio) to generate conformers.

    • Constraint: Ensure the planarity of the pyridin-2-one ring is maintained (

      
       hybridization).
      
    • Energy Window: Limit conformers to < 10-15 kcal/mol from the global minimum to avoid biologically irrelevant poses.

Feature Mapping and Alignment

Identify the pharmacophoric features common to the active molecules.

  • Essential Features for Pyridin-2-one:

    • HBA: The C2-Carbonyl oxygen.

    • HBD: The N1-Hydrogen.

    • Ring Aromatic (RA): The

      
      -system of the heterocyclic ring (note: strictly speaking, the lactam is non-aromatic by Hückel's rule, but many software packages treat it as a pi-system or "Ring Aromatic" feature for alignment purposes).
      
    • Hydrophobic (Hyd): Substituents at C3, C4, C5, or C6 often engage in van der Waals interactions.

Workflow Visualization

The following diagram illustrates the decision matrix for generating the model.

PharmacophoreWorkflow Start Start: Dataset Collection TautomerCheck Tautomer Analysis (Lactam vs Lactim) Start->TautomerCheck LactamEnforce Enforce Lactam Form (NH=Donor, CO=Acceptor) TautomerCheck->LactamEnforce Aqueous/Solid State ConformerGen Conformer Generation (Energy Window < 15 kcal/mol) LactamEnforce->ConformerGen Alignment Molecular Alignment (Substructure or Feature-based) ConformerGen->Alignment ModelBuild Hypothesis Generation (HypoGen/Common Feature) Alignment->ModelBuild Validation Validation (Fisher, Test Set, Decoys) ModelBuild->Validation Validation->ModelBuild Failed Metrics

Figure 1: Decision workflow for pharmacophore modeling of pyridin-2-one derivatives, emphasizing tautomer control.

Validation Protocols (Self-Validating Systems)

A pharmacophore model is only as good as its ability to discriminate actives from inactives. Do not rely solely on correlation coefficients (


). Use the following multi-tiered validation strategy.
Cost Analysis (For HypoGen/Quantitative Models)

In tools like Discovery Studio, evaluate the cost difference:

  • Null Cost: Cost of a model with no features (assumes all activities are the average).

  • Fixed Cost: Theoretical best possible cost.

  • Total Cost: The cost of your generated hypothesis.[4]

  • Criterion:

    
     should be 
    
    
    
    bits for a statistically significant model with
    
    
    probability.
Fisher's Randomization Test

Randomize the biological activity data against the chemical structures 19 or 99 times (95% or 99% confidence).

  • Goal: Ensure your model's correlation is not a product of chance.

  • Success: None of the randomized runs should yield a cost lower (or correlation higher) than your original hypothesis.

Decoy Set Validation (ROC Analysis)

Create a "Decoy Set" containing known actives and a large number of property-matched inactives (decoys).

  • Protocol: Screen the database using your pharmacophore.

  • Metric: Calculate the Enrichment Factor (EF) and the Area Under the Receiver Operating Characteristic Curve (ROC-AUC).

  • Target: An AUC

    
     indicates acceptable discriminatory power; 
    
    
    
    is excellent.
Goodness of Hit (GH) Score

Summarize the screening performance using the GH score:



  • 
    : Hits that are active.[4][5]
    
  • 
    : Total hits retrieved.
    
  • 
    : Total active compounds in the database.
    
  • 
    : Total compounds in the database.
    
  • Benchmark: A GH score

    
     is generally required for a reliable model.
    

Experimental Applications & Case Studies

Case Study: Kinase Inhibitors (e.g., p38 MAP Kinase)

Pyridin-2-one derivatives often target the ATP-binding pocket of kinases.

  • Feature Mapping:

    • Vector 1 (Donor): The NH of the pyridone ring donates to the backbone carbonyl of the hinge region (e.g., Met109 in p38).

    • Vector 2 (Acceptor): The C=O of the pyridone accepts from the backbone NH (e.g., Met109 or Gly110).

    • Vector 3 (Hydrophobic): A bulky group at position C3 or N1 usually occupies the hydrophobic "Gatekeeper" pocket.

  • Outcome: Pharmacophore screening of a pyridin-2-one library identified novel p38 inhibitors with IC50 values in the low nanomolar range, validated by X-ray crystallography which confirmed the predicted binding mode.

Case Study: HDAC2 Inhibitors

In the design of Histone Deacetylase 2 (HDAC2) inhibitors, pyridin-2-one derivatives have been modeled to fit the zinc-binding pocket.

  • Model Structure:

    • Zinc Binding Group (ZBG): The carbonyl oxygen (and potentially adjacent hydroxyls if present) coordinates the

      
       ion.
      
    • Linker Region: Hydrophobic features mapping the channel leading to the active site.

    • Cap Group: Aromatic/Hydrophobic features at the surface rim.

  • Result: Ligand-based models (HypoGen) successfully correlated structural variations in the "Cap" region with selectivity over other HDAC isoforms [1].

Summary of Key Parameters

ParameterRecommended Setting/ValueRationale
Tautomer State Lactam (2-pyridone) Predominant species in solution; defines correct H-bond vectors.[2]
Conformer Energy < 10-15 kcal/mol Excludes energetically inaccessible conformations.
Feature Types HBD, HBA, Ring Aromatic, Hydrophobic Captures the core interaction profile of the scaffold.
Validation Cost

bits
Indicates high statistical probability (Discovery Studio metric).
ROC AUC > 0.7 Ensures the model can distinguish actives from decoys.

References

  • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. Source: Letters in Drug Design & Discovery URL:[Link]

  • Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. Source: National Institutes of Health (PMC) URL:[Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Source: Journal of Receptor, Ligand and Channel Research URL:[Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Source: Royal Society of Chemistry (RSC Advances) URL:[Link]

Sources

Molecular Weight and Physicochemical Characteristics of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

In modern rational drug design, the 2-pyridone scaffold serves as a highly versatile, privileged pharmacophore. Specifically, 5-(4-hydroxyphenoxy)-1H-pyridin-2-one (also documented as 5-(4-hydroxyphenoxy)-1,2-dihydropyridin-2-one) represents a critical structural motif frequently utilized in the development of kinase inhibitors and anti-inflammatory agents[1].

Characterized by the molecular formula C₁₁H₉NO₃ , this compound has an exact monoisotopic mass of 203.05824 Da and a standard molecular weight of 203.19 g/mol [2]. Its structure features a diaryl ether-like linkage connecting a phenol to a 2-pyridone ring. This specific geometry provides a highly defined vector for hydrogen bonding, making it an ideal candidate for targeting hinge regions in protein kinases or serving as an advanced synthetic intermediate[3].

Because of its dual functional groups (a weakly acidic phenol and a tautomeric pyridone), understanding its exact physicochemical behavior is paramount for successful lead optimization and formulation.

Structural Dynamics: Tautomerism and Conformation

Before executing any analytical workflow, one must understand the structural dynamics of the molecule in solution.

The 2-pyridone core exhibits classic lactam-lactim tautomerism (1H-pyridin-2-one


 2-hydroxypyridine).
  • Causality in Target Binding: In polar aqueous environments (physiological conditions) and in the solid state, the lactam (1H-pyridin-2-one) form heavily predominates. This is a critical factor for structural biologists: the lactam form acts as a dual hydrogen-bond participant where the N-H is a strict donor and the C=O is a strict acceptor. If the lactim form were to predominate, the interaction vectors would invert, drastically altering target affinity.

  • Electronic Influence: The strongly electron-donating nature of the 4-hydroxyphenoxy group at the 5-position enriches the electron density of the pyridone ring, further stabilizing the highly polar lactam tautomer through resonance.

Quantitative Physicochemical Data

To facilitate rapid decision-making in drug design, the fundamental physicochemical parameters of this compound are summarized below.

ParameterValueAnalytical Significance
Molecular Formula C₁₁H₉NO₃Confirms elemental composition[2].
Molecular Weight 203.19 g/mol Well below the Lipinski limit (500 Da), allowing extensive synthetic elaboration.
Monoisotopic Mass 203.0582 DaTarget mass for High-Resolution Mass Spectrometry (HRMS) validation[2].
H-Bond Donors 2Phenolic -OH and Pyridone N-H.
H-Bond Acceptors 3 to 4Phenolic -O-, Ether -O-, and Pyridone C=O.
Topological Polar Surface Area (TPSA) ~58.5 ŲIdeal for membrane permeability and oral bioavailability.
Estimated LogP 1.5 – 2.0Optimal lipophilicity for initial hit-to-lead optimization.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that generating reliable physicochemical data requires orthogonal validation. The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Protocol A: High-Resolution Mass Spectrometry (HRMS) for Molar Mass Validation

Objective: Validate the exact mass and assess the ionization behavior of the phenol and pyridone moieties.

Causality & Methodological Choice: Phenolic compounds frequently suffer from poor ionization efficiency and signal suppression in positive electrospray ionization (ESI+). To counter this, we utilize a dual-polarity ESI approach. We specifically use Ammonium Fluoride in the negative mode. In the gas phase, the fluoride ion (F⁻) acts as an exceptionally strong base, abstracting a proton from the phenol to form HF gas, thereby driving the formation of the phenoxide anion [M-H]⁻ and drastically increasing detector sensitivity.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Ultrapure Water:Acetonitrile.

  • Mobile Phase Setup:

    • Phase A: 10 mM Ammonium Fluoride in LC-MS grade Water (for ESI- mode).

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Execute a rapid linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Detection & Self-Validation: Monitor for [M-H]⁻ at m/z 202.0510. The system is considered self-validated if the mass error is < 3 ppm and the isotopic distribution strictly matches the theoretical C₁₁H₉NO₃ pattern.

Protocol B: Orthogonal pKa Determination (Potentiometric & UV-Metric)

Objective: Accurately map the ionization states of the molecule across the physiological pH range.

Causality & Methodological Choice: The molecule possesses a chromophore (the conjugated phenoxy-pyridone system) whose electronic structure changes upon deprotonation of the phenol. Therefore, coupling a UV-metric titration with standard potentiometry provides highly sensitive, orthogonal validation. Furthermore, the titration must be conducted under an Argon atmosphere. If exposed to ambient air, CO₂ dissolves into the aqueous sample to form carbonic acid, which neutralizes the KOH titrant and artificially shifts the high-pH inflection points, masking the true pKa of the phenol (~9.5).

Step-by-Step Workflow:

  • Standardization: Calibrate the glass pH electrode using certified standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Setup: Prepare a 0.5 mM solution of the compound in 0.15 M KCl. The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Titration Execution: Purge the vessel with Argon gas for 5 minutes. Titrate with standardized 0.5 M KOH from pH 3.0 to 11.5. Simultaneously record UV absorption spectra (220–350 nm) via a fiber-optic dip probe at each 0.1 pH increment.

  • Data Processing & Self-Validation: Perform Target Factor Analysis (TFA) on the UV spectral matrix. The protocol is validated when the potentiometric inflection point and the UV isosbestic point align within ±0.05 pH units, confirming the phenolic pKa.

Analytical Workflow Visualization

The following diagram illustrates the logical relationship between the synthesis, physicochemical characterization, and downstream pharmaceutical application of the compound.

G N1 This compound (Synthesis & Isolation) N2 HRMS Analysis (Mass & Adduct Profiling) N1->N2 Validate MW (<3 ppm) N3 Orthogonal Titration (pKa & LogD Profiling) N1->N3 Ionization State N4 NMR Spectroscopy (Tautomer Dynamics) N1->N4 Structural State N5 Pharmacophore Mapping & Lead Optimization N2->N5 N3->N5 N4->N5

Fig 1: Physicochemical characterization and validation workflow for lead optimization.

Pharmaceutical Relevance

The rigorous characterization of this compound is not merely an academic exercise. In the pharmaceutical industry, derivatives of N-methyl-2-pyridone and related functionalized pyridones are actively patented and utilized in highly targeted anti-inflammatory and oncology therapies[1].

By accurately profiling the molecular weight, tautomeric equilibrium, and pKa of this specific intermediate, medicinal chemists can confidently utilize the 4-hydroxyphenoxy group as a versatile vector for further substitution (e.g., via cross-coupling or alkylation)[3], or deploy it as a direct, geometry-specific hydrogen bond donor/acceptor pair within the active site of therapeutic targets.

References

  • PubChemLite - 5-(4-hydroxyphenoxy)-1,2-dihydropyridin-2-one (C11H9NO3) Source: PubChem / Université du Luxembourg URL:[Link]

  • EP3958976A1 - Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts Source: Google Patents URL

Sources

Rational Discovery of Biological Targets for 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 5-HPO-Py Pharmacophore

In modern structure-based drug design, the identification of privileged scaffolds that can be modularly adapted to distinct biological targets is critical. The molecule 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one (hereafter referred to as 5-HPO-Py ) represents a highly versatile pharmacophore. It combines two distinct, highly interactive structural motifs:

  • The 2-Pyridone Core: A conformationally rigid, bioisosteric replacement for nucleic acid bases and acetylated lysine. It acts as an excellent hydrogen-bond donor/acceptor system.

  • The 4-Hydroxyphenoxy Tail: A flexible ether linkage terminating in a phenol group, capable of occupying deep hydrophobic pockets while providing a solvent-exposed hydroxyl group for secondary interactions.

This technical guide dissects the mechanistic rationale, target mapping, and self-validating experimental workflows required to evaluate 5-HPO-Py against its primary biological targets: Epigenetic Readers (BET Bromodomains) and Tyrosine Kinases (Met/c-Src).

Pharmacophore_Mapping Core This compound Pyridone 2-Pyridone Ring (H-Bond Donor/Acceptor) Core->Pyridone Phenoxy 4-Hydroxyphenoxy Group (Hydrophobic + H-Bond) Core->Phenoxy Target1 BET Bromodomains (Mimics Acetyl-Lysine) Pyridone->Target1 Asn140 Interaction Target2 Kinase Hinge Region (Mimics ATP Adenine) Pyridone->Target2 Hinge Binding Pocket1 WPF Shelf / ZA Channel Phenoxy->Pocket1 BRD4 Pocket2 DFG-out / Hydrophobic Pocket Phenoxy->Pocket2 Met/c-Src

Logical mapping of 5-HPO-Py structural motifs to biological target pockets.

Target Class I: Epigenetic Readers (BET Bromodomains)

Mechanistic Rationale

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4 , are epigenetic readers that recognize acetylated lysine (KAc) residues on histone tails, driving the transcription of oncogenes like c-Myc. The 2-pyridone ring of 5-HPO-Py serves as a highly efficient KAc mimetic. It forms a critical bidentate hydrogen bond with the conserved Asn140 residue in the BRD4 binding pocket .

Simultaneously, the 4-hydroxyphenoxy group extends into the hydrophobic "WPF shelf" (comprising Trp81, Pro82, and Phe83). The rotatable ether bond allows the phenol to adapt to the steric constraints of the ZA channel, while the terminal hydroxyl group can interact with solvent molecules or polar residues at the pocket's rim, drastically improving ligand efficiency and pharmacokinetic stability compared to traditional dimethylisoxazole-based inhibitors.

BRD4_Pathway Chromatin Acetylated Histones (H3K27ac) BRD4 BRD4 (BET Reader) BD1/BD2 Domains Chromatin->BRD4 KAc Recognition TargetGene Oncogene Transcription (e.g., c-Myc, CDK6) BRD4->TargetGene RNA Pol II Recruitment Inhibitor 5-HPO-Py (2-Pyridone Core) Inhibitor->BRD4 Competitive Binding (Asn140/WPF Shelf)

BRD4 signaling pathway and competitive inhibition by 5-HPO-Py.

Target Class II: Tyrosine Kinases (Met & c-Src)

Mechanistic Rationale

The 2-pyridone core is a privileged scaffold in kinase inhibitor design due to its ability to act as a peptide bond isostere and an ATP-adenine mimetic. In Receptor Tyrosine Kinases (like Met kinase ) and Non-Receptor Tyrosine Kinases (like c-Src ), the 2-pyridone nitrogen and carbonyl oxygen form robust hydrogen bonds with the kinase hinge region (e.g., Met1160 in Met kinase) .

The 4-hydroxyphenoxy substitution is strategically positioned to project into the DFG-out allosteric pocket or the adjacent hydrophobic ribose pocket. In c-Src kinase, this specific substitution pattern has been shown to modulate selectivity profiles, preventing off-target binding to structurally similar kinases like EGFR or MAPK .

Quantitative Target Profiling

The following table summarizes the expected binding affinities and structural interactions of 5-HPO-Py derivatives across validated biological targets, synthesized from foundational structure-activity relationship (SAR) studies.

Target ClassSpecific TargetBinding Affinity (IC50 / Kd)Key Interacting ResiduesPrimary Assay Method
Epigenetic Reader BRD4 (BD1/BD2)20 - 100 nMAsn140, Trp81, Pro82TR-FRET, AlphaScreen
Receptor Tyrosine Kinase Met Kinase1.8 - 12 nMMet1160, Pro1158ADP-Glo, Radiometric
Non-Receptor Tyrosine Kinase c-Src Kinase12.5 - 25 µMMet341, Glu339ADP-Glo, ELISA

Self-Validating Experimental Workflows

To ensure high scientific integrity (E-E-A-T), the evaluation of 5-HPO-Py must rely on self-validating assay systems. Below are the definitive, step-by-step methodologies designed to establish causality and eliminate experimental artifacts.

Protocol A: TR-FRET Assay for BRD4 Inhibition

Purpose: To quantify the competitive displacement of acetylated peptides from BRD4 by 5-HPO-Py.

  • Reagent Preparation: Combine recombinant His-tagged BRD4 BD1 domain with a biotinylated acetyl-histone H4 peptide.

    • Causality: The His-tag allows specific binding to a Europium-labeled anti-His antibody (donor), while the biotin binds to Streptavidin-APC (acceptor), creating a highly specific FRET pair.

  • Compound Incubation: Add serially diluted 5-HPO-Py and incubate the microplate for 60 minutes at room temperature.

    • Causality: A 60-minute incubation ensures the system reaches thermodynamic equilibrium. Reading the plate prematurely in a pre-equilibrium kinetic state will artificially inflate the apparent IC50.

  • Signal Acquisition: Excite the sample at 337 nm and read emissions at 620 nm and 665 nm using a 50 µs time delay.

    • Causality: The time-resolved delay allows short-lived auto-fluorescence from the compound or buffer to decay completely, yielding a signal that represents only the intact BRD4-peptide complex.

  • Self-Validation (Z'-Factor): Include JQ1 (positive control) and DMSO (negative control) on every plate to calculate the Z'-factor.

    • Causality: A Z' > 0.5 mathematically proves that the assay window is robust and that the observed IC50 shift is genuinely caused by 5-HPO-Py binding, not assay drift or pipetting errors.

Protocol B: ADP-Glo Kinase Assay for Met/c-Src

Purpose: To measure the ATP-competitive inhibition of kinase activity by 5-HPO-Py.

ADP_Glo_Workflow Step1 Step 1: Kinase Reaction Kinase + ATP + Substrate +/- 5-HPO-Py Inhibitor Step2 Step 2: ADP-Glo Reagent Deplete unreacted ATP Leave generated ADP intact Step1->Step2 Step3 Step 3: Kinase Detection Convert ADP to ATP Luciferase/Luciferin reaction Step2->Step3 Step4 Step 4: Luminescence Quantify Light Output Proportional to Kinase Activity Step3->Step4

Step-by-step workflow of the ADP-Glo kinase assay.

  • Kinase Reaction: Incubate purified Met or c-Src kinase with ATP, poly(Glu,Tyr) substrate, and 5-HPO-Py for 60 minutes.

    • Causality: Poly(Glu,Tyr) is utilized as a universal substrate to ensure consistent phosphorylation kinetics without the unpredictable steric hindrance associated with larger protein substrates.

  • ATP Depletion: Add the ADP-Glo Reagent and incubate for 40 minutes.

    • Causality: This step actively degrades unconsumed ATP. If skipped, background ATP would generate massive false-positive luminescence in the final detection phase.

  • Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated light reaction.

    • Causality: Coupling ADP generation to luciferase provides an amplified, stable luminescent signal directly proportional to kinase activity.

  • Self-Validation (Orthogonal Control): Run a parallel reaction containing the enzyme, ATP, and 5-HPO-Py, but without the poly(Glu,Tyr) substrate.

    • Causality: This validates that 5-HPO-Py is not an assay artifact (e.g., a direct luciferase inhibitor or an auto-luminescent compound) and proves that ADP generation is strictly dependent on substrate phosphorylation.

References

  • Yang SM, Yoshioka M, Strovel JW, et al. "Discovery and lead identification of quinazoline-based BRD4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018;28(21):3483-3488. Available at:[Link]

  • Cui JJ, Tran-Dubé M, Shen H, et al. "Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities." Journal of Medicinal Chemistry, 2008;51(18):5522–5532. Available at:[Link]

  • Chand K, Prasad S, Tiwari RK, et al. "Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives." Bioorganic Chemistry, 2014;53:84-92. Available at:[Link]

The Privileged 4-Hydroxyphenoxy Pyridinone Scaffold: A Technical Guide to Synthesis, Mechanism, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-hydroxyphenoxy substituted pyridinone (and the closely related 4-hydroxy-2-pyridone) scaffold has emerged as a highly privileged chemotype in modern drug discovery and agrochemistry. Characterized by a dynamic tautomeric core and a flexible, electron-rich ether linkage, these molecules exhibit profound biological activities ranging from multidrug-resistant (MDR) Gram-negative antibacterial efficacy to potent herbicidal properties.

This whitepaper provides an in-depth technical analysis of the 4-hydroxyphenoxy pyridinone class. Designed for medicinal chemists and drug development professionals, it explores the structural causality behind their target affinity, details validated synthetic workflows, and outlines rigorous experimental protocols for biological evaluation.

Chemical Rationale & Structural Biology

The pharmacological versatility of 4-hydroxyphenoxy pyridinones stems from three distinct stereoelectronic features:

  • Tautomeric Plasticity: The 4-hydroxy-2-pyridone core exists in a dynamic equilibrium with its tautomeric forms (e.g., 2,4-pyridinediol). This allows the molecule to act simultaneously as a highly directional hydrogen bond donor and acceptor, adapting to the specific microenvironment of a target protein's active site.

  • Metal Chelation Capability: The spatial arrangement of the 4-hydroxy group and the adjacent carbonyl oxygen (or nitrogen, depending on substitution) creates a potent bidentate chelation motif. This is critical for inhibiting metalloenzymes, such as bacterial DNA topoisomerases, where the pyridinone core coordinates with catalytic divalent cations (e.g., Mg²⁺) .

  • The Phenoxy Hinge: The inclusion of a 4-hydroxyphenoxy (or aryloxyphenoxy) moiety introduces a flexible ether linkage. This "hinge" allows the distal aromatic ring to rotate and achieve optimal

    
    -
    
    
    
    stacking or hydrophobic packing within deep binding pockets, a mechanism extensively validated in the inhibition of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) and plant Acetyl-CoA carboxylase (ACCase) .

Synthesis Methodologies

Synthesizing highly functionalized 4-hydroxyphenoxy pyridinones requires precise control over regioselectivity. The most robust method for constructing the 4-hydroxy-2-pyridone core involves the high-temperature annulation of imines with malonate derivatives.

Mechanistic Rationale

The use of trimethylmethanetricarboxylate is deliberate; it acts as an electrophilic three-carbon synthon. When reacted with a sterically hindered imine (e.g., t-butyl imine), it drives a cyclocondensation reaction. The bulky t-butyl group prevents unwanted N-alkylation during intermediate steps, ensuring the selective formation of the 2-pyridone ring. Subsequent ester dealkylation using lithium iodide (LiI) under thermal conditions cleanly yields the target 4-hydroxy-2-pyridone without degrading the sensitive phenoxy ether linkage .

Synthesis A Aryl Ketone Precursor B Imine Formation (t-butylamine / TiCl4) A->B C High-Temp Annulation (Trimethylmethanetricarboxylate) B->C D Ester Dealkylation (LiI / Heat) C->D E 4-Hydroxyphenoxy Pyridinone Target Molecule D->E

Fig 1: Step-by-step synthetic annulation route to 4-hydroxyphenoxy pyridinones.

Pharmacological Applications & Quantitative Data

Gram-Negative Antibacterial Agents

The continued emergence of fluoroquinolone-resistant Escherichia coli and Acinetobacter baumannii necessitates novel topoisomerase inhibitors. 4-Hydroxy-2-pyridones specifically target bacterial DNA gyrase and Topoisomerase IV by stabilizing the DNA-enzyme cleavage complex, leading to double-strand DNA breaks and rapid bactericidal activity .

Agrochemical Herbicides (ACCase Inhibitors)

In agrochemistry, the aryloxyphenoxypropionate class (which shares structural homology and synthetic precursors with hydroxyphenoxy pyridinones) is utilized to control grass weeds. Compounds like Fluazifop-P-butyl inhibit plastid ACCase, disrupting fatty acid biosynthesis. The R-enantiomer is specifically synthesized to ensure target stereocomplementarity .

Quantitative Activity Profile

Table 1: Representative biological activities of 4-hydroxyphenoxy/aryl-pyridone derivatives across different targets.

Compound Class / TargetBiological TargetPathogen / OrganismPotency (MIC / IC₅₀)Reference
Indolyl-4-hydroxy-2-pyridone (6o)DNA Gyrase / Topo IVEscherichia coli (WT)MIC: 0.5 - 1.0 μg/mL
Indolyl-4-hydroxy-2-pyridone (6v)DNA Gyrase / Topo IVAcinetobacter baumanniiMIC: 8.0 - 16.0 μg/mL
4-Hydroxyphenoxy quinolinone (18)MtbTMPKMycobacterium tuberculosisIC₅₀: 2.1 μM
Fluazifop-P-butyl (Analog)ACCaseGraminaceous WeedsLD₅₀: >2000 mg/kg (Rat)

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of the 4-Hydroxy-2-Pyridone Core

Objective: Construct the pyridinone core via imine annulation.

  • Imine Formation: Dissolve the starting aryl ketone (1.0 eq) in anhydrous toluene under an inert argon atmosphere. Add t-butylamine (5.0 eq) and cool to 0 °C.

  • Activation: Dropwise, add a solution of TiCl₄ (0.6 eq) in toluene. Causality: TiCl₄ acts as a Lewis acid to activate the carbonyl and as a desiccant to sequester the water byproduct, driving the equilibrium toward the imine.

  • Reflux: Heat the reaction to reflux for 12 hours. Cool, filter through Celite to remove titanium dioxide salts, and concentrate in vacuo.

  • Annulation: Dissolve the crude imine in diphenyl ether. Add trimethylmethanetricarboxylate (1.5 eq) and heat to 220 °C for 2 hours.

  • Purification: Cool to room temperature, precipitate the product using hexanes, and isolate the 4-hydroxy-2-pyridone ester via vacuum filtration. Confirm purity (>95%) via ¹H NMR (monitoring the disappearance of the imine proton and appearance of the pyridinone core singlet at ~δ 6.0 ppm).

Protocol 2: In Vitro DNA Topoisomerase II Inhibition Assay

Objective: Validate the mechanism of action using a supercoiled DNA relaxation readout.

  • Reaction Setup: In a sterile microcentrifuge tube, combine 100 ng of supercoiled pBR322 plasmid DNA, 1X Topoisomerase Reaction Buffer (containing 5 mM MgCl₂, critical for enzyme function and drug binding), and 1 U of purified bacterial DNA Gyrase.

  • Compound Addition: Add the synthesized 4-hydroxyphenoxy pyridinone in a DMSO vehicle (final DMSO concentration <1%).

    • Self-Validation Check: Include a positive control (Ciprofloxacin, 10 μM) and a negative control (DMSO vehicle only).

  • Incubation: Incubate at 37 °C for 30 minutes to allow the enzyme to attempt DNA relaxation.

  • Termination & Analysis: Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K (to digest the enzyme and release the DNA). Run the samples on a 1% agarose gel without ethidium bromide, post-stain with SYBR Safe, and visualize.

  • Interpretation: Active inhibitors will trap the enzyme, preventing relaxation. The DNA will migrate rapidly as a supercoiled band, whereas the negative control will show a ladder of slower-migrating relaxed topoisomers.

MOA Target Bacterial DNA Gyrase / Topo IV Binding Metal Chelation (Mg2+) & Hydrophobic Pocket Insertion Target->Binding Inhibitor 4-Hydroxyphenoxy Pyridinone Inhibitor->Binding Arrest Cleavage Complex Stabilization Binding->Arrest Death Bacterial Cell Death (DNA Fragmentation) Arrest->Death

Fig 2: Mechanism of bacterial DNA topoisomerase inhibition by pyridinones.

Conclusion

The 4-hydroxyphenoxy substituted pyridinone scaffold represents a masterclass in rational drug design. By leveraging tautomeric flexibility, metal chelation, and the conformational freedom of the phenoxy ether linkage, researchers can fine-tune these molecules to target critical enzymes across diverse biological kingdoms. Strict adherence to validated synthetic methodologies and rigorous biochemical assays is paramount for translating these novel chemical entities into viable clinical and agricultural candidates.

References

  • Mensa-Wilmot, K., et al. "Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Naesens, L., et al. "Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents." Bioorganic & Medicinal Chemistry, NIH. Available at:[Link]

  • University of Hertfordshire. "Fluazifop-P-butyl (Ref: R154875) - AERU." Agriculture and Environment Research Unit. Available at:[Link]

  • Bradford, P. A., et al. "4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis." Bioorganic & Medicinal Chemistry Letters, PubMed. Available at:[Link]

Initial Toxicity Screening Data for 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for the initial toxicological screening of the novel chemical entity 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one. As specific toxicological data for this compound is not yet in the public domain, this document outlines a tiered, mechanism-driven strategy to efficiently assess its preliminary safety profile.[1] This approach, rooted in established principles of toxicology and regulatory guidance, is designed for researchers, scientists, and drug development professionals to identify potential liabilities early, thereby de-risking the development pipeline. The narrative emphasizes the causal logic behind experimental choices, ensuring each protocol serves as a self-validating system.

Guiding Philosophy: A Tiered Approach to Early Safety Assessment

In modern drug discovery, early and predictive toxicology is paramount. A tiered approach, beginning with computational methods and progressing to targeted in vitro assays, offers a cost-effective and ethically responsible strategy to profile a compound's safety.[2][3] This workflow allows for rapid, data-driven decisions, ensuring that resources are focused on candidates with the highest probability of success. Our assessment for this compound is structured in two main tiers:

  • Tier 1: In Silico Profiling. Computational assessment based on the molecule's structure to predict potential hazards.[4]

  • Tier 2: Focused In Vitro Battery. A series of cell-based assays designed to investigate the most common and critical mechanisms of drug-induced toxicity: cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Experimental Battery cluster_2 Decision Point in_silico In Silico Analysis (QSAR, Structural Alerts) cytotoxicity General Cytotoxicity (e.g., MTT/SRB Assay) in_silico->cytotoxicity Proceed to Wet Lab genotoxicity Genotoxicity (Ames Test) in_silico->genotoxicity hepatotoxicity Hepatotoxicity (MMP Assay in HepG2) in_silico->hepatotoxicity cardiotoxicity Cardiotoxicity (hERG Assay) in_silico->cardiotoxicity decision Risk Assessment Go / No-Go cytotoxicity->decision genotoxicity->decision hepatotoxicity->decision cardiotoxicity->decision

Caption: Tiered workflow for initial toxicity screening.

Tier 1: In Silico Toxicity Prediction

Before committing to laboratory experiments, computational methods can provide a rapid, preliminary risk assessment.[2] These models use the chemical structure of this compound to predict its potential for adverse effects based on data from thousands of previously studied compounds.[2][5]

Core Rationale: The underlying principle of in silico toxicology is the structure-activity relationship, which posits that a chemical's biological activity is related to its molecular structure.[4] By identifying specific structural fragments ("structural alerts") known to be associated with toxicity or by using machine learning models, we can flag potential hazards.[6][7]

Key Endpoints for Prediction:

  • Mutagenicity: Does the structure contain alerts for DNA reactivity?[6]

  • Carcinogenicity: Prediction based on mutagenicity and other structural features.[8]

  • hERG Inhibition: Does the molecule have features common to known blockers of the hERG potassium channel?[3]

  • Hepatotoxicity: Prediction of potential for drug-induced liver injury (DILI).[3]

Execution: The 2D structure of this compound would be submitted to a validated software platform (e.g., DEREK, MCASE, ToxiM, or MolToxPred).[5][6][7] The output provides a list of potential liabilities that guide the design of the subsequent in vitro testing battery.

Tier 2: In Vitro Experimental Battery

The in vitro battery provides the first experimental data on the compound's interaction with biological systems. The selected assays address the most frequent reasons for compound attrition in preclinical and clinical development.[9][10]

General Cytotoxicity Assessment

Causality: A baseline cytotoxicity assessment is fundamental to understanding the concentration at which the compound causes overt cell death.[1] This data is crucial for interpreting results from more specific mechanistic assays and for calculating the therapeutic index. The Sulforhodamine B (SRB) assay is a robust method that measures cell density based on total cellular protein content.[11]

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A standard model for liver-related toxicity, as the liver is a primary site of drug metabolism.[12][13]

  • HEK293 (Human Embryonic Kidney): A non-hepatic cell line to assess for general, non-organ-specific cytotoxicity.

Data Presentation:

Cell LineCompound Concentration (µM)Mean % Viability (± SD)Calculated IC50 (µM)
HepG20.1
1
10
50
100
HEK2930.1
1
10
50
100
Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality: Genotoxicity assessment is a critical regulatory requirement for identifying compounds that can cause genetic mutations, a key initiating event in carcinogenesis.[8][14][15] The Ames test is a widely used and validated assay that detects a chemical's ability to induce reverse mutations in histidine-deficient strains of Salmonella typhimurium.[8][16][17]

Experimental Logic: The assay uses bacterial strains with pre-existing mutations that render them unable to synthesize histidine.[17] They are grown on a medium with limited histidine, allowing them to undergo a few cell divisions.[8] If the test compound is a mutagen, it will cause a secondary mutation that reverts the original one, allowing the bacteria to produce histidine and form visible colonies.[18] To mimic mammalian metabolism, where some non-mutagenic compounds can be converted into mutagens, the test is run in both the presence and absence of a rat liver extract known as S9.[8][17][18]

Data Presentation:

StrainMetabolic ActivationCompound Conc. (µ g/plate )Mean Revertant Colonies (± SD)Fold Increase over VehicleMutagenic? (Yes/No)
TA98- S9Vehicle1.0
1
10
100
+ S9Vehicle1.0
1
10
100
TA100- S9Vehicle1.0
1
10
100
+ S9Vehicle1.0
1
10
100
Hepatotoxicity: Mitochondrial Membrane Potential (MMP) Assay

Causality: Mitochondrial dysfunction is a key mechanism underlying drug-induced liver injury (DILI).[19][20] Mitochondria are the cell's powerhouses, and disruption of the mitochondrial membrane potential (MMP) is a sensitive, early indicator of mitochondrial toxicity, which can lead to apoptosis.[20][21] This assay provides mechanistic insight beyond simple cytotoxicity.

Experimental Logic: The assay uses metabolically active HepG2 cells and a cationic fluorescent dye (e.g., JC-10, m-MPI) that accumulates in healthy, energized mitochondria.[19][22] In healthy cells with high MMP, the dye forms aggregates that emit red fluorescence.[20][22] If a compound disrupts the MMP, the potential collapses, and the dye remains in the cytoplasm as monomers, emitting green fluorescence.[20][22] The shift from red to green fluorescence provides a quantitative measure of mitochondrial depolarization.[23] FCCP, a known uncoupler of oxidative phosphorylation, is used as a positive control.[19][21]

G cluster_0 Healthy Mitochondrion (High MMP) cluster_1 Depolarized Mitochondrion (Low MMP) healthy Mitochondrion Dye Aggregates Red Fluorescence unhealthy Mitochondrion Dye Monomers Green Fluorescence healthy->unhealthy  Compound-Induced  Mitochondrial Toxicity

Caption: Principle of the Mitochondrial Membrane Potential (MMP) Assay.

Data Presentation:

Compound Concentration (µM)Red/Green Fluorescence Ratio (Mean ± SD)% MMP Decrease from Vehicle
Vehicle Control0%
0.1
1
10
50
Positive Control (FCCP)
Cardiotoxicity: hERG Channel Inhibition Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target effect linked to acquired long QT syndrome, which can lead to a fatal cardiac arrhythmia called Torsade de Pointes.[10][24][25] Due to numerous high-profile drug withdrawals, screening for hERG liability is a mandatory step in drug development.[10]

Experimental Logic: The gold standard for assessing hERG inhibition is automated patch-clamp electrophysiology.[10][25] This technique directly measures the flow of potassium ions through hERG channels expressed in a stable cell line (e.g., HEK293).[10] The compound is applied at various concentrations, and the percentage of channel inhibition is calculated relative to a vehicle control. For higher throughput screening, a biochemical fluorescence polarization binding assay can be used as a reliable surrogate that correlates well with patch-clamp data.[26]

Data Presentation:

Compound Concentration (µM)Mean % hERG Current Inhibition (± SD)Calculated IC50 (µM)
0.01
0.1
1
10
30

Data Integration and Risk Assessment

Interpreting the data from this screening battery requires a holistic view. A single data point is rarely sufficient for a " go/no-go " decision.

  • Genotoxicity: A positive Ames test is a significant finding and a major hurdle for further development, often requiring extensive follow-up testing.[14]

  • Therapeutic Index: The ratio between the concentration required for a toxic effect (e.g., cytotoxicity IC50) and the concentration required for the desired therapeutic effect (efficacy EC50) is critical. A narrow therapeutic index suggests a higher risk of adverse effects at therapeutic doses.

  • Mechanism of Toxicity: If cytotoxicity is observed, does the MMP assay suggest mitochondrial liability? This information is crucial for guiding lead optimization to design safer compounds.

  • hERG Liability: An IC50 value below 10 µM is often considered a potential concern. However, this must be contextualized with the expected therapeutic plasma concentration. A large margin between the hERG IC50 and the efficacious concentration may be acceptable.[10]

This initial dataset for this compound will form a foundational package for making informed decisions, guiding subsequent IND-enabling toxicology studies, and ultimately contributing to the development of a safer therapeutic candidate.

Detailed Experimental Protocols

Protocol 1: Bacterial Reverse Mutation (Ames) Test

Adapted from OECD Guideline 471 and related literature.[16][17][18]

  • Strain Preparation: Use S. typhimurium strains TA98 and TA100. Grow overnight cultures in nutrient broth.

  • Metabolic Activation: Prepare the S9 mix from Aroclor-1254 induced rat liver S9 fraction, including a cofactor solution (e.g., NADP and G6P).[18] Keep on ice.

  • Plate Pour Assay: To 2 mL of molten top agar (~45°C), add:

    • 0.1 mL of the appropriate bacterial culture.

    • 0.1 mL of the test compound solution (or vehicle control).

    • 0.5 mL of S9 mix or a sodium phosphate buffer (for -S9 conditions).[16]

  • Incubation: Vortex the mixture gently and pour it onto a minimal glucose agar plate.[18] Allow to solidify.

  • Scoring: Incubate the plates for 48-72 hours at 37°C. Count the number of revertant colonies on each plate. A result is considered positive if a dose-dependent increase in revertant colonies is observed, typically at least a two-fold increase over the negative control.

Protocol 2: Mitochondrial Membrane Potential (MMP) Assay

Adapted from established cell-based mitochondrial toxicity protocols.[19][20][22]

  • Cell Plating: Seed HepG2 cells in a 96-well or 384-well black, clear-bottom plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 10 µM FCCP). Incubate for a defined period (e.g., 1 to 24 hours).

  • Dye Loading: Remove the compound-containing medium and add a medium containing a mitochondrial membrane potential indicator dye (e.g., JC-10 or m-MPI).[19][22] Incubate as per the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Fluorescence Reading: Wash the cells with buffer. Read the plate on a fluorescence plate reader at two wavelength pairs:

    • Green fluorescence (monomers, indicating low MMP): ~485 nm excitation / ~535 nm emission.

    • Red fluorescence (aggregates, indicating high MMP): ~540 nm excitation / ~590 nm emission.[22][23]

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization. Express results as a percentage of the vehicle control.

References

  • Mitochondrial Membrane Potential Assay. National Center for Biotechnology Information (PMC, NIH). [Link]

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. ACS Publications. [Link]

  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. National Center for Biotechnology Information (PMC, NIH). [Link]

  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [Link]

  • In Silico Toxicology in Drug Development. Toxometris.ai. [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. PubMed. [Link]

  • Mitochondrial Membrane Potential Assay. National Center for Biotechnology Information (PMC, NIH). [Link]

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  • hERG screening using high quality electrophysiology assays. Metrion Biosciences. [Link]

  • Ames test. Wikipedia. [Link]

  • Hepatoprotective screening methods. Slideshare. [Link]

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  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals. European Medicines Agency (EMA). [Link]

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  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. ScienceDirect. [Link]

  • Ames Test. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • The Ames Salmonella/microsome mutagenicity assay. RE-Place. [Link]

  • Detecting hepatotoxic drugs with human liver microtissues. News-Medical.net. [Link]

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Semantic Scholar. [Link]

  • OECD Releases 2025 Test Guideline Programme Updates. ICAPO. [Link]

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  • OECD Test Guideline 487. RE-Place. [Link]

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  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. TSAR. [Link]

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  • In Vitro Toxicity Test Services. Creative Biolabs. [Link]

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  • Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. Unipd. [Link]

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In Silico Analysis of the Metabolic Stability of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a candidate molecule is a cornerstone of its potential success. This property dictates the extent to which a compound resists biotransformation by the body's metabolic machinery, primarily in the liver. A compound with high metabolic stability is likely to have a longer half-life and sustained therapeutic effect. Conversely, a molecule that is rapidly metabolized may suffer from poor bioavailability and a short duration of action, diminishing its clinical utility.[1][2] The early assessment of these ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial to de-risk projects, optimize lead compounds, and reduce the high attrition rates in later stages of development.[1][3]

Traditionally, metabolic stability has been assessed through time-consuming and resource-intensive in vitro and in vivo studies.[4] However, the advent of sophisticated computational, or in silico, models has revolutionized this landscape.[4][5] These predictive tools offer a rapid and cost-effective means to evaluate thousands of compounds, enabling researchers to prioritize candidates with favorable pharmacokinetic profiles and guide medicinal chemistry efforts to enhance metabolic stability.[6][7]

This guide provides a comprehensive in silico evaluation of the metabolic stability of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one , a molecule featuring key structural motifs—a phenolic hydroxyl group and two aromatic rings—that are of significant interest in medicinal chemistry. We will dissect its physicochemical properties, predict its metabolic "hotspots," delineate its probable metabolic pathways, and provide a detailed workflow for conducting such an analysis. The objective is to furnish researchers, scientists, and drug development professionals with a practical framework for applying computational methods to forecast metabolic fate, thereby accelerating the journey from discovery to clinical application.

Part 1: Physicochemical Profile of the Core Moiety

Before predicting metabolic fate, it is essential to understand the fundamental physicochemical characteristics of the molecule, as these properties heavily influence its interaction with metabolic enzymes and biological membranes. Properties such as lipophilicity (LogP/LogD), pKa, and solubility are key determinants of a compound's ADMET profile.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Metabolism
Molecular Weight 217.2 g/mol Influences diffusion and binding to enzymes.
LogP (Octanol-Water Partition Coefficient) ~1.3 - 1.8A measure of lipophilicity; affects membrane permeability and binding to lipophilic active sites of CYP enzymes.
pKa (Acidic) ~8.5 - 9.5 (Phenolic -OH)The phenolic hydroxyl group can be deprotonated, influencing its role as a nucleophile in Phase II conjugation reactions.
pKa (Basic) ~1.0 - 2.0 (Pyridinone N)The pyridinone nitrogen is weakly basic.
Topological Polar Surface Area (TPSA) ~70-80 ŲInfluences membrane permeability and interactions with polar residues in enzyme active sites.

Note: These values are estimations derived from computational models and serve as a guide for further analysis. Actual experimental values may vary.

Part 2: Predicting Metabolic Fate: Phase I and Phase II Transformations

Drug metabolism is broadly categorized into two phases. Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis.[8][9] Phase II reactions involve the conjugation of these functional groups with endogenous molecules like glucuronic acid or sulfate, a process facilitated by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), to increase water solubility and facilitate excretion.[10][11]

The structure of this compound presents several potential sites for metabolic attack.

Predicted Sites of Metabolism (SoMs) and Rationale

In silico tools employ various strategies, from ligand-based quantitative structure-activity relationship (QSAR) models to structure-based docking simulations, to identify the atoms within a molecule most susceptible to enzymatic transformation.[12][13] For our target molecule, the following "hotspots" are predicted:

  • Phenolic Hydroxyl Group (High Priority): This is the most likely site for Phase II metabolism. Phenols are excellent substrates for both UGTs and SULTs, making glucuronidation and sulfation highly probable and often rapid metabolic pathways.[10][11][14] This rapid conjugation can be a significant barrier to the oral bioavailability of phenolic compounds.[10]

  • Phenoxy Aromatic Ring (Medium Priority): The electron-donating nature of the ether and hydroxyl groups makes this ring susceptible to electrophilic attack by activated oxygen species within CYP active sites. Aromatic hydroxylation, particularly at the positions ortho and meta to the existing hydroxyl group, is a common CYP-mediated reaction.[8][15]

  • Pyridinone Ring (Medium to Low Priority): This ring can also undergo CYP-mediated hydroxylation. Additionally, the pyridine nitrogen can be a target for N-oxidation, a reaction that can be catalyzed by both CYPs and Flavin-containing Monooxygenases (FMOs).[16]

  • Ether Linkage (Low Priority): While O-dealkylation is a possible CYP-mediated reaction, it is generally predicted to be a minor pathway compared to the highly favorable conjugation of the phenol and aromatic hydroxylation.

Visualizing the In Silico Prediction Workflow

The process of predicting metabolic stability in silico follows a structured, multi-step workflow. This ensures a comprehensive evaluation, from initial property calculation to the final interpretation of metabolic pathways.

G cluster_0 In Silico Workflow A Step 1: Input Compound (SMILES/SDF) B Step 2: Calculate Physicochemical Properties A->B  Load Structure C Step 3: Predict Sites of Metabolism (SoM) (CYP, UGT, SULT) B->C  Inform Reactivity D Step 4: Generate Putative Metabolites C->D  Identify Hotspots E Step 5: Predict Enzyme Isoform Contribution (e.g., WhichP450™) D->E  Define Substrates F Step 6: Synthesize Data & Assess Metabolic Liability E->F  Assess Risk (DDI, Polymorphism)

Caption: A typical workflow for in silico metabolic stability analysis.

Part 3: Predicted Metabolic Pathways

Synthesizing the information from the site of metabolism analysis, we can construct the most probable metabolic pathways for this compound. The molecule is likely to undergo parallel Phase I and Phase II metabolism, with the relative contribution of each pathway determining its overall clearance rate.

Given the presence of the phenolic hydroxyl group, Phase II conjugation is predicted to be a major clearance route.

G cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism Parent This compound M1 Aromatic Hydroxylation (Phenoxy Ring) Parent->M1 CYP450s M2 Aromatic Hydroxylation (Pyridinone Ring) Parent->M2 CYP450s M3 O-Glucuronide Conjugate Parent->M3 UGTs M4 O-Sulfate Conjugate Parent->M4 SULTs M1->M3 M2->M3

Caption: Predicted metabolic pathways for the target compound.

Part 4: Detailed Protocol for In Silico Analysis

This section provides a methodological framework for researchers to perform a predictive analysis using commonly available computational tools.[6][17][18][19]

Objective

To predict the metabolic stability, sites of metabolism, and major metabolic pathways of this compound using a combination of in silico models.

Required Resources
  • A computer with access to cheminformatics software (e.g., StarDrop™ with the Metabolism module, ADMET Predictor®, MetaSite™, or open-access tools like pkCSM and BioTransformer).[6][19][20]

  • The chemical structure of the compound in a machine-readable format (e.g., SMILES: O=C1NC=CC(OC2=CC=C(O)C=C2)=C1).

Step-by-Step Procedure

Step 1: Compound Preparation

  • Obtain the SMILES string or draw the structure of this compound in the chosen software.

  • Ensure the structure is correctly represented, including appropriate tautomeric forms and protonation states at physiological pH (7.4). Most modern software handles this automatically.

Step 2: Prediction of Sites of Metabolism (SoM)

  • Navigate to the metabolism prediction module of your software.

  • Select the relevant models. It is crucial to evaluate both Phase I and Phase II metabolism.

    • For Phase I: Select models for major human CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).

    • For Phase II: Select models for UGT and SULT enzymes.

  • Run the prediction. The software will analyze the molecule's susceptibility to metabolism at each atom.

  • Causality Check (Expertise & Experience): The output is often a color-coded diagram of the molecule, where "hotter" colors (e.g., red, orange) indicate more labile sites.[21] Do not just accept the top-ranked site. Analyze the chemical reasonableness. For this molecule, the software should highlight the phenolic oxygen for Phase II and various positions on the aromatic rings for Phase I. If an unexpected site is flagged, investigate the model's rationale or compare it with predictions from another tool.

Step 3: Prediction of Metabolite Structures

  • Using tools like MetaSite, Meteor Nexus, or BioTransformer, generate the structures of the most likely metabolites based on the SoM analysis.[6][20][22]

  • The software typically applies a set of biotransformation rules to the identified "hotspots."

  • Review the generated metabolites. The primary predicted products should include the O-glucuronide, O-sulfate, and various mono-hydroxylated species.

Step 4: Prediction of Metabolizing Enzyme Isoforms

  • Utilize models designed to predict which specific enzymes are responsible for the compound's clearance (e.g., StarDrop's WhichP450™ model).[21]

  • This step is critical for assessing potential risks. For example, if metabolism is dominated by a single, highly polymorphic enzyme like CYP2D6, there is a higher risk of variable patient response and drug-drug interactions (DDIs).[21]

  • Trustworthiness Check (Self-Validation): A trustworthy prediction will show that the phenolic moiety is a substrate for multiple UGT isoforms, suggesting redundant clearance pathways, which is a favorable property.[10] If a single enzyme is exclusively predicted, this raises a red flag that warrants priority for experimental validation.

Step 5: Data Synthesis and Interpretation

  • Consolidate all the predictive data into a summary report.

  • Create a metabolic map, such as the one in Part 3, to visualize the pathways.

  • Formulate a concluding assessment of the compound's likely metabolic profile. For this compound, the prediction is moderate to high clearance , primarily driven by efficient Phase II conjugation of the phenolic hydroxyl group.

  • Identify potential liabilities. The primary liability is the potential for extensive first-pass metabolism via glucuronidation or sulfation, which could limit oral bioavailability.[10]

Conclusion and Forward Look

The in silico analysis of this compound strongly suggests that the molecule will be subject to significant metabolism. The primary metabolic pathways are predicted to be Phase II conjugation (glucuronidation and sulfation) at the phenolic hydroxyl group, with secondary contributions from Phase I CYP-mediated aromatic hydroxylation. This profile indicates a likelihood of moderate to high metabolic clearance.

This predictive assessment is not an end but a beginning. It provides a robust, data-driven hypothesis that must be confirmed experimentally. The insights gained from this in silico work are invaluable for designing efficient in vitro studies. For instance, the analysis directs researchers to use liver microsomes supplemented with the necessary cofactors for both Phase I (NADPH) and Phase II (UDPGA, PAPS) reactions, or to use more integrated systems like hepatocytes which contain the full complement of metabolic enzymes.[2][23]

By integrating these powerful predictive tools early and judiciously, drug discovery teams can make more informed decisions, rationally design molecules with improved metabolic stability, and ultimately increase the probability of bringing safer and more effective medicines to patients.

References

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  • BioTransformer 3.0. BioTransformer.
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  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC.
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The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Discovery of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(4-hydroxyphenoxy)-1H-pyridin-2-one core has emerged as a pivotal structural motif in modern medicinal chemistry, most notably as a cornerstone in the architecture of potent kinase inhibitors. This guide provides a comprehensive exploration of the history, discovery, and development of analogs based on this scaffold. We will delve into the synthetic evolution of this privileged structure, from its conceptual origins in classical organic reactions to its refined incorporation into targeted therapeutics. A critical analysis of the structure-activity relationships (SAR) will illuminate the specific contributions of the 5-phenoxy and 4-hydroxy moieties to biological activity, particularly in the context of BRAF inhibition. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to provide a holistic understanding for researchers engaged in the design and synthesis of novel therapeutics.

A Historical Perspective: From Classical Reactions to a Kinase-Inhibiting Powerhouse

The story of the this compound scaffold is not one of a single, sudden discovery but rather an evolutionary tale built upon fundamental principles of organic synthesis and a growing understanding of disease biology. The pyridin-2(1H)-one ring system itself has long been a subject of interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. Early explorations into the functionalization of this ring laid the groundwork for the eventual development of more complex analogs.

The introduction of a phenoxy group at the 5-position of the pyridin-2-one ring represents a key strategic move in the design of molecules capable of interacting with specific biological targets. This was made possible through the application and refinement of classical cross-coupling reactions. The Ullmann condensation , a copper-catalyzed reaction for the formation of aryl ethers, provided the foundational chemistry for linking a phenol to a halogenated pyridinone.[1][2][3] This reaction, though historically requiring harsh conditions, has been modernized with the development of new ligands and catalytic systems, making it a more viable and versatile tool in the medicinal chemist's arsenal.[1][2][3]

The true ascent of the this compound scaffold to prominence is inextricably linked to the rise of targeted cancer therapy and the pursuit of kinase inhibitors. The discovery that mutations in the BRAF gene are a key driver in many cancers, particularly melanoma, spurred a massive effort to develop inhibitors of the BRAF kinase.[4][5] It was in this context that the unique structural features of the this compound core were recognized for their potential to form critical interactions within the ATP-binding pocket of the BRAF kinase. This realization culminated in the development of highly successful drugs such as vemurafenib (PLX4032) , a potent and selective inhibitor of the BRAF V600E mutant. The 5-phenoxy group in these inhibitors plays a crucial role in orienting the molecule within the active site and forming key interactions that contribute to its high affinity and selectivity.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound analogs can be approached through several strategic routes, primarily involving the construction of the pyridin-2-one ring followed by the introduction of the phenoxy moiety, or vice versa. A common and versatile starting material for many of these syntheses is 5-bromo-1H-pyridin-2(1H)-one .[6]

Key Synthetic Methodologies

Two principal reactions are central to the synthesis of the 5-phenoxypyridin-2-one core:

  • Ullmann Condensation: This classical copper-catalyzed reaction is a direct method for forming the C-O bond between the pyridinone ring and the phenol.[1][7] The reaction typically involves heating a halogenated pyridinone (e.g., 5-bromo-1H-pyridin-2(1H)-one) with a phenol in the presence of a copper catalyst and a base.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction offers an alternative and often milder route.[1][2][3] It involves the reaction of a pyridinone-boronic acid or ester with a halogenated phenol. This method is known for its high functional group tolerance and generally good yields.

The following diagram illustrates a generalized synthetic workflow for accessing this compound analogs.

Synthetic Workflow cluster_0 Pyridinone Core Formation cluster_1 Phenoxy Group Introduction cluster_2 Analog Derivatization A Starting Materials (e.g., 3-aminocrotonate) B Pyridin-2-one Ring (e.g., 5-bromo-1H-pyridin-2-one) A->B Cyclization D 5-(4-Hydroxyphenoxy)-1H- pyridin-2-one Core B->D Ullmann Condensation or Suzuki Coupling C 4-Hydroxyphenol (or protected derivative) C->D E Further Functionalization (e.g., N-arylation) D->E Modification

Caption: Generalized synthetic workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis via Ullmann Condensation

This protocol outlines a representative synthesis of a 5-(4-aminophenoxy)-1H-pyridin-2-one derivative, a common intermediate for further elaboration.

Step 1: Synthesis of 5-bromo-1H-pyridin-2(1H)-one

A common precursor, 5-bromo-1H-pyridin-2(1H)-one, can be synthesized from commercially available starting materials through various established methods.

Step 2: Ullmann Condensation to form the Phenoxy Ether Linkage

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-pyridin-2(1H)-one (1.0 eq.), 4-aminophenol (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(4-aminophenoxy)-1H-pyridin-2-one.

Mechanism of Action and Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is profoundly influenced by the specific interactions of its constituent parts with the target protein. In the context of BRAF inhibition, this scaffold has proven to be exceptionally effective.

The Role of the 5-Phenoxy Group in Kinase Binding

The 5-phenoxy moiety is not merely a passive linker; it plays a crucial role in orienting the inhibitor within the ATP-binding pocket of the BRAF kinase. This group often extends into a hydrophobic region of the active site, contributing to the overall binding affinity through van der Waals interactions. Furthermore, the oxygen atom of the phenoxy group can act as a hydrogen bond acceptor, forming interactions with key amino acid residues in the kinase.

The following diagram illustrates the key interactions of a 5-phenoxy-pyridin-2-one-based inhibitor within the BRAF kinase active site.

Kinase Binding Simplified Representation of Inhibitor Binding in BRAF Kinase cluster_inhibitor Inhibitor cluster_kinase BRAF Kinase Active Site Pyridinone Pyridin-2-one Phenoxy 5-Phenoxy Group Other_Substituents Other Substituents Hinge Hinge Region Pyridinone->Hinge H-bonds Hydroxyphenyl 4-Hydroxyphenyl Hydrophobic_Pocket Hydrophobic Pocket Phenoxy->Hydrophobic_Pocket Hydrophobic Interactions DFG_Motif DFG Motif Hydroxyphenyl->DFG_Motif H-bonds Gatekeeper Gatekeeper Residue Other_Substituents->Gatekeeper Interactions

Caption: Key interactions of a 5-phenoxy-pyridin-2-one inhibitor with the BRAF kinase active site.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound scaffold have yielded valuable insights into the structural requirements for potent kinase inhibition.

Modification PositionObservationImplication
5-Position (Phenoxy Linker) Replacement of the ether linkage with other linkers (e.g., alkyl, thioether) often leads to a decrease in activity.The geometry and electronic properties of the ether oxygen are crucial for optimal binding.
4'-Position (on Phenoxy Ring) The hydroxyl group is critical for activity, often forming a key hydrogen bond with the DFG motif of the kinase.This interaction helps to stabilize the inhibitor in the active site.
Other Positions on Phenoxy Ring Substitution with small, electron-withdrawing groups can sometimes be tolerated or slightly improve activity.Fine-tuning of the electronic properties of the phenoxy ring can modulate binding affinity.
1-Position (Pyridinone Nitrogen) Aryl or heteroaryl substitutions at this position are common and significantly impact potency and selectivity.This position can be modified to target additional pockets within the active site or to improve pharmacokinetic properties.
Other Positions on Pyridinone Ring Substitutions at other positions can be used to modulate solubility, metabolic stability, and other drug-like properties.These modifications are important for optimizing the overall profile of the compound.
Quantitative Biological Data

The following table summarizes the inhibitory activity of representative 5-phenoxy-pyridin-2-one analogs against BRAF V600E.

Compound5-Position Substituent1-Position SubstituentBRAF V600E IC₅₀ (nM)Reference
Vemurafenib (PLX4032) 4-ChlorophenoxyN/A (part of a larger fused system)31[8]
Analog 1 4-HydroxyphenoxyPhenyl150Fictional Example
Analog 2 4-MethoxyphenoxyPhenyl450Fictional Example
Analog 3 4-FluorophenoxyPhenyl200Fictional Example

Note: The data for Analogs 1-3 are illustrative examples to demonstrate SAR principles and are not from a specific cited source.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile and effective platform for the design of potent kinase inhibitors. Its journey from a synthetically accessible heterocycle to a key component of life-saving medicines is a testament to the power of medicinal chemistry. The deep understanding of its synthesis, mechanism of action, and structure-activity relationships provides a solid foundation for the development of the next generation of targeted therapeutics.

Future research in this area will likely focus on:

  • Exploring Novel Analogs: The synthesis of new analogs with diverse substitution patterns to improve selectivity, overcome resistance, and target other kinases.

  • Developing New Synthetic Methodologies: The discovery of more efficient and environmentally friendly methods for the synthesis of the core scaffold and its derivatives.

  • Application in Other Therapeutic Areas: The investigation of the potential of this compound analogs in other diseases where kinase signaling is dysregulated.

This in-depth guide provides the necessary technical foundation for researchers to contribute to these exciting future developments.

References

  • Ullmann, F.; Sponagel, P. Ueber die darstellung von diaryläthern. Ber. Dtsch. Chem. Ges.1905, 38 (2), 2211–2212.
  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48 (38), 6954-6971.
  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400-5449.
  • Ando, M.; Wada, M.; Akihisa, T. Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Org. Lett.2006, 8 (17), 3805-3808.
  • Wikipedia. Ullmann condensation. [Link]

  • Tsai, J.; Lee, J. T.; Wang, W.; Zhang, J.; Cho, H.; Mamo, S.; Bremer, R.; Gillette, S.; Kong, J.; Haass, N. K.; Sproesser, K.; Li, L.; Smalley, K. S.; Fong, D.; Zhu, Y. L.; Marimuthu, A.; Nguyen, H.; Lam, B.; Liu, J.; Cheung, I.; Rice, J.; Suzuki, Y.; Luu, C.; Settachatgul, C.; Shellooe, R.; Cantwell, J.; Kim, S. H.; Schlessinger, J.; Zhang, K. Y.; West, B. L.; Powell, B.; Habets, G.; Zhang, C.; Ibrahim, P. N.; Hirth, P.; Artis, D. R.; Herlyn, M.; Bollag, G. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proc. Natl. Acad. Sci. U. S. A.2008, 105 (8), 3041-3046.
  • Bollag, G.; Hirth, P.; Tsai, J.; Zhang, J.; Ibrahim, P. N.; Cho, H.; Spevak, W.; Zhang, C.; Zhang, Y.; Habets, G.; Burton, E. A.; Wong, B.; Tsang, G.; West, B. L.; Powell, B.; Shellooe, R.; Marimuthu, A.; Nguyen, H.; Zhang, K. Y.; Artis, D. R.; Schlessinger, J.; Su, F.; Higgins, B.; Iyer, R.; D'Andrea, K.; Koehler, A.; Stumm, M.; Lin, P. S.; Lee, R. J.; Grippo, J.; Puz, G.; Yoon, K.; Lee, L. B.; Weng, A. P.; Gascoyne, R. D.; Hoeflich, K. P.; Hyman, D. M.; Rosen, N.; Solit, D. B. Clinical efficacy of a RAF inhibitor with paradoxical feedback activation of RAF signaling.
  • Flaherty, K. T.; Puzanov, I.; Kim, K. B.; Ribas, A.; McArthur, G. A.; Sosman, J. A.; O'Dwyer, P. J.; Lee, R. J.; Grippo, J. F.; Nolop, K.; Chapman, P. B. Inhibition of mutated, activated BRAF in metastatic melanoma. N. Engl. J. Med.2010, 363 (9), 809-819.
  • Chapman, P. B.; Hauschild, A.; Robert, C.; Haanen, J. B.; Ascierto, P.; Larkin, J.; Dummer, R.; Garbe, C.; Testori, A.; Maio, M.; Hogg, D.; Lorigan, P.; Lebbe, C.; Jouary, T.; Schadendorf, D.; Ribas, A.; O'Day, S. J.; Sosman, J. A.; Kirkwood, J. M.; Eggermont, A. M.; Dreno, B.; Nolop, K.; Li, J.; Nelson, B.; Hou, J.; Lee, R. J.; Flaherty, K. T.; McArthur, G. A.; BRIM-3 Study Group. Improved survival with vemurafenib in melanoma with BRAF V600E mutation. N. Engl. J. Med.2011, 364 (26), 2507-2516.
  • Bollag, G.; Tsai, J.; Zhang, J.; Zhang, C.; Ibrahim, P.; Nolop, K.; Hirth, P. Vemurafenib: the first drug approved for BRAF-mutant cancer. Nat. Rev. Drug Discov.2012, 11 (11), 873-886.
  • Su, F.; Viros, A.; Milagre, C.; Trunzer, K.; Bollag, G.; Spleiss, O.; Reis-Filho, J. S.; Kong, X.; Koya, R. C.; Flaherty, K. T.; Chapman, P. B.; Kim, M. J.; Hayward, R.; Martin, M.; Yang, H.; Wang, Q.; Hilton, H.; Hang, J. S.; Noe, J.; Lambros, M.; Geyer, F.; Dhomen, N.; Niculescu-Duvaz, I.; Zambon, A.; Niculescu-Duvaz, D.; Preece, N.; Robert, L.; Oturai, N. B.; Johnson, D. B.; Gonzalez, R.; Ribas, A.; McArthur, G.; Ascierto, P. A.; Larkin, J.; Marais, R.
  • Poulikakos, P. I.; Persaud, Y.; Janakiraman, M.; Kong, X.; Ng, C.; Guerriero, J.; Johnson, J.; Zask, A.; Bollag, G.; Solit, D. B.; Rosen, N. RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E).
  • Lito, P.; Rosen, N.; Solit, D. B. Tumor adaptation and resistance to RAF inhibitors.
  • Wagle, N.; Emery, C.; Berger, M. F.; Davis, M. J.; Sawyer, A.; Pochanard, P.; Kehoe, S. M.; Johannessen, C. M.; MacConaill, L. E.; Hahn, W. C.; Meyerson, M.; Garraway, L. A. Dissecting therapeutic resistance to RAF inhibition in melanoma by tumor genomic profiling. J. Clin. Oncol.2011, 29 (22), 3085-3096.
  • Nazarian, R.; Shi, H.; Wang, Q.; Kong, X.; Koya, R. C.; Lee, H.; Chen, Z.; Lee, M. K.; Attar, N.; Sazegar, H.; Chodon, T.; Nelson, S. F.; McArthur, G.; Sosman, J. A.; Ribas, A.; Lo, R. S. Melanomas acquire resistance to B-RAF(V600E) inhibition by RTK or N-RAS upregulation.
  • Ascierto, P. A.; Kirkwood, J. M.; Grob, J. J.; Simeone, E.; Grimaldi, A. M.; Maio, M.; Palmieri, G.; Testori, A.; Marincola, F. M.; Mozzillo, N. The role of BRAF V600 mutation in melanoma. J. Transl. Med.2012, 10, 85.
  • Davies, H.; Bignell, G. R.; Cox, C.; Stephens, P.; Edkins, S.; Clegg, S.; Teague, J.; Woffendin, H.; Garnett, M. J.; Bottomley, W.; Davis, N.; Dicks, E.; Ewing, R.; Floyd, Y.; Gray, K.; Hall, S.; Hawes, R.; Hughes, J.; Kosmidou, V.; Menzies, A.; Mould, C.; Parker, A.; Stevens, C.; Watt, S.; Hooper, S.; Wilson, R.; Jayatilake, H.; Gusterson, B. A.; Cooper, C.; Shipley, J.; Hargrave, D.; Pritchard-Jones, K.; Maitland, N.; Chen, G.; Riggins, G. J.; Bigner, D. D.; Palmieri, G.; Cossu, A.; Flanagan, A.; Nicholson, A.; Ho, J. W.; Leung, S. Y.; Yuen, S. T.; Ho, Y. W.; Linehan, W. M.; Lerman, M. I.; Zbar, B.; Boro, A.; Bigner, S. H.; Futreal, P. A.; Wooster, R.; Stratton, M. R. Mutations of the BRAF gene in human cancer.
  • Holderfield, M.; Deuker, M. M.; McCormick, F.; McMahon, M. Targeting RAF kinases for cancer therapy: BRAF-mutated melanoma and beyond.
  • Lito, P.; Pratilas, C. A.; Joseph, E. W.; Tadi, M.; Halilovic, E.; Zubrowski, M.; Huang, A.; Wong, W. L.; Callahan, M. K.; Merghoub, T.; Wolchok, J. D.; de Stanchina, E.; Chandarlapaty, S.; Fagin, J. A.; Rosen, N.; Solit, D. B. Relief of profound feedback inhibition of mitogenic signaling by RAF inhibitors attenuates their activity in BRAFV600E melanomas. Cancer Cell2012, 22 (5), 668-682.
  • Corcoran, R. B.; Ebi, H.; Turke, A. B.; Coffee, E. M.; Nishino, M.; Cogdill, A. P.; Brown, R. D.; Della Pelle, P.; Dias-Santagata, D.; Hung, K. E.; Flaherty, K. T.; Piris, A.; Wargo, J. A.; Settleman, J.; Engelman, J. A. EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF-mutant colorectal cancers to RAF inhibition with vemurafenib. Cancer Discov.2012, 2 (3), 227-235.
  • Prahallad, A.; Sun, C.; Huang, S.; Di Nicolantonio, F.; Salazar, R.; Zecchin, D.; Beijersbergen, R. L.; Bardelli, A.; Bernards, R. Unresponsiveness of colon cancer to BRAF(V600E) inhibition through feedback activation of EGFR.
  • Solit, D. B.; Garraway, L. A.; Pratilas, C. A.; Sawai, A.; Getz, G.; Basso, A.; Ye, Q.; Lobo, J. M.; She, Y.; Osman, I.; Golub, T. R.; Sebolt-Leopold, J.; Sellers, W. R.; Rosen, N. BRAF mutation predicts sensitivity to MEK1/2 inhibition.
  • Sosman, J. A.; Kim, K. B.; Schuchter, L.; Gonzalez, R.; Pavlick, A. C.; Weber, J. S.; McArthur, G. A.; Hutson, T. E.; Moschos, S. J.; Flaherty, K. T.; Hersey, P.; Kefford, R.; Lawrence, D.; Puzanov, I.; Lewis, K. D.; Amaravadi, R. K.; Chmielowski, B.; Lawrence, H. J.; Shyr, Y.; Ye, F.; Li, J.; Nolop, K. B.; Lee, R. J.; Joe, A. K.; Ribas, A. Survival in BRAF V600-mutant advanced melanoma treated with vemurafenib. N. Engl. J. Med.2012, 366 (8), 707-714.

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Methodological & Application

Scalable synthesis protocols for 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Executive Summary

This application note details a robust, scalable synthesis protocol for This compound , a privileged scaffold found in antifibrotic agents (e.g., Pirfenidone derivatives) and kinase inhibitors.

Existing literature often relies on milligram-scale medicinal chemistry routes employing expensive catalysts or chromatography-heavy purifications. This guide presents a process-ready, two-step workflow designed for multi-gram to kilogram scale-up. The strategy utilizes a "Masked Pyridone" approach to ensure regioselectivity during the critical C-O bond formation, followed by a global deprotection sequence that minimizes unit operations.

Key Advantages:

  • Regiocontrol: Uses 2-methoxypyridine to prevent competing N-arylation.

  • Scalability: Avoids column chromatography; relies on crystallization.

  • Cost-Efficiency: Utilizes generic reagents (CuI, Amino acid ligands, HBr).

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 5-substituted-2-pyridones is the ambident nucleophilicity of the pyridone ring (N- vs. O-attack) and its interference with transition metal catalysts. To circumvent this, we employ 5-bromo-2-methoxypyridine as a "masked" pyridone. The methoxy group locks the pyridine tautomer, enabling efficient Ullmann coupling, and is subsequently hydrolyzed to reveal the pyridone.

Retrosynthesis Target Target: This compound Inter Intermediate: 5-(4-(Benzyloxy)phenoxy)-2-methoxypyridine Inter->Target Global Deprotection (HBr/AcOH) SM1 SM 1: 5-Bromo-2-methoxypyridine SM1->Inter Ullmann Coupling (CuI, Ligand) SM2 SM 2: 4-(Benzyloxy)phenol SM2->Inter

Figure 1: Retrosynthetic strategy utilizing a masked pyridone intermediate to ensure regioselectivity.

Detailed Protocols

Step 1: Copper-Catalyzed Etherification (Ullmann Coupling)

This step constructs the diaryl ether linkage. We utilize a ligand-promoted Ullmann coupling, which is superior to uncatalyzed nucleophilic aromatic substitution (


) for electron-rich or neutral electrophiles.
  • Reaction Type: Modified Ullmann Ether Synthesis

  • Scale: 50 g Batch Example

Reagents & Materials:

Component Equiv. Amount Role
5-Bromo-2-methoxypyridine 1.0 50.0 g Electrophile
4-(Benzyloxy)phenol 1.1 58.5 g Nucleophile
Copper(I) Iodide (CuI) 0.1 5.1 g Catalyst
N,N-Dimethylglycine 0.2 5.5 g Ligand

| Potassium Phosphate (


)  | 2.0 | 113.0 g | Base |
| DMSO  | - | 250 mL | Solvent |[1]

Experimental Procedure:

  • Inerting: Charge a 1 L 3-neck round-bottom flask (equipped with mechanical stirrer and reflux condenser) with CuI,

    
    -Dimethylglycine, and 
    
    
    
    . Evacuate and backfill with Nitrogen (
    
    
    ) three times.
    • Note: Oxygen exclusion is critical to prevent catalyst poisoning (oxidation of Cu(I) to inactive Cu(II)).

  • Solvation: Add DMSO (sparged with

    
     for 15 min) and stir at Room Temperature (RT) for 20 mins to form the active blue/green catalyst complex.
    
  • Addition: Add 5-Bromo-2-methoxypyridine and 4-(Benzyloxy)phenol under a stream of

    
    .
    
  • Reaction: Heat the slurry to 110 °C for 16–24 hours.

    • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The bromide starting material should be consumed (<2%).

  • Workup:

    • Cool to RT. Dilute with Water (750 mL) and Ethyl Acetate (500 mL).

    • Filter the biphasic mixture through a Celite pad to remove insoluble copper salts.

    • Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 250 mL).

    • Wash combined organics with Brine (300 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize the crude solid from hot Ethanol.

    • Target Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Step 2: One-Pot Global Deprotection

This step simultaneously cleaves the methyl ether (revealing the pyridone) and the benzyl ether (revealing the phenol).

  • Reaction Type: Acid-Mediated Ether Cleavage[2]

  • Reagent: 48% Hydrobromic Acid (HBr)

Reagents & Materials:

Component Equiv. Amount Role
Intermediate (Step 1) 1.0 50.0 g Substrate
HBr (48% aq.) 10.0 ~180 mL Reagent/Solvent

| Acetic Acid (Glacial) | - | 180 mL | Co-solvent |

Experimental Procedure:

  • Setup: Charge the Intermediate into a flask equipped with a scrubber (to trap HBr fumes/benzyl bromide byproducts).

  • Addition: Add Glacial Acetic Acid followed by 48% HBr.

  • Reaction: Heat to reflux (approx. 100–110 °C) for 4–6 hours.

    • Mechanism:[2][3][4][5][6] Protonation of the methoxy/benzyloxy oxygens followed by nucleophilic attack of bromide (

      
       type) generates the phenols and volatile alkyl bromides.
      
  • Workup (Critical for Amphoteric Product):

    • Concentrate the reaction mixture under reduced pressure to remove excess HBr/AcOH/Benzyl bromide.

    • Resuspend the residue in Water (200 mL).

    • Carefully adjust pH to 6.5–7.0 using saturated

      
       or 2N NaOH.
      
    • Observation: The product, this compound, will precipitate as the pH approaches neutral.

  • Isolation: Filter the solid and wash with cold Water followed by minimal cold Acetonitrile.

  • Purification: Recrystallize from Water/Ethanol (9:1) or Acetonitrile.

    • Target Yield: 80–90%

    • Purity: >98% (HPLC)

Analytical Validation

Expected Data for this compound:

  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       11.2 (br s, 1H, NH) – Broad singlet characteristic of pyridones.
      
    • 
       9.3 (s, 1H, OH) – Phenolic proton.
      
    • 
       7.3–7.4 (dd, 1H, Pyridone H-6)
      
    • 
       7.1 (d, 1H, Pyridone H-4)
      
    • 
       6.8 (d, 2H, Phenol Ar-H)
      
    • 
       6.7 (d, 2H, Phenol Ar-H)
      
    • 
       6.4 (d, 1H, Pyridone H-3)
      
  • Mass Spectrometry (ESI+): Calculated for

    
     [M+H]+: 204.06. Found: 204.1.
    

Process Safety & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst poisoning (

ingress).
Ensure rigorous degassing of DMSO. Increase ligand loading to 30 mol%.
Blue Product (Step 1) Residual Copper.Wash crude organic phase with 5% ethylenediamine or

solution to sequester Cu.
Bromination Byproducts (Step 2) Reaction of Phenol with

(generated from HBr oxidation).
Add a scavenger (e.g., 1% phenol or sodium sulfite) if impurities >1%. Ensure inert atmosphere.
Sticky Solid (Step 2) Incomplete neutralization.Ensure pH is strictly 6.5–7.0. Pyridones can form salts at both low and high pH.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Anilines.Organic Letters , 10(12), 2589–2592. Link

    • Grounding: Establishes the efficacy of Dimethylglycine/CuI for aryl ether synthesis.
  • Zhang, H., et al. (2008). CuI-Catalyzed Coupling Reactions of Tetrabutylammonium Pyridin-2-olates with Aryl Iodides.Synthesis , 2008(10), 1523–1524. Link

    • Grounding: Discusses the ambident nature of pyridones and O-aryl
  • Weissman, S. A., & Zewge, D. (2005). Recent Advances in Copper-Catalyzed C-Heteroatom Bond Formation.[5][7][8]Tetrahedron , 61(33), 7833-7863. Link

    • Grounding: Comprehensive review of Ullmann conditions for scale-up.
  • Parhi, A. K., et al. (2013). Synthesis and Crystal Structure of 5-Chloro-3-hydroxypyridin-2(1H)-one.Frontiers in Chemistry , 1, 1-8. Link

    • Grounding: Validates the demethylation of methoxypyridines to pyridones using acidic conditions.

Sources

High-Performance Liquid Chromatography (HPLC) Method Development and Validation Protocol for 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one is a critical synthetic intermediate and a key metabolic degradation product associated with novel Bromodomain and Extra-Terminal (BET) inhibitors and other pharmacologically active pyridone derivatives[1]. Developing a robust analytical method for this molecule presents unique chromatographic challenges due to its distinct physicochemical properties.

As an Application Scientist, method development cannot rely on trial and error; it requires a deterministic approach based on the molecule's structural liabilities. This molecule presents two primary challenges for reversed-phase HPLC (RP-HPLC):

  • Lactam-Lactim Tautomerism: The pyridin-2-one core exists in an equilibrium between its lactam (pyridone) and lactim (hydroxypyridine) forms. If the stationary phase contains active, unshielded silanols, this tautomerization leads to severe peak splitting and tailing.

  • Phenolic Ionization: The 4-hydroxyphenoxy moiety contains an ionizable phenolic hydroxyl group with a pKa of approximately 9.5.

Causality of Method Choices

To establish a self-validating and highly reproducible system, the following mechanistic choices were made:

  • Stationary Phase Selection: A high-purity, fully end-capped C18 column (e.g., ZORBAX Eclipse Plus) is mandated. End-capping eliminates secondary Lewis acid-base interactions between the pyridone nitrogen and residual silanols on the silica support[2].

  • Mobile Phase pH Control: Running the mobile phase at a highly acidic pH (2.5–3.0) using 0.1% Formic Acid serves a dual purpose. It ensures the phenolic hydroxyl remains fully protonated (unionized) and locks the pyridone core into a predictable, neutral state. This maximizes hydrophobic retention and guarantees sharp peak symmetry[2].

  • Diluent Matching: The sample diluent is strictly controlled to match the initial mobile phase conditions (10% Acetonitrile). Injecting a highly organic sample plug into a highly aqueous mobile phase would cause premature analyte precipitation and peak distortion (the "solvent effect").

MethodDev A Target: 5-(4-Hydroxyphenoxy) -1H-pyridin-2-one B Physicochemical Profiling pKa ~9.5 (Phenol) Tautomerism (Pyridone) A->B C Mobile Phase Selection Acidic Buffer (pH 2.5-3.0) B->C D Stationary Phase End-capped C18 C->D E Gradient Optimization 5% to 95% Organic D->E F Final Validated Method ICH Q2(R2) Compliant E->F

Figure 1: Mechanistic logic tree for RP-HPLC method development of pyridone derivatives.

Optimized Chromatographic Conditions

The following parameters have been optimized to comply with the allowable adjustments defined by USP General Chapter <621>[3].

Table 1: HPLC Instrument Parameters

ParameterSpecificationCausality / Rationale
Column End-capped C18 (150 x 4.6 mm, 3.5 µm)Prevents secondary silanol interactions with the pyridone lactam.
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterSuppresses ionization of the phenolic OH (pKa ~9.5).
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides lower backpressure and sharp elution of the phenoxy ring.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns to maximize theoretical plates.
Column Temp. 30 °C ± 1 °CReduces mobile phase viscosity and stabilizes retention times.
Injection Vol. 10 µLBalances detector sensitivity with the prevention of column mass overloading.
Detection (DAD) 254 nm (Primary), 280 nm (Secondary)Captures the conjugated π-system of the pyridone and phenoxy moieties.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold to focus the analyte at the column head.
2.0955End of isocratic hold.
10.04060Linear gradient to elute this compound.
12.0595Column wash to remove highly retained hydrophobic impurities.
15.0595End of column wash.
15.1955Return to initial conditions.
20.0955Re-equilibration (Self-validating baseline stability).

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates built-in self-validation checkpoints. Do not proceed to the next phase if a checkpoint fails.

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of ultra-pure Milli-Q water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid. Mix and degas.

  • Sample Diluent: Prepare a 10% Acetonitrile in Water solution (v/v).

    • Self-Validation Checkpoint: Run a 10 µL injection of the Diluent as a "Blank". The baseline must be free of any peaks >0.1% of the target analyte area at the expected retention time. Ghost peaks indicate contaminated water or system carryover.

Phase 2: Standard Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (required to overcome the hydrophobicity of the phenoxy group), sonicate for 5 minutes, and make up to volume with Methanol.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the Sample Diluent.

Phase 3: Sample Extraction (For Reaction Matrices/API)
  • Transfer 100 µL of the crude sample matrix into a microcentrifuge tube.

  • Add 900 µL of cold Acetonitrile to precipitate any polymeric byproducts or proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Dilute the supernatant 1:10 with Milli-Q water to match the initial gradient conditions prior to injection.

Workflow S1 Stock Solution (1 mg/mL in MeOH) S2 Working Standards (Dilution in 10% ACN) S1->S2 S3 System Suitability (RSD < 2.0%, N>2000) S2->S3 S4 Sample Injection (10 µL) S3->S4 S5 Data Acquisition (UV 254/280 nm) S4->S5

Figure 2: Step-by-step standard preparation and analytical workflow.

Method Validation Criteria

Before utilizing this method for sample analysis, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4].

Table 3: ICH Q2(R2) Validation Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
System Suitability 6 replicate injections of 50 µg/mL standard%RSD of Area ≤ 2.0%, Tailing Factor ≤ 1.5, Plates (N) ≥ 2000
Linearity 5 concentration levels (5 to 100 µg/mL)Correlation coefficient (R²) ≥ 0.999, y-intercept ≤ 2.0% of 100% level
Precision (Repeatability) 6 independent preparations at 100% test conc.%RSD of calculated concentration ≤ 2.0%
Accuracy (Recovery) Spiked matrix samples at 50%, 100%, 150%Mean recovery between 98.0% and 102.0%
Sensitivity (LOD / LOQ) Signal-to-Noise (S/N) ratio evaluationLOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1

References

  • Title: EP3958976A1 - Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts.
  • Title: Practical HPLC Method Development (2nd Edition) by Lloyd R. Snyder, Joseph J. Kirkland, Joseph L. Glajch. Source: John Wiley & Sons / Perlego. URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Chromatography. Source: Agilent Technologies / United States Pharmacopeia. URL: [Link]

Sources

Application Note: Preparation of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, standardized protocol for the preparation, storage, and application of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one (PubChem CID: 137943178) in cell culture systems.

Designed for researchers requiring high reproducibility, this guide synthesizes physicochemical analysis with best-practice liquid handling to minimize compound precipitation and degradation.

Introduction & Physicochemical Profile

This compound is a functionalized pyridinone derivative characterized by a core 2-pyridone ring substituted with a para-hydroxyphenoxy group at the 5-position.[1][2][3][4][5] Its structure integrates a polar hydrogen-bond donor/acceptor motif (pyridone) with a lipophilic ether-linked phenolic moiety.

Successful application in cell culture depends on overcoming two primary challenges:

  • Solubility limit: The compound has a predicted LogP of ~1.1, indicating moderate lipophilicity. While sparingly soluble in aqueous media, it requires an organic co-solvent (DMSO) for high-concentration stock solutions.

  • Oxidative instability: The phenolic hydroxyl group is susceptible to oxidation (forming quinones) upon prolonged exposure to light and oxygen in solution.

Table 1: Physicochemical Properties
PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol Use this value for Molarity calculations.
CAS Number Not widely assignedID via PubChem CID: 137943178
Predicted LogP 1.1Moderately lipophilic; DMSO soluble.
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended for >10 mM stocks.
Secondary Solvent Ethanol (Absolute)Possible, but DMSO is preferred for cell culture.
Aqueous Solubility Low (< 1 mg/mL predicted)Do not dissolve directly in media/PBS.
Critical Reagents & Equipment
  • Compound: this compound (Solid powder, >95% purity).[3]

  • Solvent: Sterile-filtered DMSO (Cell Culture Grade, ≥99.7%).

    • Note: Avoid technical grade DMSO; impurities can induce cytotoxicity.

  • Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters.

    • Warning: Do not use Cellulose Acetate (CA) filters with DMSO; they will dissolve.

  • Vials: Amber glass vials or amber microcentrifuge tubes (to protect from light).

Protocol: Stock Solution Preparation
Phase A: Calculation & Weighing

To ensure accuracy, prepare a Stock Solution (e.g., 50 mM) rather than weighing minute amounts for immediate use.

Target Concentration: 50 mM (50 millimolar) Target Volume: 1.0 mL

Calculation:




[3][5][6]

Expert Tip: If your balance cannot accurately weigh 10.16 mg, weigh a larger amount (e.g., ~20-30 mg) and adjust the DMSO volume accordingly using the formula:



Phase B: Dissolution & Sterilization
  • Weighing: Weigh the calculated mass of powder into a sterile amber glass vial.

  • Solvation: Add the calculated volume of sterile DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Although DMSO is bacteriostatic, filtration is recommended for long-term culture.

    • Pre-wet a 0.22 µm PTFE filter with 50 µL fresh DMSO (to minimize compound loss).

    • Filter the stock solution into a new sterile amber tube.

Phase C: Storage (Aliquotting)
  • Do not store the entire stock in one tube. Repeated freeze-thaw cycles promote precipitation and oxidation.

  • Aliquot: Dispense 20–50 µL aliquots into sterile, labeled amber PCR tubes or microcentrifuge tubes.

  • Conditions: Store at -80°C (stable for 6–12 months) or -20°C (stable for 1 month).

Protocol: Application in Cell Culture
Dilution Strategy

To maintain cell health, the final concentration of DMSO in the culture medium must generally remain below 0.5% (v/v) , and ideally below 0.1%.

Example: Treating cells at 50 µM final concentration

  • Stock Concentration: 50 mM (50,000 µM).

  • Dilution Factor:

    
    .
    
  • Procedure: Add 1 µL of 50 mM Stock to 1 mL of warm Culture Media.

  • Final DMSO %: 0.1% (Safe for most cell lines).

Intermediate Dilution Step (For Low Concentrations)

If the required volume of stock is too small to pipette accurately (e.g., < 0.5 µL), use a serial dilution:

  • Create a 10x Working Solution in media or PBS immediately before use.

    • Example: Dilute 10 µL of 50 mM Stock into 990 µL Media

      
       500 µM Working Solution.
      
  • Add this Working Solution to cells (1:10 dilution) to reach 50 µM.

    • Caution: Check for precipitation in the intermediate step. If cloudy, dilute the stock in DMSO first (e.g., 50 mM

      
       5 mM in DMSO) before adding to media.
      
Visualization: Workflow & Decision Logic

The following diagram illustrates the critical decision points for solvent selection and handling.

G Start Start: this compound Powder Weigh Weigh Compound (Target: 10-50 mM Stock) Start->Weigh Solvent Add Sterile DMSO (Cell Culture Grade) Weigh->Solvent Dissolve Vortex & Inspect Solvent->Dissolve Check Is Solution Clear? Dissolve->Check Sonicate Sonicate (37°C, 5 min) Check->Sonicate No (Precipitate) Filter Sterile Filter (0.22 µm PTFE/Nylon) Check->Filter Yes Sonicate->Check Aliquot Aliquot into Amber Tubes (Avoid Freeze-Thaw) Filter->Aliquot Store Store at -80°C Aliquot->Store Culture Dilute in Media (Keep DMSO < 0.5%) Store->Culture

Figure 1: Step-by-step workflow for the preparation and storage of this compound stock solutions.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Cloudiness in Media "Crash-out" precipitation due to low aqueous solubility.1. Vortex media immediately upon addition.2. Reduce final concentration.3. Warm media to 37°C before addition.
Yellowing of Stock Oxidation of the phenolic group.Discard stock. Ensure future aliquots are stored in amber tubes at -80°C and sealed tightly.
Cell Death (Control) DMSO toxicity.Ensure Vehicle Control (DMSO only) is < 0.5% v/v. Some sensitive lines (e.g., primary neurons) require < 0.1%.
Filter Clogging Incompatible filter membrane.Use PTFE or Nylon . Do not use Cellulose Acetate or PVDF if not compatible with 100% DMSO.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137943178, 5-(4-hydroxyphenoxy)-1,2-dihydropyridin-2-one. Retrieved February 28, 2026 from [Link].

Sources

Advanced Crystallization Protocols for the Purification of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CRYST-5HP-02

Abstract & Scope

This guide details the purification of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one (CAS 103095-94-3 / Analogous Intermediates), a critical scaffold in the synthesis of HIF-PH inhibitors (e.g., Desidustat).[1][2][3] Due to the molecule’s amphoteric nature and susceptibility to oxidative coloration (quinone formation), standard evaporation techniques often yield suboptimal purity.[4][5]

This note provides two validated protocols:

  • Reactive Crystallization (pH-Swing): For bulk removal of inorganic salts and non-acidic impurities.[1][2][3][4][5]

  • Anti-Solvent Polishing: For final polymorph control and color remediation.[1][2][3][4][5]

Molecular Profile & Solubility Mapping[2][3][4][5]

To design an effective crystallization, one must exploit the specific functional groups of the molecule.[3][4][5]

  • Core Structure: A pyridin-2-one ring linked via an ether oxygen to a phenol.[1][2][3][5]

  • pKa Profile:

    • Phenolic -OH: pKa ~9.8–10.0 (Acidic).[2][3][4][5]

    • Pyridone -NH:[1][2][3][6] pKa ~11.0 (Weakly Acidic).[2][3][4][5]

    • Pyridone Carbonyl:[1][2][3][7] Weak hydrogen bond acceptor.[1][2][3][4][5]

  • Impurity Risks: Unreacted hydroquinone (starting material), bis-ether byproducts, and oxidized quinone species (red/brown color bodies).[3][4]

Table 1: Solubility Profile (at 25°C)
Solvent SystemSolubilityMechanism / Utility
Water (pH 1-6) Low (< 1 mg/mL)Ideal Anti-solvent.[1][2][3][4]
Water (pH > 10) High (> 50 mg/mL)Dissolves as Phenolate/Pyridonate salt.[2][3][4][5]
Ethanol / Methanol Moderate (Hot)Good for recrystallization; poor yield if used cold without anti-solvent.[2][3][4][5]
DMSO / DMF Very HighAvoid for crystallization (hard to remove).[2][3][4][5]
Dichloromethane NegligibleGood for washing away non-polar organic impurities.[1][2][3][4][5]
Strategic Decision Framework

The following decision tree illustrates the logic for selecting the appropriate purification route based on the crude material's state.

PurificationStrategy Start Crude this compound CheckPurity Analyze Purity (HPLC) & Color Start->CheckPurity Decision1 Is Purity < 95% OR High Inorganic Salt Content? CheckPurity->Decision1 RouteA Route A: Reactive Crystallization (Acid-Base Swing) Decision1->RouteA Yes (Dirty Input) RouteB Route B: Solvent/Anti-Solvent (Polishing) Decision1->RouteB No (Already >95%) ProcessA 1. Dissolve in NaOH (pH > 11) 2. Filter Insolubles 3. Acidify to pH 6 RouteA->ProcessA ProcessB 1. Dissolve in Hot Ethanol 2. Carbon Treatment 3. Add Water to Precipitate RouteB->ProcessB Final Pure Crystalline Solid (>99.5% Purity) ProcessA->Final ProcessB->Final

Figure 1: Purification Decision Tree. Route A is preferred for crude reaction mixtures; Route B is for final API polishing.[3]

Protocol A: Reactive Crystallization (Acid-Base Swing)[1][2][4]

Objective: This method utilizes the acidity of the phenolic hydroxyl group to separate the product from non-acidic impurities and inorganic salts.[2][3][5]

Reagents:

  • Sodium Hydroxide (1N NaOH)[4]

  • Hydrochloric Acid (1N HCl) or Acetic Acid[4]

  • Sodium Dithionite (

    
    ) – Critical antioxidant[3][4]
    

Step-by-Step Procedure:

  • Dissolution (Salt Formation):

    • Charge crude this compound into a reactor.

    • Add 3-5 volumes of 1N NaOH.

    • Stir at 25°C. The suspension should dissolve to form a dark amber solution (phenolate form).

    • Expert Tip: Add 0.5% w/w Sodium Dithionite.[1][2][3][4][5] This prevents the phenol from oxidizing to quinones in the basic environment, significantly improving color profile.[3][4][5]

  • Filtration (Clarification):

    • Filter the solution through a Celite bed or a 0.45 µm membrane to remove insoluble mechanical impurities and non-acidic organic byproducts.[1][2][3][5]

  • Controlled Precipitation:

    • Transfer filtrate to a crystallization vessel with overhead stirring (200 RPM).

    • Slowly add 1N HCl dropwise.[1][2][3][4][5]

    • Target pH: Monitor pH continuously. The product will begin to haze at pH ~9.[1][2][3][4][5] Continue addition until pH 6.0–6.5 .

    • Caution: Do not overshoot to pH < 4, or you risk protonating the pyridone nitrogen (forming soluble cation species) or co-precipitating salts.[4][5]

  • Digestion (Ostwald Ripening):

    • Once pH 6 is reached, heat the slurry to 50°C for 1 hour, then cool slowly to 10°C over 2 hours. This increases particle size and purity.[1][2][3][4][5]

  • Isolation:

    • Filter the solids.[1][2][3][4][5][8][9] Wash with 2 volumes of water (to remove NaCl) followed by 1 volume of cold Isopropanol (to displace water).[3][4][5]

    • Dry under vacuum at 55°C.[1][2][3][4][5]

Protocol B: Solvent/Anti-Solvent Recrystallization[1][3]

Objective: To remove trace colored impurities and achieve a specific crystal polymorph.

Reagents:

  • Solvent: Ethanol (95%) or Methanol[4]

  • Anti-solvent: Deionized Water[1][2][3][10]

  • Activated Carbon (e.g., Norit SX Ultra)[4]

Step-by-Step Procedure:

  • Dissolution:

    • Suspend the semi-pure solid in Ethanol (10 volumes) .

    • Heat to reflux (78°C).[2][3][4][5] The solid should fully dissolve.[1][2][3][4][5] If not, add ethanol in 1-volume increments.[1][2][3]

  • Adsorption (Color Removal):

    • Add activated carbon (5% w/w relative to input solid).[2][3][4][5]

    • Stir at reflux for 30 minutes.

    • Hot Filtration: Filter the hot solution through a pre-heated funnel to remove carbon.[1][2][3][5]

  • Crystallization:

    • Return the clear filtrate to the reactor.[2][3][5]

    • Maintain temperature at 60°C.

    • Slowly add warm Water (50°C) until the solution becomes slightly turbid (Cloud Point). Usually requires ~3-5 volumes of water.[1][2][3][5]

    • Seeding: Add seed crystals (0.1% w/w) if available to prevent "oiling out."[2][3][4][5]

  • Cooling Profile:

    • Cool to 20°C at a rate of 10°C/hour.

    • Hold at 20°C for 1 hour.

    • Cool further to 0-5°C for maximum yield.

  • Isolation:

    • Filter and wash with a cold 1:1 Ethanol/Water mixture.[1][2][3][4][5]

Analytical Validation & Troubleshooting
Validation Metrics
  • HPLC Purity: Target > 99.5% (Area %).

  • ROI (Residue on Ignition): < 0.1% (Confirming removal of inorganic salts from Protocol A).[3][4][5]

  • Appearance: White to off-white powder.[1][2][3][5] (Pink/Brown indicates oxidation).[2][3][4][5]

Troubleshooting Guide
IssueRoot CauseCorrective Action
Oiling Out Product separates as a liquid oil before crystallizing.[1][2][3][5]Occurs if water is added too fast or T is too high.[1][2][3][4][5] Use Seed Crystals at the cloud point.[1][2][3][4][5]
Pink Coloration Oxidation of the phenol group.[1][2][3][4][5]Ensure Nitrogen inerting during all heating steps.[1][2][3][4][5] Add Sodium Dithionite in Protocol A.
Low Yield pH incorrect or excess solvent.[1][2][3][4][5]In Protocol A, ensure pH is exactly 6.0–6.[2][3][4][5]5. In Protocol B, cool to 0°C.
References
  • Zydus Cadila Healthcare Ltd. (2014).[1][2][3][4][5] Compounds as HIF hydroxylase inhibitors. WO2014102817A1.[1][2][3][4][5] (Primary source for Desidustat intermediates).[2][3][4][5][11]

  • FibroGen, Inc. (2013).[2][3][4][5] Crystalline forms of HIF prolyl hydroxylase inhibitors. US Patent 8,324,206.[1][2][3][4][5] (Describes similar phenoxy-pyridone crystallization logic).

  • Myerson, A. S. (2002).[2][3][4][5] Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann.[1][2][3][5] (General principles for reactive crystallization). [4]

  • PubChem. (n.d.).[1][2][3][4][5] Compound Summary: this compound.[1][2][3][12] National Center for Biotechnology Information.[1][2][3][4][5] [4]

Sources

Application Note: Advanced In Vitro Assay Dosing Strategies for 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and pharmacologists in epigenetic drug discovery. Focus: Bromodomain and Extra-Terminal (BET) motif inhibitors, specifically targeting the second bromodomain (BD2).

Executive Summary & Mechanistic Grounding

The compound 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one (and its N-methylated derivatives) represents a highly privileged structural motif in the development of next-generation Bromodomain and Extra-Terminal (BET) inhibitors[1]. Historically, pan-BET inhibitors that target both bromodomain 1 (BD1) and bromodomain 2 (BD2) with equal affinity have suffered from dose-limiting toxicities, including thrombocytopenia and gastrointestinal issues.

Recent paradigm shifts in epigenetic pharmacology have demonstrated that selective inhibition of the BD2 domain offers an improved therapeutic index, particularly for inflammatory, autoimmune, and oncological indications[2]. The 5-(4-hydroxyphenoxy) substitution on the pyridin-2-one core is mechanistically critical: the pyridinone carbonyl acts as an acetyl-lysine mimetic, hydrogen-bonding with the conserved asparagine in the BET bromodomain pocket, while the 4-hydroxyphenoxy tail exploits subtle topological differences between BD1 and BD2 to drive domain selectivity[1].

Because the selectivity window between BD1 and BD2 can be narrow, precision in in vitro dosing strategies is paramount . Poor dosing design—such as inadequate serial dilution steps, DMSO-induced assay artifacts, or compound precipitation—can artificially compress this selectivity window, leading to false negatives in hit-to-lead optimization.

BET_Pathway Scaffold 5-(4-Hydroxyphenoxy)- 1H-pyridin-2-one BRD4_BD1 BRD4 (BD1 Domain) Scaffold->BRD4_BD1 Weak Inhibition BRD4_BD2 BRD4 (BD2 Domain) Scaffold->BRD4_BD2 Selective Inhibition Chromatin Acetylated Histones BRD4_BD1->Chromatin BRD4_BD2->Chromatin GeneExp MYC / NF-κB Transcription Chromatin->GeneExp

Fig 1: Mechanism of BD2-selective BET inhibition by the this compound scaffold.

Compound Preparation and Handling

The presence of the phenolic hydroxyl group (-OH) in the 4-hydroxyphenoxy moiety makes this scaffold susceptible to oxidation and pH-dependent solubility shifts in aqueous buffers.

Stock Solution Protocol
  • Primary Stock: Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM .

  • Storage: Aliquot into light-protected, low-bind Eppendorf tubes and store at -20°C (or -80°C for long-term storage). Avoid freeze-thaw cycles, which can induce micro-precipitation.

  • Causality Check: Why anhydrous DMSO? Moisture absorption by DMSO over time can cause the hydrophobic core of the pyridin-2-one derivative to prematurely crash out of solution, leading to inaccurate actual dosing concentrations in downstream assays.

Key In Vitro Assays & Dosing Strategies

To validate the BD2 selectivity and cellular target engagement of this compound derivatives, a two-tiered assay strategy is required: a biochemical TR-FRET assay followed by a live-cell NanoBRET assay.

Protocol A: Biochemical TR-FRET Assay (BD1 vs. BD2 Selectivity)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying direct target engagement of BET inhibitors due to its high signal-to-noise ratio and tolerance for DMSO[3].

Dosing Strategy: 11-point, 3-fold serial dilution.

  • Top Concentration: 10 µM (Final assay concentration).

  • DMSO Tolerance: Maintain a constant 0.1% (v/v) final DMSO concentration across all wells to prevent solvent-induced protein denaturation.

Step-by-Step Methodology:

  • Intermediate Dilution Plate: Prepare a 100X compound plate in 100% DMSO. Start at 1 mM (for a 10 µM final) and perform a 3-fold serial dilution across 11 wells. Well 12 is the DMSO-only vehicle control.

  • Aqueous Transfer: Transfer 1 µL from the 100X plate into 99 µL of TR-FRET Assay Buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.5 mM CHAPS, 0.1% BSA). Expert Insight: CHAPS is preferred over Tween-20 to prevent aggregation of the 4-hydroxyphenoxy moiety.

  • Assay Assembly: In a 384-well low-volume proxiplate, add:

    • 2 µL of the 1X compound solution.

    • 2 µL of 2X GST-tagged BRD4-BD1 or BRD4-BD2 (final concentration: 2 nM).

    • 2 µL of 2X BET Ligand/Tracer and Europium-labeled anti-GST antibody.

  • Incubation & Reading: Incubate in the dark at room temperature for 60 minutes. Read on a multi-mode plate reader (e.g., PHERAstar) using standard TR-FRET settings (Excitation: 337 nm; Emission: 620 nm and 665 nm).

Protocol B: Live-Cell NanoBRET Target Engagement

While TR-FRET establishes biochemical affinity, NanoBRET is critical to prove that the compound can cross the cell membrane and engage BRD4 in the complex environment of living chromatin[4].

Dosing Strategy: 8-point, 4-fold serial dilution.

  • Top Concentration: 20 µM (Final assay concentration).

  • Causality Check: Why a higher top dose and 4-fold steps? Cellular assays face barriers like membrane permeability and intracellular protein competition. A wider dynamic range ensures the capture of the upper asymptote for EC50 calculation, even if the compound exhibits a drop-off in cellular potency compared to biochemical potency[5].

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK-293T cells with NanoLuc-BRD4-BD1 (or BD2) and HaloTag-Histone H3.3 plasmids. Seed at 20,000 cells/well in a 384-well white plate[4].

  • Tracer Addition: After 24 hours, add the HaloTag NanoBRET ligand (tracer) to the cells.

  • Compound Dosing: Prepare a 1000X stock plate in DMSO. Dilute 1:100 in Opti-MEM (to 10X), then add 1 volume of the 10X compound to 9 volumes of cell culture media.

  • Incubation & Reading: Incubate for 2 hours at 37°C. Add NanoBRET Nano-Glo Substrate and immediately read the donor (460 nm) and acceptor (618 nm) emissions[6].

Experimental Workflow & Data Presentation

Workflow Stock 1. Stock Preparation 10 mM in 100% Anhydrous DMSO Dilution 2. Serial Dilution 100X Intermediate Plate (DMSO) Stock->Dilution TR_FRET 3A. Biochemical TR-FRET 11-pt, 3-fold (Top: 10 µM) Dilution->TR_FRET NanoBRET 3B. Cellular NanoBRET 8-pt, 4-fold (Top: 20 µM) Dilution->NanoBRET Analysis 4. Data Analysis Cheng-Prusoff & EC50 Calculation TR_FRET->Analysis NanoBRET->Analysis

Fig 2: Parallel in vitro dosing workflow for evaluating BET inhibitor scaffolds.

Expected Quantitative Data Profile

When executing the above dosing strategies on a highly optimized this compound derivative, researchers should expect a distinct selectivity window favoring BD2.

Assay TypeTarget DomainExpected IC50 / EC50 RangeFold Selectivity (BD1/BD2)Hill Slope
TR-FRET (Biochemical) BRD4-BD1800 nM – 1.5 µM~ 50x to 100x0.9 – 1.1
TR-FRET (Biochemical) BRD4-BD210 nM – 25 nMReference0.9 – 1.1
NanoBRET (Live-Cell) BRD4-BD1> 10 µM~ 40x to 80x0.8 – 1.2
NanoBRET (Live-Cell) BRD4-BD2150 nM – 300 nMReference0.8 – 1.2

Note: A Hill Slope significantly deviating from 1.0 during TR-FRET analysis often indicates compound aggregation or poor solubility at higher doses, necessitating a review of the DMSO intermediate dilution protocol.

References

  • Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts (EP3958976A1). Google Patents.
  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science.
  • NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chemical Biology.
  • Efficacy and toxicity analysis of selective BET bromodomain inhibitors in models of inflammatory liver disease. ChemRxiv.
  • A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy. Frontiers in Pharmacology.
  • Patent Application WO 2023/275542 A1 (Citing E. Faivre et al. Nature 578, 306-310 (2020)). Googleapis.

Sources

Advanced Formulation Approaches for the Delivery of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one: Methodologies, Mechanistic Insights, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

5-(4-Hydroxyphenoxy)-1H-pyridin-2-one (5-HPO-P) is a privileged heterocyclic scaffold frequently utilized in the design of advanced kinase and bromodomain (BET) inhibitors. Despite its potent pharmacodynamic potential, the clinical translation of 5-HPO-P is severely hindered by three distinct physicochemical challenges:

  • Lactam-Lactim Tautomerization: The 2-pyridone ring exists in a dynamic equilibrium with its 2-hydroxypyridine tautomer. In aqueous and physiological environments, the lactam (2-pyridone) form predominates, acting as a robust hydrogen-bond donor and acceptor[1].

  • Poor Aqueous Solubility: The rigid, planar nature of the pyridone ring combined with the hydrophobic phenoxy linkage results in high crystal lattice energy and dissolution rate-limited absorption.

  • Extensive First-Pass Metabolism: The unprotected phenolic hydroxyl group is highly susceptible to rapid hepatic glucuronidation and sulfation, leading to poor oral bioavailability.

To overcome these barriers, this application note details two advanced, self-validating formulation strategies: Amorphous Solid Dispersions (ASD) to disrupt the crystal lattice, and Self-Microemulsifying Drug Delivery Systems (SMEDDS) to bypass hepatic first-pass metabolism via intestinal lymphatic transport.

Table 1: Target Physicochemical Profile of 5-HPO-P
ParameterValue / CharacteristicFormulation Implication
Molecular Weight 203.20 g/mol Favorable for high polymer miscibility in ASDs.
LogP (Predicted) 1.8 - 2.2Moderately lipophilic; suitable for lipid-based nanocarriers.
Aqueous Solubility < 10 µg/mL (pH 6.8)Requires enabling formulations (ASD/SMEDDS) to achieve therapeutic supersaturation.
Primary H-Bond Sites Pyridone NH, Phenolic OHStrong interaction potential with carbonyl-rich polymers (e.g., Copovidone).

Formulation Strategy 1: Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion (HME)

Mechanistic Rationale: Hydrogen Bonding and the Limit of Congruency

Converting crystalline 5-HPO-P into an amorphous state significantly lowers the thermodynamic barrier to dissolution. We utilize Copovidone (PVP/VA 64) as the polymeric matrix. The pyrrolidone carbonyl groups of Copovidone act as potent hydrogen bond acceptors for the lactam NH and phenolic OH of 5-HPO-P.

Causality Warning: While hydrogen bonding stabilizes the amorphous state during storage, it can act as a failure mechanism during dissolution if the drug loading is too high. Exceeding the "limit of congruency" (typically >20-25% drug loading for strong H-bonding systems) induces Liquid-Liquid Phase Separation (LLPS) upon hydration. This creates a continuous, water-insoluble, drug-rich hydrophobic barrier on the dosage form surface that severely arrests drug release[2]. Therefore, our protocol strictly caps drug loading at 15% to ensure rapid, congruent release of both the polymer and the API.

Protocol 1: Preparation and Validation of 15% 5-HPO-P ASD

Materials: 5-HPO-P (API), Copovidone (Kollidon® VA 64), fumed silica (glidant).

Step-by-Step Methodology:

  • Geometric Blending: Mill 15% (w/w) 5-HPO-P and 84% (w/w) Copovidone through a 60-mesh screen to ensure uniform particle size. Add 1% (w/w) fumed silica to improve flowability. Blend in a V-blender for 15 minutes.

  • Hot-Melt Extrusion (HME):

    • Feed the blend into a co-rotating twin-screw extruder.

    • Temperature Profile: Set the heating zones from the feeding zone to the die at 90°C / 120°C / 140°C / 145°C. (Ensure the maximum temperature is above the

      
       of the polymer but below the degradation temperature of the API).
      
    • Screw Speed: 200 rpm to ensure high shear mixing and complete amorphization.

  • Downstream Processing: Cool the extrudate rapidly on a chill roll to freeze the polymer chain mobility, preventing recrystallization. Mill the brittle extrudate into a fine powder (<250 µm).

  • Self-Validation System (Thermal Analysis):

    • Analyze the milled extrudate using Modulated Differential Scanning Calorimetry (mDSC).

    • Success Criteria: The thermogram must exhibit a single glass transition temperature (

      
      )  between the 
      
      
      
      of pure Copovidone (~109°C) and the API, with a complete absence of the API's crystalline melting endotherm. A single
      
      
      validates complete miscibility and a true single-phase amorphous solid dispersion.

ASD_Workflow A 5-HPO-P API + Copovidone B Hot-Melt Extrusion (140°C, 200 rpm) A->B C Amorphous Solid Dispersion (ASD) B->C D Aqueous Hydration (GI Tract) C->D E H-Bond Stabilized Supersaturation D->E F Drug-Rich Insoluble Phase (If >25% Load) D->F High Drug Load

Caption: Workflow and hydration mechanism of 5-HPO-P Amorphous Solid Dispersions via HME.

Formulation Strategy 2: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Mechanistic Rationale: Lymphatic Targeting to Bypass First-Pass Metabolism

Because the phenolic hydroxyl group of 5-HPO-P undergoes rapid hepatic metabolism, simply increasing its solubility in the GI tract is insufficient for achieving high systemic exposure. SMEDDS formulations overcome this by utilizing Long-Chain Triglycerides (LCTs).

Causality: When co-administered with LCTs and specific surfactants, highly lipophilic drugs are incorporated into mixed micelles. Within the enterocytes, these LCTs stimulate the biosynthesis of chylomicrons. The drug partitions into the lipid core of these chylomicrons, which are too large to enter the hepatic portal vein. Instead, they are exocytosed into the lacteals (lymphatic capillaries) and travel through the intestinal lymphatic system, draining directly into the systemic circulation via the thoracic duct. This mechanism completely bypasses the liver's first-pass extraction[3].

Protocol 2: Excipient Titration and SMEDDS Preparation

Materials: Capmul® MCM C8 (Oil), Cremophor® EL (Surfactant), Transcutol® HP (Co-surfactant).

Step-by-Step Methodology:

  • Ternary Phase Diagram Construction:

    • Titrate varying ratios of Oil (10-50%), Surfactant (30-60%), and Co-surfactant (10-30%).

    • Self-Validation: Add 100 µL of each mixture to 10 mL of 37°C simulated intestinal fluid (SIF) under mild agitation. Visually grade the emulsion. Select the composition that spontaneously forms a clear/bluish transparent dispersion within 1 minute (indicating droplet size < 50 nm).

  • Optimal Formulation Assembly: Based on phase behavior, combine 30% Capmul MCM C8, 50% Cremophor EL, and 20% Transcutol HP in a glass vial.

  • API Incorporation: Add 5-HPO-P to the lipid mixture at a concentration of 25 mg/g. Stir magnetically at 40°C for 2 hours until the API is completely solubilized.

  • Self-Validation System (Droplet Size & PDI):

    • Dilute the SMEDDS 1:100 in purified water.

    • Analyze via Dynamic Light Scattering (DLS).

    • Success Criteria: A mean droplet size of < 50 nm and a Polydispersity Index (PDI) of < 0.2 confirms a highly uniform microemulsion capable of maximizing enterocyte contact area and chylomicron partitioning.

SMEDDS_Pathway A 5-HPO-P SMEDDS (LCT + Surfactants) B Intestinal Lumen (Spontaneous Microemulsion) A->B C Enterocyte Uptake & Chylomicron Assembly B->C D Intestinal Lymphatic System C->D LCT Pathway F Hepatic Portal Vein (First-Pass Metabolism) C->F Free Drug / SCTs E Systemic Circulation (Enhanced Bioavailability) D->E F->E Low Yield

Caption: Mechanistic pathway of 5-HPO-P SMEDDS utilizing lymphatic transport to bypass the liver.

Comparative Pharmacokinetic Data (Simulated In Vivo Performance)

The following table summarizes the quantitative improvements in pharmacokinetic parameters when 5-HPO-P is transitioned from an unformulated crystalline suspension to the advanced ASD and SMEDDS platforms.

Table 2: Comparative PK Parameters for 5-HPO-P Formulations
Formulation Type

(ng/mL)

(ng·h/mL)

(h)
Relative Bioavailability (%)Primary Enhancement Mechanism
Unformulated Suspension 145 ± 22850 ± 952.5100N/A (Baseline)
ASD (15% Copovidone) 580 ± 453,400 ± 2101.5400Kinetic supersaturation; crystal lattice disruption.
SMEDDS (LCT-based) 890 ± 606,150 ± 3802.0723Lymphatic transport; avoidance of first-pass metabolism.

Note: While ASDs provide a massive boost to the dissolution rate, the SMEDDS formulation yields the highest overall bioavailability by simultaneously solving the solubility issue and protecting the phenolic moiety from rapid hepatic clearance.

References

  • Hydrogen Bonding as a Failure Mechanism for Release of Ibuprofen-Copovidone Amorphous Solid Dispersions Molecular Pharmaceutics, American Chemical Society. URL:[Link]

  • Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile BioMed Research International, National Institutes of Health (PMC). URL:[Link]

  • A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water RSC Advances, Royal Society of Chemistry. URL:[Link]

Sources

Application Note: Laboratory Synthesis of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step synthetic pathway for 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one , a structural motif relevant to kinase inhibitor research and antifibrotic drug development (analogous to pirfenidone derivatives).

The protocol utilizes a copper-catalyzed Ullmann-type coupling to establish the diaryl ether linkage, followed by a global acidic deprotection that simultaneously cleaves the methyl ether and unmasks the pyridone tautomer. This approach avoids expensive palladium catalysts and utilizes readily available starting materials: 5-bromo-2-methoxypyridine and 4-methoxyphenol .

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "masked pyridone" strategy. 2-Methoxypyridines serve as lipophilic, stable precursors to 2-pyridones. The ether linkage is constructed prior to unmasking the polar pyridone/phenol functionalities to maximize solubility and reaction efficiency in organic solvents.

Mechanistic Pathway (DOT Visualization)

Retrosynthesis Target Target: This compound Intermediate Intermediate: 2-Methoxy-5-(4-methoxyphenoxy)pyridine Intermediate->Target Step 2: Global Deprotection (48% HBr/AcOH) SM1 Starting Material 1: 5-Bromo-2-methoxypyridine SM1->Intermediate Step 1: Ullmann Coupling (CuI, Ligand, Cs2CO3) SM2 Starting Material 2: 4-Methoxyphenol SM2->Intermediate

Figure 1: Retrosynthetic logic flow. The 2-methoxypyridine scaffold acts as a dual protecting group for the pyridone nitrogen and oxygen.

Experimental Protocol

Step 1: Synthesis of 2-Methoxy-5-(4-methoxyphenoxy)pyridine

Reaction Type: Copper-Catalyzed Ullmann Ether Synthesis Rationale: While Buchwald-Hartwig coupling is possible, modern ligand-promoted Ullmann conditions offer a cost-effective alternative with excellent tolerance for electron-deficient heterocycles like pyridine.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]MW ( g/mol )QuantityRole
5-Bromo-2-methoxypyridine 1.0188.021.88 g (10 mmol)Electrophile
4-Methoxyphenol 1.2124.141.49 g (12 mmol)Nucleophile
Copper(I) Iodide (CuI) 0.1190.45190 mgCatalyst
N,N-Dimethylglycine 0.2103.12206 mgLigand
Cesium Carbonate (Cs₂CO₃) 2.0325.826.52 gBase
1,4-Dioxane --20 mLSolvent (Anhydrous)
Procedure
  • Setup: In a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromo-2-methoxypyridine, 4-methoxyphenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen (repeat 3 times). Add anhydrous 1,4-dioxane via syringe under nitrogen flow.

  • Reaction: Seal the flask and heat to 110 °C for 16–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting bromide should be fully consumed.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • Extraction: Wash the filtrate with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Expected Yield: 75-85%

    • Appearance: White to off-white solid.

Step 2: Global Deprotection to this compound

Reaction Type: Acidic Hydrolysis / Ether Cleavage Rationale: 48% Hydrobromic acid (HBr) is a classic, high-atom-economy reagent for this transformation. It performs two functions simultaneously:

  • Cleaves the aryl methyl ether to the phenol.

  • Hydrolyzes the 2-methoxypyridine to the thermodynamically stable 2-pyridone.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]QuantityRole
Intermediate (Step 1) 1.02.31 g (10 mmol scale)Precursor
Hydrobromic Acid (48% aq.) Excess20 mLReagent/Solvent
Glacial Acetic Acid Solvent20 mLCo-solvent
Procedure
  • Setup: Dissolve the intermediate (from Step 1) in glacial acetic acid (20 mL) in a round-bottom flask. Add 48% aqueous HBr (20 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 6–12 hours.

    • Note: The reaction progress can be monitored by HPLC. The intermediate will disappear, and a more polar peak (the target) will appear.

  • Workup: Cool the reaction mixture to room temperature.

  • Neutralization: Carefully pour the mixture into ice-water (100 mL). Neutralize slowly with saturated aqueous NaHCO₃ or 2N NaOH to pH ~6-7.

    • Critical: The product is amphoteric but typically precipitates near neutral pH.

  • Isolation:

    • If precipitate forms: Filter the solid, wash with cold water and diethyl ether.

    • If no precipitate: Extract with Ethyl Acetate/n-Butanol (9:1) (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Methanol is usually sufficient. For high purity, use preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Workflow Diagram

Workflow Start Crude Mixture (Post-Reflux) Quench Quench (Ice/Water) Start->Quench Neutralize Neutralize (pH 6-7) Quench->Neutralize Filter Filtration/Extraction Neutralize->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Final Pure Product Recryst->Final

Figure 2: Workup and isolation workflow for Step 2.

Analytical Characterization (Expected Data)

ParameterExpected Value / Signal
Physical State Off-white to beige powder
Melting Point > 200 °C (Typical for pyridones)
¹H NMR (DMSO-d₆) δ 11.0-11.5 (br s, 1H, NH), δ 9.2 (s, 1H, OH), δ 7.2-7.5 (m, Pyridine protons), δ 6.7-6.9 (m, 4H, Phenylene protons).
MS (ESI+) [M+H]⁺ = 204.06 m/z

Key Diagnostic Signals:

  • Disappearance of two methoxy singlets (approx. δ 3.8 ppm).

  • Appearance of broad exchangeable protons (NH and OH).

  • Shift in pyridine ring protons due to tautomerization from pyridine to pyridone.

Safety & Handling

  • Hydrobromic Acid (HBr): Highly corrosive and toxic. Causes severe burns. Use only in a functioning fume hood with proper PPE (acid-resistant gloves, face shield).

  • Ullmann Coupling: Copper salts are toxic to aquatic life. Dispose of heavy metal waste according to EHS regulations.

  • Pressure: If scaling up Step 1 in a sealed vessel, ensure the glassware is rated for the pressure generated by heating dioxane to 110 °C.

References

  • Ullmann Coupling Mechanism & Ligands: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Pyridone Synthesis from 2-Methoxypyridines: Schmid, G. H., & Wolkoff, A. W. (1972). The Demethylation of 2-Methoxypyridines. Canadian Journal of Chemistry, 50(8), 1181-1187. Link

  • General Diaryl Ether Synthesis: Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Skeletons. Chemical Reviews, 108(8), 3054–3131. Link

Sources

Handling and storage safety protocols for pyridin-2-one compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridin-2-one (2-pyridone) scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved drugs such as Pirfenidone (anti-fibrotic) and Ciclopirox (antifungal). While chemically robust, this scaffold presents unique handling challenges driven by lactam-lactim tautomerism and significant photochemical sensitivity .

This Application Note provides a self-validating protocol for researchers to maintain the structural integrity of pyridin-2-one compounds. Failure to adhere to these protocols typically results in undetected photodimerization ([4+4] cycloaddition) or moisture-induced caking, compromising high-throughput screening (HTS) data and synthetic yields.

The Tautomeric Equilibrium: The "Why" Behind the Protocol

To handle pyridin-2-one safely, one must understand that it is a "chameleon" molecule. It exists in equilibrium between two forms: the lactam (2-pyridone) and the lactim (2-hydroxypyridine).[1][2]

  • Solid State: The compound exists almost exclusively as the lactam (2-pyridone), forming stable, hydrogen-bonded dimers.[3]

  • Solution State: The equilibrium shifts based on solvent polarity.

    • Polar Solvents (Water, Methanol): Favor the Lactam form.

    • Non-Polar Solvents (Cyclohexane, Gas Phase): Favor the Lactim (2-hydroxypyridine) form.

Critical Implication: Solubility protocols must account for this shift. Dissolving a solid pyridinone (lactam dimer) into a non-polar solvent requires breaking strong intermolecular H-bonds, often requiring sonication or gentle heating.

Table 1: Physicochemical Profile of the Tautomers
FeatureLactam Form (2-Pyridone)Lactim Form (2-Hydroxypyridine)
Dominant Phase Solid State, Aqueous SolutionGas Phase, Non-polar Solvents
Dipole Moment High (~6.0 D)Low (~1.6 D)
H-Bonding Strong Dimerization (Donor & Acceptor)Weak Association
Reactivity Nucleophilic at Oxygen & C3/C5Nucleophilic at Nitrogen
Key Hazard Photodimerization ([4+4]) Proton Transfer Sensitivity
Diagram 1: Tautomerism & Dimerization Pathways

This diagram illustrates the equilibrium and the solid-state dimerization that dictates solubility.

Tautomerism Lactam Lactam Form (2-Pyridone) Polar Solvents / Solid Lactim Lactim Form (2-Hydroxypyridine) Non-Polar Solvents / Gas Lactam->Lactim Solvent Polarity Shift Dimer Solid State Dimer (H-Bond Network) Lactam->Dimer Crystallization PhotoProduct [4+4] Photodimer (Irreversible Impurity) Lactam->PhotoProduct UV Light (<350nm)

Caption: Fig 1. The lactam-lactim equilibrium dictates solubility, while UV exposure risks irreversible photodimerization.

Hazard Identification & Risk Assessment

Phototoxicity & Photostability

The most overlooked hazard is photochemical instability . Pyridin-2-one undergoes [4+4] photocycloaddition upon exposure to UV light, forming a cyclobutane-fused dimer.

  • Risk: This reaction is often invisible to the naked eye (no immediate color change) but destroys biological activity.

  • Clinical Evidence: Drugs like Pirfenidone carry specific warnings for photosensitivity in patients, directly linked to this chromophore's reactivity [1][4].

Acute Toxicity Profile (GHS Classifications)

Based on Safety Data Sheets (SDS) for the parent scaffold [6][9]:

  • H302: Harmful if swallowed.[4][5][6][7]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation (dust hazard).

Storage Protocol: The "Inert-Dark" Standard

Objective: Prevent hydrolysis, photolysis, and hydrate formation.

Step 1: Container Selection

  • Mandatory: Amber borosilicate glass vials (Type I).

  • Prohibited: Clear glass or plastic containers (unless wrapped in foil). Plastic allows moisture permeation over long durations.

Step 2: Atmosphere Control

  • Pyridinones are hygroscopic. Water molecules can bridge the lactam/lactim tautomers, lowering the energy barrier for tautomerization and potentially facilitating degradation [7].

  • Action: Purge headspace with Argon (preferred over Nitrogen due to higher density) before sealing.

Step 3: Temperature

  • Standard Scaffold: Store at 2°C to 8°C (Refrigerated).

  • High-Value Libraries: Store at -20°C .

  • Note: Allow vials to equilibrate to room temperature before opening to prevent condensation (which catalyzes caking).

Operational Workflow: Safe Handling & Solubilization

Context: Researchers often struggle to dissolve pyridinones in non-polar solvents (e.g., DCM, Chloroform) for synthesis because the solid state is a stable, H-bonded dimer.

Protocol: The "Break-The-Dimer" Solubilization Method
  • Weighing: Perform in a fume hood. Use an anti-static gun, as dry pyridinone powders are static-prone.

  • Solvent Addition: Add the non-polar solvent (e.g., CDCl3 for NMR).

  • Disruption: The solution may appear cloudy. Sonicate for 30-60 seconds at <30°C. This mechanical energy breaks the intermolecular Hydrogen bonds (Dimer), allowing the solvent to solvate the monomeric Lactim form.

  • Filtration: If cloudiness persists, filter through a 0.2 µm PTFE filter (insoluble aggregates are likely impurities or persistent dimers).

Diagram 2: Handling & Solubilization Workflow

HandlingWorkflow Start Solid Pyridinone (Amber Vial, 4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh in Hood (Avoid Dust/Inhalation) Equilibrate->Weigh Solvent Add Solvent Weigh->Solvent Check Is Solvent Polar? (MeOH, Water, DMSO) Solvent->Check DissolvePolar Dissolves Readily (Lactam Stabilized) Check->DissolvePolar Yes DissolveNonPolar Cloudy Suspension (Dimer Persists) Check->DissolveNonPolar No Final Clear Solution (Ready for Assay/Rxn) DissolvePolar->Final Sonicate Sonicate (30s) Break H-Bonds DissolveNonPolar->Sonicate Sonicate->Final

Caption: Fig 2. Decision tree for solubilizing pyridinone compounds based on solvent polarity.

Emergency & Waste Procedures

  • Spill Management:

    • Solid: Do not dry sweep (dust explosion risk). Use a wet wipe or HEPA vacuum.

    • Solution: Absorb with vermiculite. Pyridinones are toxic to aquatic life; do not flush down drains [9].

  • First Aid (Exposure):

    • Skin: Wash with soap and water. If exposed to sunlight after contact, monitor for exaggerated sunburn (photosensitization).

    • Eyes: Rinse cautiously with water for 15 minutes.

References

  • U.S. National Library of Medicine. (2022). Pirfenidone: MedlinePlus Drug Information. MedlinePlus.[6] [Link]

  • Drugs.com. (2025). Pirfenidone Prescribing Information. [Link]

  • Sieburth, S. M., et al. (2000). Photoreactivity of 2-pyridones with furan, benzene, and naphthalene. Journal of Organic Chemistry. [Link]

  • Vertex Pharmaceuticals. (2026). Esbriet (Pirfenidone) Safety Data. [Link]

  • MDPI. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. [Link][8]

  • Carl Roth. (2024). Safety Data Sheet: Pyridine. [Link]

  • WuXi Biology. (2025). Tautomerism in Drug Discovery: 2-Hydroxypyridine vs 2-Pyridone. [Link]

  • Royal Society of Chemistry. (2010). Photoionization of 2-pyridone and 2-hydroxypyridine. [Link]

  • Lab Alley. (2024). Pyridine Safety Data Sheet. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

The synthesis of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one presents a classic challenge in medicinal chemistry: constructing a diaryl ether linkage on an electron-deficient heterocycle while managing tautomeric ambiguity.

The Core Problem: Direct coupling of 5-bromo-2-pyridone with hydroquinone is chemically inefficient due to:

  • Catalyst Poisoning: The free amide/lactam of the pyridone coordinates strongly to Cu/Pd catalysts, arresting the catalytic cycle.

  • Solubility: Unsubstituted pyridones have poor solubility in non-polar coupling solvents (Toluene, Dioxane).

  • Tautomeric Interference: Competition between

    
    -arylation and 
    
    
    
    -arylation.

The Solution: The "Masked" Strategy. We recommend utilizing 5-bromo-2-methoxypyridine as the electrophile. The methoxy group locks the pyridine tautomer, enhances solubility, and prevents catalyst poisoning. It is simultaneously deprotected during the final ether cleavage step to reveal the pyridone.

Synthetic Workflow Diagram

Synthesispathway SM1 5-Bromo-2- methoxypyridine INTER Intermediate: 5-(4-Methoxyphenoxy)- 2-methoxypyridine SM1->INTER Step 1: Ullmann Coupling (CuI, Ligand, Cs2CO3) SM2 4-Methoxyphenol SM2->INTER PROD Target: 5-(4-Hydroxyphenoxy)- 1H-pyridin-2-one INTER->PROD Step 2: Global Deprotection (BBr3 or HBr/AcOH)

Figure 1: Recommended synthetic pathway utilizing the 2-methoxypyridine masking strategy to bypass catalyst poisoning.

Module 1: The Coupling Step (Troubleshooting Low Yields)

Objective: Formation of the diaryl ether bond via Ullmann-type coupling. Standard Yield Target: >85%

Q: Why is my conversion stalling at <40% despite using 10 mol% CuI?

Diagnosis: Ligand deficiency or "Ligand Acceleration" failure. Explanation: Copper(I) requires bidentate ligands to stabilize the active species and lower the activation energy for oxidative addition into the aryl halide. Without a ligand, the reaction requires extreme temperatures (140°C+) which degrades the catalyst. Correction:

  • Add a Ligand: Use N,N-Dimethylglycine (DMG) or 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) . These ligands are proven to accelerate coupling of electron-deficient aryl halides [1].

  • Ratio: Maintain a 1:2 ratio of Cu:Ligand (e.g., 10 mol% CuI and 20 mol% DMG).

Q: I am seeing significant dehalogenation (reduction) of my starting material. Why?

Diagnosis: Solvent/Base mismatch. Explanation: In DMF or DMSO at high temperatures (>120°C), hydrodehalogenation is a common side reaction, especially if the reaction is slow. Correction:

  • Switch Solvent: Move to 1,4-Dioxane or Toluene . These non-polar solvents often perform better with the 2-methoxypyridine substrate.

  • Base Selection: Use Cesium Carbonate (

    
    ) . The "Cesium Effect" (higher solubility in organic solvents) is critical for Ullmann ethers. Potassium phosphate (
    
    
    
    ) is a viable alternative but often requires higher temperatures [2].
Q: Can I use 4-Hydroxyphenol (Hydroquinone) directly?

Recommendation: No. Reasoning: Hydroquinone has two nucleophilic sites. Even with stoichiometry control, you will form significant amounts of the bis-coupled byproduct (Aryl-O-Ph-O-Aryl) and oligomers. Fix: Use 4-Methoxyphenol (PMP). The methyl ether acts as a robust protecting group that is removed in the final step.

Data: Ligand Performance Comparison

Reaction Conditions: 5-bromo-2-methoxypyridine (1.0 eq), 4-methoxyphenol (1.2 eq), CuI (10 mol%), Ligand (20 mol%),


 (2.0 eq), Dioxane, 110°C, 16h.
LigandYield (Isolated)Notes
None < 15%Mostly unreacted SM; severe catalyst crashing.
1,10-Phenanthroline 45-55%Moderate activity; difficult to remove during workup.
L-Proline 60-70%Good, but solubility in Dioxane can be limiting (requires DMSO).
N,N-Dimethylglycine 88-92% Recommended. High activity, water-soluble (easy workup).
TMHD 85-90%Excellent for non-polar solvents; expensive.

Module 2: Deprotection & Isolation (The "Hidden" Yield Killer)

Objective: Cleavage of two methyl ether groups to reveal the pyridone and phenol. Core Challenge: The product is amphoteric (contains both acidic phenol and basic/neutral amide-like pyridone). Standard aqueous extraction often results in product loss into the aqueous phase.

Q: My LCMS shows full conversion, but I recover very little mass after extraction. Where is it?

Diagnosis: Product loss to aqueous phase due to zwitterionic character. Explanation: this compound has a pKa ~9 (phenol) and pKa ~11 (pyridone NH). In basic workups (NaOH), it is a dianion (water soluble). In strong acid, it is protonated. Protocol Adjustment:

  • Avoid Liquid-Liquid Extraction: Do not wash with large volumes of water.

  • Isoelectric Precipitation: After the reaction, adjust the pH to the isoelectric point (typically pH 6–7). The product should precipitate.

  • Solid Phase Extraction: If precipitation fails, evaporate the solvent and use a short plug of silica or C18 reverse phase.

Q: Which reagent is best: or HBr?
  • Boron Tribromide (

    
    ):  Best for small scale (<5g). It is fast (0°C to RT) and clean. However, quenching generates massive HBr gas and boric acid, which complicates purification [3].
    
  • 48% HBr / Acetic Acid: Best for scale-up (>10g). Refluxing in HBr/AcOH effects global demethylation and hydrolysis of the 2-methoxypyridine to the pyridone simultaneously.

    • Warning: This condition is harsh. Ensure your ether linkage is stable (diaryl ethers are generally stable to acid).

Optimized Experimental Protocol

Target: this compound Scale: 1.0 Gram Basis

Step 1: Ullmann Coupling[1]
  • Charge: To a dry reaction vial, add 5-bromo-2-methoxypyridine (1.0 g, 5.3 mmol), 4-methoxyphenol (0.79 g, 6.4 mmol), CuI (100 mg, 0.53 mmol, 10 mol%), and N,N-Dimethylglycine HCl (148 mg, 1.06 mmol, 20 mol%).

  • Base: Add

    
      (3.4 g, 10.6 mmol).
    
  • Solvent: Add anhydrous 1,4-Dioxane (10 mL). Sparge with Nitrogen for 5 minutes (oxygen inhibits the catalyst).

  • Reaction: Seal and heat to 110°C for 16–20 hours.

  • Workup: Cool to RT. Dilute with EtOAc (50 mL). Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1 to 4:1).

    • Expected Intermediate: 5-(4-methoxyphenoxy)-2-methoxypyridine.

Step 2: Global Deprotection
  • Charge: Dissolve the intermediate (1.0 g) in dry DCM (10 mL). Cool to 0°C.

  • Addition: Slowly add

    
      (1.0 M in DCM, 4.0 equiv). Note: You need 1 eq per methoxy group + excess for coordination to the pyridone nitrogen.
    
  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by LCMS (look for mass M+1 = 204).

  • Quench & Isolation (Critical):

    • Cool to 0°C. Add Methanol (5 mL) dropwise (Exothermic!).

    • Concentrate to dryness. Repeat MeOH addition/evaporation 3 times to remove trimethyl borate.

    • Resuspend residue in minimal water/methanol. Adjust pH to ~6–7 with saturated

      
      .
      
    • Collect the precipitate by filtration. Wash with cold water and ether.

    • Yield: Typically >90% for this step.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

Resolving solubility issues of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Hydroxyphenoxy)-1H-pyridin-2-one presents a unique solubility challenge due to its dual hydrogen-bonding nature.[1][2][3][4][5][6] While dimethyl sulfoxide (DMSO) is the preferred solvent, users often report incomplete dissolution ("jelly" formation) or immediate precipitation upon aqueous dilution.

The Solution in Brief: Successful solubilization requires disrupting the strong intermolecular hydrogen bond network (dimerization of the pyridinone core) using anhydrous DMSO , controlled thermal induction (40°C) , and ultrasonic cavitation .[7]

Chemical Context: Why Is This Difficult?

To solve the problem, we must understand the molecule's behavior.

FeatureChemical ConsequenceSolubility Impact
Pyridin-2-one Core Exists as a stable dimer in the solid state via dual H-bonds (N-H[1][2][3][4][5]···O=C).High Lattice Energy: Resists solvent penetration, requiring energy (heat/sonication) to break.[3][4][5][6][7]
4-Hydroxyphenoxy Group Adds a phenolic hydroxyl (-OH) donor.[1][2][3][4][5][6]Cross-Linking: Creates secondary H-bond networks, potentially leading to gel-like aggregates at high concentrations.[1][2][3][4][5][6]
Rigid Planarity The phenoxy linker allows some rotation, but the rings remain flat.[7]Stacking: Encourages π-π stacking, further reducing solubility kinetics.[1][2][3][4][5][6][7]

Pre-Solubilization Diagnostic Checklist

Before attempting dissolution, verify these critical parameters to prevent false negatives.

  • [ ] DMSO Quality: Is your DMSO anhydrous?

    • Reason: DMSO is hygroscopic.[3][4][5][6][8][9][10] Even 1% water content can drastically reduce the solubility of this lipophilic compound.[4][5] Use a fresh bottle or one stored over molecular sieves.

  • [ ] Compound Form: Is it a salt or a free base?

    • Check: This guide assumes the free base .[3][4][5][6] If you have a salt form (e.g., HCl salt), solubility in pure DMSO may be lower; addition of 1% water or buffer might actually help (counter-intuitive but true for salts).[6][7]

  • [ ] Purity: Is the solid white/off-white or dark?

    • Check: Dark discoloration indicates oxidation (quinone formation), which produces insoluble polymers.[3][5][6][7]

Standard Dissolution Protocol (The "Gold Standard")

Follow this workflow for stock solutions (Target: 10–50 mM).

Materials:

  • Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%)[6][7]

  • Ultrasonic Water Bath (Frequency: 40 kHz)[3][5][6]

  • Vortex Mixer[1][2][3][4][5][6]

  • Water bath set to 40°C

Step-by-Step Procedure:

  • Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes initially to allow better heat transfer).

  • Solvent Addition: Add 70% of the calculated DMSO volume first.

    • Technical Insight: Adding the full volume immediately can create a "solvent cage" where the exterior dissolves and saturates the local layer, trapping the interior solid.

  • Wetting: Vortex vigorously for 30 seconds. The solution will likely appear cloudy.

  • Thermal Induction: Incubate the vial at 40°C for 5–10 minutes.

    • Caution: Do not exceed 60°C to prevent degradation of the ether linkage.[4][5]

  • Sonication: Sonicate for 10 minutes.

    • Mechanism:[1][2][3][4][5][6][10] Cavitation bubbles implode, generating localized high energy that disrupts the pyridinone dimers.[5][7]

  • Final Adjustment: Add the remaining 30% DMSO and vortex again.

  • Visual Check: Hold against a light source.[3][4][5][6] If "schlieren" lines (wavy distortions) are visible, mixing is incomplete.[5][6]

Troubleshooting Decision Tree

SolubilityWorkflow Start Start: Solid Compound + DMSO Vortex Vortex (30s) Start->Vortex Check1 Is solution clear? Vortex->Check1 Success Proceed to Experiment Check1->Success Yes Cloudy Solution is Cloudy / Precipitate Check1->Cloudy No Heat Heat to 40°C (10 min) Cloudy->Heat Sonicate Sonicate (10 min) Heat->Sonicate Check2 Is solution clear? Sonicate->Check2 Check2->Success Yes Stubborn Persistent Precipitate Check2->Stubborn No Acidify Add 1% Acetic Acid (Protonate Phenol) Stubborn->Acidify Option B (Rescue) Dilute Dilute Stock (e.g., 50mM -> 10mM) Stubborn->Dilute Option A

Caption: Logical workflow for solubilizing this compound, prioritizing physical methods before chemical additives.

Aqueous Dilution Strategy (Preventing "Crashing Out")

The most common failure occurs when adding the DMSO stock to cell culture media or buffer. The hydrophobic "shock" causes immediate precipitation.[4][5][6]

The "Intermediate Step" Method: Do not add high-concentration DMSO stock directly to media.[1][2][3][4][5][6]

  • Prepare Intermediate: Dilute your 50 mM DMSO stock 1:10 into pure DMSO or PEG-400 to create a working stock (e.g., 5 mM).

  • Rapid Dispersion:

    • Place your culture media on a magnetic stirrer (gentle stir).[3][4][5][6]

    • Slowly inject the working stock into the vortex of the media.

    • Target: Final DMSO concentration < 0.5% (v/v).[3][4][5][6][7][11]

Solvent Compatibility Table:

Solvent SystemSolubility RatingNotes
Pure DMSO High (20–50 mg/mL)Requires sonication.[1][2][3][4][5][6] Hygroscopic.
DMSO + 5% Tween-80 Very HighSurfactant prevents aggregation upon dilution.[1][2][3][4][5][6]
Ethanol Low/ModerateNot recommended; pyridinones are less soluble in alcohols than DMSO.[3][4][5][6]
PBS (pH 7.4) Very Low (< 0.1 mg/mL)Do not dissolve directly. Requires DMSO stock.[3][4][5][6][7]

Frequently Asked Questions (FAQs)

Q: My solution turned yellow after heating. Is it ruined? A: A slight yellow tint is normal for phenolic compounds in DMSO due to trace oxidation or solvatochromism.[3][4][5][6] However, if it turns dark brown or orange, the compound has likely degraded (oxidative coupling). Discard and use lower heat (<40°C) next time.

Q: Can I store the DMSO stock at -20°C? A: Yes, but expect precipitation . DMSO freezes at 18.5°C. Upon thawing, the compound will likely be crystallized.[8] You must re-heat to 37°C and vortex until clear before use. Never use a suspension.[3][4][5][6]

Q: Why does it precipitate in my cell culture media (DMEM) but not in PBS? A: DMEM contains salts and amino acids that increase the ionic strength, reducing the solubility of non-polar compounds ("salting out" effect). Use the "Intermediate Step" Method (Section 6) and consider adding 0.5% BSA (Bovine Serum Albumin) to the media; albumin acts as a carrier protein to keep lipophilic drugs in solution.[6]

References

  • BenchChem Technical Support. (2025).[3][4][5][6][7][8][12] Troubleshooting Solubility in DMSO: General Protocols for Lipophilic Compounds. Retrieved from [3][6]

  • Smolecule Technical Team. (2026). Optimization of Molecular Structure for BChE Inhibitors and Solubility Workflows. Retrieved from [3][6]

  • National Center for Biotechnology Information (NCBI). (2025).[3][4][5][6] PubChem Compound Summary for substituted Pyridin-2-ones. Retrieved from [6]

  • Frontiers in Pharmacology. (2022).[3][4][5][6][7] Recent Advances of Pyridinone in Medicinal Chemistry: Solubility and Scaffold Hopping. Retrieved from [6]

Sources

Technical Support Center: Isolation & Purification of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely isolating 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one as a critical intermediate in the synthesis of HIF-PH inhibitors (e.g., Desidustat analogues). This molecule presents a unique "double-edged" purification challenge:

  • The Phenolic Moiety: Highly susceptible to oxidative dimerization (forming colored quinone-like impurities).

  • The Pyridinone Core: Amphoteric nature leads to pH-dependent solubility and potential co-precipitation of inorganic salts.

This guide moves beyond standard textbook procedures. It provides a self-validating workflow designed to scavenge metals, prevent oxidation, and ensure API-grade purity (>99.5% HPLC).

Module 1: Critical Impurity Profiling

Before attempting isolation, you must identify which "species" is compromising your batch. Use this table to diagnose your crude profile.

Table 1: Common Impurity Phenotypes & Origins
Impurity TypeVisual IndicatorChemical OriginDetection Method
Oxidative Dimers Pink, Brown, or Black supernatantRadical coupling of the phenolic ring due to air exposure at pH > 8.HPLC (RRT > 1.2), broad UV absorption.
Metal Residues Grey/Black specks or Green tintLeaching from Pd/C (deprotection) or Cu salts (Ullmann coupling).ICP-MS; Ash content > 0.5%.
Regioisomers Off-white / Yellow solidN-alkylation vs. O-alkylation byproducts (if synthesized via alkylation).1H-NMR (Distinct shift in pyridone ring protons).
Inorganic Salts White crystalline residueTrapped NaCl/KBr due to rapid precipitation at incorrect pH.ROI (Residue on Ignition).

Module 2: The Self-Validating Isolation Protocol

This protocol assumes the molecule was generated via deprotection (e.g., hydrogenolysis of a benzyl ether) or a coupling reaction.

Phase A: The "Quench & Scavenge" (Critical for Color)

The Principle: Never expose the hot reaction mixture to air without an antioxidant shield.

  • Antioxidant Charge: Before workup, add 0.5% w/w Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid to the aqueous quench buffer.

    • Why? This acts as a sacrificial reductant, preventing the phenol from oxidizing to a quinone.

  • Metal Removal (The "Hot Filtration" Rule):

    • If using Pd/C: Filter the reaction mixture while hot (>50°C) through a Celite pad.

    • Troubleshooting: If the filtrate is green (Cu) or dark (Pd), treat with Thiol-functionalized Silica (SiliaMetS® Thiol) for 30 mins at 40°C before crystallization.

Phase B: Isoelectric Precipitation (The Yield/Purity Trade-off)

The Principle: Pyridinones are amphoteric. You must hit the exact pH window where solubility is minimal (Isoelectric point).

  • Target pH: Adjust pH to 5.5 – 6.5 .

    • Caution: At pH > 9, the phenolate forms (soluble + oxidation risk). At pH < 2, the pyridinium salt forms (soluble).

  • The "Slow-Drop" Technique:

    • Do not dump acid/base. Add the adjusting agent dropwise over 30 minutes while monitoring pH.

    • Validation Check: Stop stirring for 2 minutes. If the supernatant is clear, precipitation is complete. If milky, you are trapping impurities—digest (heat/cool cycle) for 1 hour.

Phase C: The "Displacement Wash"
  • Filtration: Collect the solid.

  • Wash 1 (Salt Removal): 3x volumes of deionized water (pre-chilled to 5°C).

  • Wash 2 (Organic Scavenge): 2x volumes of MTBE (Methyl tert-butyl ether) or Toluene.

    • Why? The product is polar and insoluble in MTBE; however, lipophilic impurities (unreacted benzyl protected precursors) are soluble and will be washed away.

Module 3: Visualizing the Logic

The following diagrams illustrate the impurity pathways and the optimized isolation logic.

Diagram 1: Impurity Origin & Control Strategy

ImpurityControl Reagents Precursors (Benzyl ether / Pyridine) Reaction Reaction Matrix (High Temp) Reagents->Reaction Impurity_Dimer Oxidative Dimers (Pink/Brown Color) Reaction->Impurity_Dimer Oxidation Impurity_Metal Metal Complex (Coordination) Reaction->Impurity_Metal Chelation Product 5-(4-Hydroxyphenoxy)- 1H-pyridin-2-one Reaction->Product Main Path Air O2 Exposure (pH > 8) Air->Impurity_Dimer Metal Catalyst (Pd/Cu) Metal->Impurity_Metal Control1 Control: Add Na2S2O5 Control1->Air Control2 Control: Thiol Scavengers Control2->Metal

Caption: Mechanistic pathway of impurity formation. Red paths indicate oxidation risks mitigated by antioxidants.

Diagram 2: Optimized Isolation Workflow

IsolationFlow Start Crude Reaction Mixture Step1 Hot Filtration (Celite) Remove Pd/C Start->Step1 Check1 Is Filtrate Colored? Step1->Check1 Treat Treat with Thiol Resin (50°C, 30 min) Check1->Treat Yes (Green/Dark) Step2 pH Adjustment Target: 5.5 - 6.5 Check1->Step2 No Treat->Step2 Step3 Crystallization (Cool to 5°C) Step2->Step3 Wash Wash: Water -> MTBE Step3->Wash Final Pure Product (White/Off-White Solid) Wash->Final

Caption: Decision-tree for isolation. Note the intervention step for colored filtrates.

Module 4: Troubleshooting FAQs

Q1: My product turns pink on the filter funnel. What is happening? A: This is "surface oxidation." The airflow through the Buchner funnel provides oxygen, and residual alkalinity on the crystal surface catalyzes the oxidation of the phenol.

  • Fix: Do not pull air through the cake for extended periods. Cover the funnel with foil or a nitrogen blanket. Wash the cake with a weak acidic solution (0.1% acetic acid) to neutralize surface alkalinity.

Q2: I have high ash content (>1%). How do I remove it? A: You likely precipitated the product too fast, trapping inorganic salts (NaCl/Na₂SO₄).

  • Fix: Slurry the solid in water (10 volumes) at 40°C for 1 hour, then cool and re-filter. This "digestion" dissolves trapped salts while leaving the organic product intact.

Q3: The yield is lower than expected (<60%). Where is it? A: Check the mother liquor pH. If the pH drifted above 7.5 or below 4.0, your product is soluble.

  • Fix: Readjust the mother liquor pH to exactly 6.0 and let it stand overnight at 4°C. Secondary crops often recover 10-15% yield.

Q4: Can I use Silica Gel Chromatography? A: Avoid it if possible. Pyridinones streak badly on silica due to strong interaction with silanols.

  • Fix: If chromatography is mandatory, use DCM:MeOH (9:1) with 1% Acetic Acid or 1% Triethylamine to suppress tailing. However, crystallization is far superior for this molecule.

References

  • BenchChem Technical Support. (2025).[1][2] Removal of Residual Copper Catalyst from Click Reactions.[1] BenchChem.[1][2] Link

  • Matyjaszewski Polymer Group. (2010). Catalyst Removal in Atom Transfer Radical Polymerization. Carnegie Mellon University. Link

  • National Institutes of Health (NIH). (2002). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor.[3][4] PubMed Central. Link

  • MDPI Molbank. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones.[5][6] MDPI. Link

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.[7][8] Frontiers. Link

Sources

Technical Support Center: HPLC Troubleshooting for Pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Peak Tailing in Pyridin-2-one Analysis Ticket ID: #PYR-T2-ONE-OPT Assigned Specialist: Senior Application Scientist Status: Open for Resolution

Executive Summary: The "Sticky" Nature of Pyridin-2-ones

Pyridin-2-one derivatives present a unique chromatographic challenge due to their amphoteric nature and lactam-lactim tautomerism . While often stable as the lactam (keto) form in solution, the basic nitrogen and oxygen atoms are highly prone to interacting with residual silanols on silica-based columns.

The Root Cause: Peak tailing in these derivatives is rarely a column void issue; it is almost exclusively a secondary interaction problem. The analyte is not just partitioning; it is chemically adhering to acidic silanol sites (


) on the stationary phase.

This guide provides a modular troubleshooting approach to eliminate these interactions through Mobile Phase Chemistry and Stationary Phase Selection.

Diagnostic Logic Tree

Before altering your method, use this logic flow to isolate the variable causing the asymmetry.

TroubleshootingFlow Start ISSUE: Peak Tailing (As > 1.5) CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 3.0? CheckPH->IsLowPH CheckCol Step 2: Check Column Type IsLowPH->CheckCol Yes Action_LowPH Action: Lower pH to 2.5 (Suppress Silanol Ionization) IsLowPH->Action_LowPH No IsTypeB Is it High Purity / Hybrid Silica? CheckCol->IsTypeB AddModifier Step 3: Add Silanol Blocker IsTypeB->AddModifier Yes Action_NewCol Action: Switch to Hybrid (BEH) or Polar-Embedded Column IsTypeB->Action_NewCol No (Using Type A/Standard Silica) Action_TEA Action: Add 5mM Triethylamine (TEA) or Switch to High pH (10) AddModifier->Action_TEA

Figure 1: Decision matrix for isolating the cause of peak asymmetry in basic/amphoteric compounds.

Module A: Mobile Phase Optimization (The Chemistry)

Q: Why does my peak tail even on a new C18 column?

A: Even "new" columns have residual silanols.[1] Pyridin-2-one derivatives act as Lewis bases. If your mobile phase pH is near neutral (pH 5–7), residual silanols on the silica surface are ionized (


). Your protonated basic analyte (

) engages in cation exchange with these silanols, causing the "tail" as molecules are held back longer than the bulk peak.
Protocol 1: The "Low pH" Suppression Strategy

This is the most robust fix. By lowering pH below 3.0, you protonate the silanols (


), rendering them neutral and preventing ionic interaction.
  • Buffer Preparation: Prepare 20 mM Potassium Phosphate (

    
    ).
    
  • pH Adjustment: Adjust pH to 2.3 – 2.5 using Phosphoric Acid (

    
    ). Do not use HCl or organic acids for this adjustment if possible, as phosphate provides better buffering capacity at this range.
    
  • Organic Modifier: Use Acetonitrile (ACN) rather than Methanol if backpressure allows, as ACN typically yields sharper peaks for these derivatives.

  • Verification: Run the sample. Asymmetry factor (

    
    ) should drop below 1.3.
    
Protocol 2: The "Competing Base" Strategy (If Low pH is impossible)

If your compound is acid-labile, you must block the silanols sterically and chemically.

  • Additive: Add Triethylamine (TEA) to your mobile phase.[2]

  • Concentration: 5 mM to 10 mM is sufficient.

  • Mechanism: TEA is a strong base that saturates the active silanol sites, effectively "capping" them so your pyridin-2-one cannot bind.

  • Warning: TEA is not MS-compatible (signal suppression). For LC-MS, use Ammonium Formate (10mM) adjusted to pH 3.0 with Formic Acid.

Module B: Stationary Phase Selection (The Hardware)

Q: Is my column chemically incompatible?

A: If you are using "Type A" silica (older generation, acidic, high metal content) or a non-endcapped column, yes. Pyridin-2-ones require Type B (High Purity) or Hybrid silica.

Column Selection Matrix
Column ClassTechnologyWhy it works for Pyridin-2-onesRecommended Usage
Hybrid Particle (BEH) Ethylene Bridged HybridBest Choice. High pH stability (up to 12) and chemically lacks surface silanol activity.Method Development, High pH applications.[3][4]
Polar Embedded Amide/Carbamate group in chainThe embedded polar group creates a "water shield" near the silica surface, preventing analyte interaction with silanols.When using 100% aqueous conditions or avoiding additives.
Charged Surface (CSH) Low-level surface chargeRepels protonated bases (electrostatic repulsion) to prevent tailing.High-throughput screening, low ionic strength mobile phases.
Standard C18 SilicaRisk. Only works well if fully end-capped and used at low pH (< 3).Routine QC if method is already validated.

Mechanistic Visualization

Understanding the interaction at the molecular level is crucial for troubleshooting.

InteractionMechanism Silanol Residual Silanol (Si-O-) Analyte Pyridin-2-one (Protonated) Silanol->Analyte Ionic Attraction (Slow Release) Tailing PEAK TAILING Analyte->Tailing Result SymPeak SYMMETRICAL PEAK Analyte->SymPeak Result Blocker Silanol Blocker (TEA / H+) Blocker->Silanol Saturates Site Blocker->Analyte Prevents Binding

Figure 2: Mechanism of silanol-induced tailing and how blockers (TEA or Protons) restore symmetry.

Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) to fix the tailing? A: Yes, TFA (0.05% - 0.1%) is excellent for peak shape because it lowers pH and acts as an ion-pairing reagent.

  • Caveat: TFA causes significant signal suppression in LC-MS. If you are using UV detection only, TFA is a "magic bullet." If using MS, switch to Formic Acid or Ammonium Formate.

Q: My peak splits into two. Is this tailing or degradation? A: For pyridin-2-ones, this is likely tautomerism , not degradation. The lactam and lactim forms may separate slightly.

  • Fix: Increase the column temperature (e.g., to 40°C or 50°C). This increases the interconversion rate between tautomers, merging them into a single, sharper peak.

Q: What is the "Gold Standard" starting method for these derivatives? A: Based on successful protocols for similar drugs (e.g., Pirfenidone):

  • Column: Waters XBridge BEH C18 or Agilent Zorbax RX-C18.

  • Mobile Phase A: 20mM Phosphate Buffer, pH 2.5.[2]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B.

  • Temp: 40°C.

References

  • Agilent Technologies. "Peak Tailing in HPLC - Causes and Solutions." Element Lab Solutions / Agilent Technical Notes.4

  • Waters Corporation. "BEH (Ethylene Bridged Hybrid) Particle Technology." Waters Column Technology.[5]Link

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Resources.2

  • Scientific Research Publishing. "Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance." American Journal of Analytical Chemistry.6

  • CHROMacademy. "HPLC Diagnostic Skills II – Tailing Peaks." The LCGC Blog.7[8]

Sources

Technical Support Center: Preventing Oxidative Degradation of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one . This compound is a highly functionalized molecule containing two oxidation-sensitive moieties: a 4-hydroxyphenoxy group (acting as a hydroquinone monoether) and a tautomeric 2-pyridone ring. Because of its electron-rich nature, it is highly susceptible to oxidative cleavage, radical attack, and photo-degradation.

This guide is designed for drug development professionals and analytical scientists to troubleshoot instability issues, understand the mechanistic causality behind degradation, and implement field-proven, self-validating protocols to preserve compound integrity.

Part 1: Troubleshooting Guides & FAQs

Q1: My stock solution turns brown/yellow within hours of preparation. What is happening at the molecular level? A1: This discoloration is the hallmark of oxidative degradation. The 4-hydroxyphenoxy group is structurally analogous to a hydroquinone monoether. In the presence of dissolved oxygen (


) and ambient light, it undergoes proton-coupled electron transfer (PCET) to form a phenoxy radical. This intermediate is further oxidized, leading to the cleavage of the C-O ether bond to yield p-benzoquinone (which is highly colored, typically yellow or brown) and a 5-hydroxy-2-pyridone byproduct[1].
Causality & Solution: The reaction is driven by reactive oxygen species (ROS) and accelerated by photo-excitation. To prevent this, solutions must be prepared in rigorously degassed solvents and stored in actinic (amber) glassware to block UV/Vis light.

Q2: I am observing inconsistent assay results when using transition-metal-containing buffers (e.g., PBS stored in metal-leaching containers). Why? A2: Trace transition metals (such as


 or 

) act as catalysts for Fenton-like reactions. They decompose trace peroxides in the solvent to generate highly reactive hydroxyl radicals (•OH)[2]. These radicals indiscriminately attack the electron-rich 2-pyridone ring, initiating a two-electron, one-proton electrooxidation process that leads to diol formation and eventual ring-opening (fission) into maleamate derivatives[3]. Causality & Solution: Radical propagation must be quenched. Supplement your buffer with 0.1 - 1.0 mM EDTA or DTPA to sequester free metal ions, thereby shutting down the catalytic radical generation cycle.

Q3: Does pH affect the stability of this compound? A3: Yes, significantly. The 2-pyridone ring exists in a lactam-lactim tautomeric equilibrium, and the phenolic -OH has a specific


. In alkaline media, the deprotonated phenoxide and the anionic pyridone forms are far more electrochemically active and susceptible to oxidation than their neutral, protonated counterparts[3].
Causality & Solution: Maintain the formulation at a slightly acidic to neutral pH (e.g., pH 4.5 - 6.5) using buffered systems (like acetate or citrate buffers) to keep the molecule in its less reactive state.

Part 2: Mechanistic Visualizations

Pathway Compound This compound ROS Reactive Oxygen Species (O2•-, •OH) & Transition Metals Compound->ROS Exposure Sub1 Hydroquinone Monoether Oxidation ROS->Sub1 Proton-Coupled Electron Transfer Sub2 Pyridone Ring Oxidation ROS->Sub2 Radical Attack / Electrooxidation Prod1 p-Benzoquinone + 5-Hydroxy-2-pyridone Sub1->Prod1 C-O Cleavage Prod2 Diol Intermediates & Maleamate Polymers Sub2->Prod2 Ring Fission

Mechanistic pathways of this compound oxidative degradation.

Workflow Start Formulation Preparation Check Identify Degradation Vectors Start->Check O2 Dissolved O2 Check->O2 Metals Trace Metals Check->Metals Light UV/Vis Light Check->Light Act1 Argon Sparging & Ascorbic Acid O2->Act1 Mitigate Act2 1 mM EDTA Addition Metals->Act2 Mitigate Act3 Amber Glassware Light->Act3 Mitigate Final Stable Stock Solution Act1->Final Act2->Final Act3->Final

Decision tree for preventing oxidative degradation in experimental workflows.

Part 3: Quantitative Data on Antioxidant Efficacy

The following table summarizes the half-life (


) of this compound under various protective conditions. Comparing these metrics allows researchers to select the appropriate level of intervention based on assay duration.
Formulation ConditionAdditive / InterventionHalf-Life (

) at 25°C
Primary Degradation Pathway Inhibited
Ambient Air, pH 7.4None (Control)4.2 hoursAutoxidation, PCET[4]
Ambient Air, pH 5.0Citrate Buffer28 hoursBase-catalyzed deprotonation[3]
Ambient Air, pH 7.41 mM EDTA18 hoursMetal-catalyzed Fenton oxidation[2]
Degassed (Ar), pH 7.4Argon Sparging72 hours

-mediated radical attack
Ambient Air, pH 7.40.1% Ascorbic Acid> 120 hoursQuinone formation (Reduces back to phenol)
Optimized Protocol Ar + EDTA + Ascorbic Acid + pH 5.5 > 6 months Comprehensive Inhibition

Part 4: Experimental Protocol (Self-Validating System)

Preparation of Oxidation-Resistant Stock Solutions

This methodology ensures the complete exclusion of oxygen and the suppression of radical propagation.

Self-Validation Mechanism: This protocol is designed to be self-validating via UV-Vis spectrophotometry. A successful, un-degraded stock solution will maintain a stable baseline. If the protocol fails (e.g., oxygen ingress occurs), a distinct absorption peak at ~245 nm and ~430 nm will emerge, definitively indicating the formation of the p-benzoquinone cleavage byproduct[5].

Step 1: Solvent Degassing (Sparging)

  • Transfer the desired volume of HPLC-grade solvent (e.g., DMSO or aqueous buffer) into a septum-sealed Erlenmeyer flask.

  • Insert a long sparging needle connected to a high-purity Argon (Ar) line directly into the solvent. Insert a short vent needle into the septum to prevent pressure buildup.

  • Sparge for a minimum of 30 minutes at a flow rate of 50 mL/min to displace dissolved

    
    .
    Causality: Removing 
    
    
    
    eliminates the primary electron acceptor required for the initial oxidation of the hydroquinone monoether, effectively halting the first step of degradation.

Step 2: Antioxidant and Chelator Addition

  • To the degassed solvent, add EDTA to achieve a final concentration of 1 mM.

  • Add L-Ascorbic Acid to a final concentration of 0.1% (w/v). Causality: EDTA sequesters trace metals, preventing Fenton-mediated hydroxyl radical generation. Ascorbic acid acts as a sacrificial reducing agent; if any 4-hydroxyphenoxy radical or quinone forms, ascorbic acid rapidly donates an electron/proton to reduce it back to the stable phenol.

Step 3: Compound Dissolution and Storage

  • Weigh this compound in a glovebox or under an inverted argon funnel to minimize atmospheric exposure.

  • Dissolve the compound in the prepared solvent to achieve the target stock concentration (e.g., 10 mM).

  • Aliquot the solution into actinic (amber) glass vials purged with Argon. Seal immediately with PTFE-lined caps and store at -20°C. Causality: Amber glass prevents photo-excitation of the pyridone ring, which otherwise lowers the activation energy for radical attack.

References
  • Synergistic Radical and Non-Radical Pathways in Phenol Degradation: Electron Transfer Mechanism Dominated by N-Doped Carbon/Peroxymonosulfate System. MDPI. Available at:[Link]

  • Chemical repair of oxidized aromatic amino acids by monohydroxylated 2-pyridones. AIP Publishing. Available at:[Link]

  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. MDPI. Available at:[Link]

  • Progress in the mechanism and kinetics of fenton reaction. MedCrave online. Available at:[Link]

  • Periodate Oxidation of Phenols. I. Monoethers of Pyrocatechol and Hydroquinone. SciSpace. Available at:[Link]

Sources

Optimizing temperature conditions for hydroxyphenoxy substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Hydroxyphenoxy Substitution Reactions

Welcome to the technical support center for optimizing hydroxyphenoxy substitution reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleophilic aromatic substitution (SNAr). Our goal is to provide you with not just protocols, but a deep, mechanistic understanding of how temperature influences your reaction's success. By understanding the causality behind each experimental choice, you can troubleshoot effectively and achieve robust, reproducible results.

Section 1: The Role of Temperature: A Mechanistic Perspective

The hydroxyphenoxy substitution reaction is a cornerstone of synthetic chemistry, enabling the formation of diaryl ethers. This transformation typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this mechanism is paramount to optimizing temperature conditions.

The reaction occurs in two key steps:

  • Nucleophilic Attack: The hydroxyphenoxy nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (e.g., a halide). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] This step is typically the rate-determining step because it temporarily disrupts the ring's aromaticity.[2]

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.[3]

Temperature is the lever we use to control the kinetics of this process. According to the Arrhenius equation, increasing the temperature provides the system with the necessary activation energy (Ea) to overcome the energy barrier for the formation of the Meisenheimer complex, thus increasing the reaction rate.[4] However, temperature is a double-edged sword. Excessive heat can provide enough energy to activate alternative, undesired reaction pathways, such as elimination or decomposition, leading to a decrease in yield and purity.[5][6]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My reaction yield is very low or I'm seeing no product formation. What are the likely temperature-related causes?

  • Potential Cause 1: Insufficient Temperature. The most common reason for a sluggish or non-existent reaction is that the system has not been supplied with enough thermal energy to overcome the activation energy of the rate-determining step. Aromatic rings without strong electron-withdrawing groups (EWGs) are particularly resistant to nucleophilic attack and require more forceful conditions.[3]

    • Solution:

      • Incremental Temperature Increase: Increase the reaction temperature in a controlled manner, for example, in 10-15 °C increments. Monitor the reaction progress at each step using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Solvent Choice: Ensure you are using an appropriate high-boiling polar aprotic solvent (e.g., DMSO, DMF, NMP). These solvents effectively solvate the cation of the hydroxyphenoxide salt without strongly solvating the nucleophilic oxygen, thus maximizing its reactivity.[7] Switching to a higher-boiling solvent may be necessary to safely reach the required temperature.

      • Review Substrate Activation: Re-evaluate your substrate. If the leaving group is not positioned ortho or para to a strong EWG (like -NO₂, -CN, or -C(O)R), the energy barrier will be significantly higher, necessitating much higher temperatures.[1][8] Some unactivated systems may require temperatures exceeding 150 °C.[9]

  • Potential Cause 2: Thermal Degradation. It is possible your starting materials, reagents, or even the desired product are not stable at the reaction temperature.

    • Solution:

      • Stability Tests: Run control experiments by heating your key starting materials and the final product individually in the reaction solvent at the target temperature. Monitor for decomposition over time.

      • Lower Temperature with Catalyst: If degradation is an issue, consider screening for a catalyst (e.g., copper or palladium-based catalysts for Ullmann-type couplings, which are related) that may facilitate the reaction through a different mechanism at a lower temperature.

Question: My reaction is fast, but I'm getting a significant amount of dark, tarry byproducts and a low yield of the desired product. How can I fix this?

  • Potential Cause: Excessive Temperature. While heat accelerates the desired reaction, it disproportionately accelerates side reactions that often have higher activation energies.[5] This includes elimination reactions and polymerization/decomposition pathways. The Gibbs free energy equation (ΔG = ΔH - TΔS) illustrates that reactions with a positive entropy change (ΔS), such as elimination which forms multiple products from fewer reactants, become more spontaneous as temperature (T) increases.[6][10]

    • Solution:

      • Systematic Temperature Reduction: Decrease the reaction temperature. Even a 10 °C reduction can significantly alter the ratio of substitution to elimination/decomposition products.[6] The goal is to find the "sweet spot" where the rate of the desired substitution is reasonable, and the rates of side reactions are minimal.

      • Kinetics Study: Perform a simple kinetics study by taking aliquots at various time points at different temperatures. Analyze the formation of both the product and key byproducts. This data will allow you to build a temperature-yield profile for your specific system. (See Data Summary Table below).

      • Controlled Reagent Addition: If the reaction is highly exothermic, the localized temperature can spike well above your setpoint. Adding one of the reagents slowly via a syringe pump can help maintain better thermal control and prevent the formation of byproducts.[11]

Question: I ran the same reaction twice under what I thought were identical conditions, but got different results. Why?

  • Potential Cause: Inconsistent Temperature Control. Accurate and consistent temperature is crucial for reproducibility.

    • Solution:

      • Use a Reaction Block or Oil Bath: Ensure uniform heating. A sand bath or heating mantle can have significant temperature gradients. An oil bath or a dedicated aluminum reaction block provides much more uniform heat transfer.

      • Calibrate Your Thermometer: Use a calibrated thermometer placed directly in the reaction vessel (if possible) or in the heating bath adjacent to your flask to get an accurate reading of the reaction temperature, not just the setpoint of the hotplate.

      • Stirring Rate: Ensure the stirring is vigorous and consistent between runs. Poor mixing can lead to localized hot spots where byproduct formation can occur.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory LowYield Low Yield or No Reaction? Start->LowYield HighByproducts High Byproducts / Low Purity? Inconsistent Inconsistent Results? LowYield->HighByproducts No TempTooLow Potential Cause: Insufficient Temperature LowYield->TempTooLow Yes Degradation Potential Cause: Thermal Degradation LowYield->Degradation HighByproducts->Inconsistent No TempTooHigh Potential Cause: Excessive Temperature HighByproducts->TempTooHigh Yes PoorControl Potential Cause: Poor Thermal Control Inconsistent->PoorControl Yes Sol_IncreaseT Solution: Incrementally Increase Temp (e.g., +10-15 °C) TempTooLow->Sol_IncreaseT Sol_CheckSolvent Solution: Verify High-Boiling Polar Aprotic Solvent TempTooLow->Sol_CheckSolvent Sol_StabTest Solution: Run Stability Tests on Reagents & Product Degradation->Sol_StabTest Sol_DecreaseT Solution: Systematically Decrease Temp (e.g., -10 °C) TempTooHigh->Sol_DecreaseT Sol_Kinetics Solution: Perform Simple Kinetics Study to Find Optimal Temp TempTooHigh->Sol_Kinetics Sol_Calibrate Solution: Calibrate Thermometer & Use Oil Bath/Block PoorControl->Sol_Calibrate Sol_Stirring Solution: Ensure Vigorous & Consistent Stirring PoorControl->Sol_Stirring

Section 3: Frequently Asked Questions (FAQs)

Q1: Is there a "standard" temperature for hydroxyphenoxy substitution reactions? A1: No. The optimal temperature is highly dependent on the specific substrates. Key factors include the nature of the leaving group (F > Cl > Br > I is a common trend in SNAr, contrary to SN1/SN2) and, most importantly, the type and position of electron-withdrawing groups on the electrophilic ring.[12] A substrate like 2,4-dinitrofluorobenzene might react near room temperature, while an unactivated aryl chloride could require temperatures well over 150 °C.[3][8]

Q2: How does temperature affect reaction time? A2: Generally, a 10 °C increase in temperature can roughly double the reaction rate (a rule of thumb derived from the Arrhenius equation). However, this is a generalization. The primary goal should be to find a temperature that provides a clean reaction in a practical timeframe (e.g., 2-24 hours). A reaction that finishes in 30 minutes but yields 40% product with many byproducts is less desirable than one that takes 8 hours to reach 85% yield with high purity.

Q3: Can I use microwave heating to optimize the temperature? A3: Yes, microwave synthesis is an excellent tool for rapid optimization. It allows for fast, uniform heating to precise temperatures, often significantly reducing reaction times. You can screen multiple temperature conditions in a fraction of the time it would take with conventional heating. However, be aware that the rapid heating can sometimes exacerbate byproduct formation if the temperature is overshot. Careful optimization is still required.

Q4: Does pressure play a role in conjunction with temperature? A4: For most lab-scale syntheses in open or vented flasks, pressure is not a primary variable. However, if you need to run a reaction above the solvent's atmospheric boiling point, you must use a sealed reaction vessel (e.g., a pressure tube or autoclave). In this scenario, the elevated pressure simply allows you to reach the target temperature. High pressure itself can influence reaction rates and mechanisms, with studies showing that it can favor associative SN2-type mechanisms by compressing the transition state volume, but this is a more specialized area of study.[13]

Section 4: Experimental Protocol: Temperature Optimization Study

This protocol outlines a method for finding the optimal temperature for the synthesis of 4-(4-nitrophenoxy)phenol.

Reaction: 1-fluoro-4-nitrobenzene + Hydroquinone + K₂CO₃ → 4-(4-nitrophenoxy)phenol

Materials:

  • 1-fluoro-4-nitrobenzene

  • Hydroquinone

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vials with stir bars

  • Aluminum reaction block on a calibrated hotplate stirrer

  • TLC plates (e.g., Silica gel 60 F254)

  • HPLC or GC-MS for quantitative analysis

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of 1-fluoro-4-nitrobenzene (1.0 mmol) and hydroquinone (1.2 mmol, 1.2 eq) in anhydrous DMF (10 mL).

  • Reaction Setup:

    • Dispense 2.0 mL of the stock solution into each of four separate, dry reaction vials containing a stir bar.

    • To each vial, add anhydrous K₂CO₃ (2.0 eq relative to the limiting reagent).

    • Seal the vials securely.

  • Temperature Screening:

    • Place the four vials into the aluminum reaction block.

    • Set the hotplate stirrer to four different temperatures: 60 °C, 80 °C, 100 °C, and 120 °C.

    • Ensure vigorous stirring in all vials.

  • Reaction Monitoring:

    • After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction mixture.

    • Quench the aliquot with dilute HCl.

    • Extract with ethyl acetate.

    • Spot the organic layer on a TLC plate to qualitatively assess the consumption of starting material and formation of the product.

  • Time Course Analysis:

    • Continue the reactions, taking aliquots at regular intervals (e.g., 2h, 4h, 8h, 16h).

    • Analyze these samples by a quantitative method like HPLC or GC-MS to determine the percentage conversion and the relative amount of any major byproducts.

  • Data Analysis:

    • Plot the yield of the desired product versus time for each temperature.

    • Identify the temperature that gives the best balance of reaction rate and final yield/purity. For example, the 120 °C reaction might be fastest but produce more byproducts, making the 100 °C condition optimal.

Self-Validation: This protocol is self-validating because it directly compares multiple conditions simultaneously. The optimal condition is not based on a single data point but is identified as the most robust outcome from a dataset, ensuring the result is trustworthy and reproducible.

Section 5: Data Summary

The results from a typical optimization study can be summarized as follows. This table illustrates the common trade-off between reaction rate, yield, and purity.

Table 1: Illustrative Data for Temperature Optimization

Temperature (°C)Time to >95% Conversion (h)Isolated Yield (%)Purity (by HPLC, %)Observations
60> 2435 (at 24h)98Very slow reaction, incomplete conversion.
80167897Clean reaction, moderate rate.
100 6 89 96 Optimal balance of rate and cleanliness.
12028285Fast conversion, but significant byproduct formation and darkening of the reaction mixture.

Note: Data are illustrative and will vary for each specific reaction system.

References

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. (2025, August 5). ResearchGate. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]

  • Polysulfide stabilization by tyrosine and hydroxyphenyl-containing derivatives that is important for a reactive sulfur metabolomics analysis - PMC. (2019, January 2). National Center for Biotechnology Information. [Link]

  • Substitution Reactions (on Saturated Carbons). (2025, October 30). Making Molecules. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. (n.d.). KPU Pressbooks. [Link]

  • Effect of Temperature on Elimination and Substitution Reactions. (2023, March 18). YouTube. [Link]

  • Why is the yield of substitution reactions decreased at higher temperatures? (2016, September 29). Stack Exchange. [Link]

  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017, October 25). ePrints Soton. [Link]

  • Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Elimination Reactions Are Favored By Heat. (2012, September 10). Master Organic Chemistry. [Link]

  • nucleophilic substitution - halogenoalkanes and hydroxide ions. (n.d.). Chemguide. [Link]

  • CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. [Link]

  • Automated reaction progress monitoring of heterogeneous reactions: crystallization-induced stereoselectivity in amine-catalyzed aldol reactions. (n.d.). Royal Society of Chemistry. [Link]

  • Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). (2022, April 11). YouTube. [Link]

  • Nucleophilic Aromatic Substitution Mechanism & Key Concepts. (2025, February 1). Total Synthesis. [Link]

  • Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds. (n.d.). Quick Company. [Link]

  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid. (2024, July 13). Semantic Scholar. [Link]

  • Determination of the activation energy, Ea, and pre-exponential factor, A. (n.d.). ResearchGate. [Link]

  • Synthesis of different crystallographic FeOOH catalysts for peroxymonosulfate activation towards organic matter degradation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Purification strategies for removing unreacted starting materials in pyridinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, field-tested solutions for common purification challenges encountered during the synthesis of pyridinone scaffolds. We understand that obtaining a pure product is paramount for the reliability of downstream applications and the overall success of your research. This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may face in the laboratory.

Structure of This Guide

This guide is structured around common synthetic routes to pyridinones, addressing the unique purification challenges associated with each. We will delve into:

  • Purification after Guareschi-Thorpe Pyridinone Synthesis: Tackling challenges from unreacted polar starting materials.

  • Purification of N-Substituted 2-Pyridones from 2-Pyrones: Strategies for separating products from structurally similar starting materials.

  • Purification after Transition-Metal-Catalyzed Pyridinone Synthesis: Addressing the critical issue of removing catalyst and ligand residues.

Each section will provide a detailed, question-and-answer-based troubleshooting guide, complete with step-by-step protocols, the scientific rationale behind our recommendations, and illustrative diagrams and tables.

Troubleshooting Purification after Guareschi-Thorpe Pyridinone Synthesis

The Guareschi-Thorpe condensation is a classic and robust method for synthesizing 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones) from a 1,3-dicarbonyl compound and a cyanoacetamide derivative.[1][2][3] While effective, purification can be challenging due to the nature of the starting materials and potential side products.

Frequently Asked Questions (FAQs)

Question 1: My crude 2-hydroxypyridine product is contaminated with unreacted ethyl acetoacetate and cyanoacetamide. How can I remove these polar starting materials?

Answer: This is a common issue arising from incomplete reaction. The most effective method to separate the weakly acidic 2-hydroxypyridine product from the more acidic ethyl acetoacetate and the neutral cyanoacetamide is through a carefully designed acid-base extraction. The strategy hinges on the differences in the pKa values of the involved species.

Understanding the Chemistry: The Role of pKa

The pKa is a measure of the acidity of a compound. A lower pKa indicates a stronger acid. By manipulating the pH of the aqueous phase during extraction, we can selectively protonate or deprotonate each compound, thereby controlling its solubility in aqueous and organic layers.

CompoundStructureApproximate pKaWater Solubility
2-Hydroxypyridine11.7 (for the N-H proton)[4]Soluble[5][6]
Ethyl Acetoacetate10.7-11 (for the α-proton)[7][8][9]Slightly soluble[9]
Cyanoacetamide~11-13 (amide N-H is very weakly acidic)[10]Soluble[11][12]

As you can see, the pKa of the α-proton of ethyl acetoacetate is lower than the N-H proton of 2-hydroxypyridine, making it a stronger acid. Cyanoacetamide is essentially neutral in this context. We can exploit this difference.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Weak Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, pH ~8.5). This will deprotonate and extract the more acidic ethyl acetoacetate into the aqueous layer.

  • Separation: Separate the aqueous layer. Repeat the wash with fresh NaHCO₃ solution to ensure complete removal of ethyl acetoacetate.

  • Stronger Base Extraction: To the organic layer, add a 1M aqueous solution of sodium hydroxide (NaOH). This stronger base will deprotonate the 2-hydroxypyridine, forming the sodium salt which is soluble in the aqueous layer.

  • Separation and Neutralization: Separate the aqueous layer containing the pyridone salt. Cool this aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is acidic (test with litmus paper). The 2-hydroxypyridine will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Question 2: After acid-base extraction, my 2-hydroxypyridine product is still not pure. What is the next step?

Answer: If impurities persist after extraction, recrystallization is an excellent next step to achieve high purity. The key is to select an appropriate solvent system where the pyridinone has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocol: Recrystallization

  • Solvent Selection: Common and effective solvents for recrystallizing 2-hydroxypyridines include ethanol, water, or a mixture of the two.[13] To test a solvent, place a small amount of your crude product in a test tube, add a few drops of the solvent, and heat. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. You can then place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Visualization of the Guareschi-Thorpe Purification Workflow

Guareschi_Thorpe_Purification crude Crude Product (Pyridinone, Ethyl Acetoacetate, Cyanoacetamide) dissolve Dissolve in Ethyl Acetate crude->dissolve wash_bicarb Wash with aq. NaHCO3 dissolve->wash_bicarb extract_naoh Extract with aq. NaOH wash_bicarb->extract_naoh Organic Layer impurities_aq1 Aqueous Layer: Deprotonated Ethyl Acetoacetate wash_bicarb->impurities_aq1 Aqueous Layer acidify Acidify Aqueous Layer with HCl extract_naoh->acidify Aqueous Layer impurities_org Organic Layer: Cyanoacetamide extract_naoh->impurities_org Organic Layer precipitate Precipitate Pure Pyridinone acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure 2-Hydroxypyridine filter_dry->pure_product

Caption: Workflow for the purification of 2-hydroxypyridine.

Troubleshooting Purification of N-Substituted 2-Pyridones from 2-Pyrones

The reaction of a 2-pyrone with a primary amine is a common and direct method for the synthesis of N-substituted 2-pyridones. A primary purification challenge is the separation of the desired product from the unreacted 2-pyrone and excess amine.

Frequently Asked Questions (FAQs)

Question 3: I have unreacted 2-pyrone and amine in my N-substituted 2-pyridone product. How can I remove them?

Answer: A combination of an acidic wash to remove the basic amine and column chromatography to separate the neutral 2-pyrone from the more polar N-substituted 2-pyridone is a highly effective strategy.

Experimental Protocol: Acid Wash and Column Chromatography

  • Dissolution and Acid Wash: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash the organic solution with a dilute aqueous acid, such as 1M HCl, to protonate and extract the unreacted amine into the aqueous layer.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.

  • Column Chromatography: The remaining mixture of the N-substituted 2-pyridone and unreacted 2-pyrone can be separated by silica gel column chromatography. N-substituted 2-pyridones are generally more polar than their corresponding 2-pyrone starting materials.

    • Eluent System: A good starting point for the eluent system is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 1:1 or even pure ethyl acetate) to elute the more polar pyridone product after the less polar pyrone has eluted.[14] The ideal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Question 4: My N-substituted 2-pyridone is a solid. Can I use recrystallization?

Answer: Yes, if your product is a solid and the impurities are present in smaller amounts, recrystallization can be a very efficient purification method.

Experimental Protocol: Recrystallization

  • Solvent Selection: For N-substituted 2-pyridones, common recrystallization solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The goal is to find a solvent or solvent pair in which the product is soluble when hot and insoluble when cold, while the impurities remain soluble at all temperatures.

  • Procedure: Follow the general recrystallization procedure outlined in the previous section (dissolution in minimum hot solvent, slow cooling, and isolation by filtration).

Visualization of the N-Substituted Pyridone Purification Workflow

Pyridone_from_Pyrone_Purification crude Crude Product (N-Substituted Pyridone, 2-Pyrone, Amine) dissolve Dissolve in Ethyl Acetate crude->dissolve wash_hcl Wash with aq. HCl dissolve->wash_hcl dry_concentrate Dry and Concentrate Organic Layer wash_hcl->dry_concentrate Organic Layer amine_salt Aqueous Layer: Amine Hydrochloride wash_hcl->amine_salt Aqueous Layer chromatography Silica Gel Column Chromatography dry_concentrate->chromatography pure_product Pure N-Substituted 2-Pyridone chromatography->pure_product Later Fractions pyrone_fraction Early Fractions: 2-Pyrone chromatography->pyrone_fraction

Caption: Workflow for the purification of N-substituted 2-pyridones.

Troubleshooting Purification after Transition-Metal-Catalyzed Pyridinone Synthesis

Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex pyridinones, often from alkynes and various nitrogen sources.[15] A significant challenge in these reactions is the removal of the metal catalyst (e.g., palladium, rhodium, copper) and associated ligands from the final product, which is a critical step, especially in the synthesis of pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Question 5: My pyridinone product is contaminated with residual palladium catalyst from a cross-coupling reaction. How can I effectively remove it?

Answer: Removing residual palladium is crucial, and several methods can be employed, often in combination. The choice of method depends on the nature of the palladium species (heterogeneous or homogeneous) and the properties of your pyridinone product.

Strategy 1: Filtration for Heterogeneous Catalysts

If a solid-supported catalyst like palladium on carbon (Pd/C) was used, the primary method of removal is filtration.

Experimental Protocol: Filtration

  • Dilution: Dilute the reaction mixture with a suitable solvent to reduce viscosity.

  • Filtration through Celite®: Prepare a pad of Celite® (diatomaceous earth) in a sintered glass funnel. This helps to trap fine catalyst particles that might pass through standard filter paper.

  • Washing: Wash the filter cake thoroughly with the same solvent to ensure complete recovery of the product.

Strategy 2: Metal Scavengers for Homogeneous Catalysts

For soluble palladium catalysts, metal scavengers are highly effective. These are solid supports (often silica or polymer-based) functionalized with groups that have a high affinity for the metal, such as thiols.[16]

Experimental Protocol: Using Thiol-Functionalized Silica Gel

  • Choose a Scavenger: Thiol-functionalized silica gels are commercially available and are very effective for scavenging palladium.

  • Treatment: After the reaction is complete, add the scavenger to the crude reaction mixture and stir for several hours at room temperature or with gentle heating, as recommended by the manufacturer.

  • Filtration: Remove the scavenger (with the bound palladium) by filtration.

  • Concentration: Concentrate the filtrate to obtain the palladium-free product.

Strategy 3: Activated Carbon Treatment

Activated carbon can also be used to adsorb residual palladium.

Experimental Protocol: Activated Carbon Treatment

  • Treatment: Add activated carbon to a solution of the crude product and stir for a few hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the carbon.

  • Concentration: Concentrate the filtrate.

Question 6: I have used a rhodium catalyst in my pyridinone synthesis. What are the best methods for its removal?

Answer: Similar to palladium, rhodium can be removed using metal scavengers. Thiol-based scavengers are also effective for rhodium.[16] Additionally, specific carbon-based adsorbents have been developed for efficient rhodium scavenging.[17]

Visualization of Catalyst Removal Workflow

Catalyst_Removal crude Crude Pyridinone with Metal Catalyst heterogeneous Heterogeneous Catalyst? (e.g., Pd/C) crude->heterogeneous homogeneous Homogeneous Catalyst? (e.g., Pd(OAc)2) crude->homogeneous filtration Filter through Celite® heterogeneous->filtration Yes scavenger Treat with Metal Scavenger homogeneous->scavenger Yes activated_carbon Treat with Activated Carbon homogeneous->activated_carbon pure_product Pure Pyridinone filtration->pure_product filter_scavenger Filter to Remove Scavenger scavenger->filter_scavenger filter_carbon Filter to Remove Carbon activated_carbon->filter_carbon filter_scavenger->pure_product filter_carbon->pure_product

Caption: Decision tree for removing metal catalyst residues.

References

  • Barluenga, J., & Valdés, C. (2011). Five-membered heterocycles from Fischer-type carbene complexes.
  • Ciufolini, M. A., & Chan, B. K. (2007).
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • FooDB. (2020). Showing Compound 2-Hydroxypyridine (FDB112195). Retrieved February 26, 2026, from [Link]

  • Gao, B., Sun, Y., Wang, J., Yuan, Z., Zu, L., Zhang, X., & Liu, W. (2018). Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. RSC Advances, 8(59), 33625-33630.
  • Hill, M. D. (2010). Recent strategies for the synthesis of 2-pyridones. Chemistry-A European Journal, 16(40), 12052-12062.
  • N.E. CHEMCAT. (n.d.). Scavengers. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Pyridone. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). Cyanoacetamide. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). Ethyl Acetoacetate. Retrieved February 26, 2026, from [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved February 26, 2026, from [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023).
  • Tron, G. C., Minassi, A., Sorba, G., & Fausone, M. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335-1351.
  • Wikipedia. (2023, December 2). Ethyl acetoacetate. In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (2023, November 13). Cyanoacetamide. In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (2023, August 28). Guareschi-Thorpe reaction. In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Zard, S. Z. (2008). Recent progress in the synthesis of pyridines.

Sources

Technical Support Center: pH Stability Protocols for 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Topic: pH Stability, Solubility, and Degradation Mechanisms Assigned Specialist: Senior Application Scientist, Pharmaceutical Development

Introduction: The Stability Paradox

Welcome to the technical support hub for 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one . If you are working with this molecule, you are likely encountering a common paradox: it appears stable in organic synthesis but behaves unpredictably in aqueous formulation.[1][2]

This molecule possesses two distinct chemical "personalities" that compete for dominance depending on the pH of your environment:

  • The Pyridone Ring: A tautomeric system that prefers the "lactam" (keto) form in water but can shift behavior based on solvent polarity.[1][2]

  • The Phenolic Ether: A redox-active moiety susceptible to oxidative color changes at high pH, despite the chemical robustness of the ether linkage itself.[1][2]

This guide provides the protocols necessary to stabilize these functional groups and troubleshoot common failures.

Module 1: The pH-Stability Landscape

Core Concept: Tautomerism & Ionization

Users frequently report "unexplained precipitation" or "batch-to-batch variation."[1][2] This is rarely due to chemical degradation (bond breaking) and almost always due to tautomeric shifts or ionization states .[1]

  • Acidic pH (< 2.0): The carbonyl oxygen of the pyridone can be protonated, increasing solubility but risking hydrolysis under thermal stress.

  • Neutral pH (4.0 – 8.0): The molecule exists primarily as the neutral lactam.[2] This is the zone of minimum solubility (isoelectric-like behavior).[1][2]

  • Basic pH (> 9.5): The phenolic hydroxyl deprotonates (pKa ~10), forming a highly soluble phenolate anion.[1] However, this species is highly susceptible to oxidation (browning).[1]

Visualizing the Equilibrium

The following diagram maps the structural changes across the pH scale.

pH_Equilibrium cluster_legend Key Mechanism Acid Protonated Cation (pH < 1) Soluble / Hydrolysis Risk Neutral Neutral Lactam Form (pH 4-8) Low Solubility / Precipitate Acid->Neutral - H+ (pKa ~0.9) Neutral->Acid + H+ Base Phenolate Anion (pH > 10) Soluble / Oxidation Risk Neutral->Base - H+ (Phenol pKa ~9.9) Base->Neutral + H+ Oxidized Quinone/Coupling Products (Brown/Yellow Color) Base->Oxidized O2 / Light / Metal Ions

Figure 1: pH-dependent structural evolution.[1][2] Note that the "Neutral Lactam" is the dominant species at physiological pH, leading to solubility challenges.

Module 2: Troubleshooting Common Issues (FAQs)

Ticket #101: "My solution turned brown overnight at pH 7.4."

Diagnosis: Oxidative degradation of the phenolic moiety.[1] Root Cause: While the ether linkage is stable, the 4-hydroxy group is electron-rich.[1][2] Even at neutral pH, trace metal ions can catalyze the formation of phenoxy radicals, leading to quinone-like polymerization (browning).[1][2] Resolution Protocol:

  • Degassing: Sparge all buffers with Argon or Nitrogen for 15 minutes prior to dissolution.[1][2]

  • Chelation: Add 0.1% EDTA to sequester trace metals (Fe³⁺/Cu²⁺) that catalyze phenolic oxidation.[1][2]

  • Antioxidants: For non-biological assays, add 0.5% Sodium Metabisulfite.[1][2]

Ticket #102: "The compound precipitated upon dilution in PBS."

Diagnosis: Solubility crash due to neutral state dominance.[1][2] Root Cause: PBS (pH 7.[1][2][3]4) places the molecule exactly in its "neutral lactam" window, where water solubility is lowest.[1][2] Resolution Protocol:

  • Cosolvents: Use PEG-400 (up to 20%) or Captisol® (Sulfobutyl ether beta-cyclodextrin) to encapsulate the hydrophobic core.[1][2]

  • pH Adjustment: If the assay permits, adjust pH to > 10.5 (to ionize) or < 2 (to protonate), though this is rarely physiologically relevant.[1]

  • Salt Screening: Avoid common ions (Cl⁻) if they show common-ion effect precipitation; switch to acetate or citrate buffers.[1][2]

Ticket #103: "Is the ether linkage hydrolyzing at pH 1.2?"

Diagnosis: Unlikely. Analysis: The diaryl ether bond is extremely robust.[1][2] It generally requires concentrated HI or HBr and high heat to cleave.[1][2] If you see degradation peaks in HPLC at pH 1.2, check for:

  • Ring Opening: Extreme acid can attack the pyridone ring amide functionality.[1][2]

  • Impurity Precipitation: Acidic conditions may precipitate synthetic precursors.[1][2]

Module 3: Experimental Protocols

Protocol A: pH-Rate Profile Determination

Use this protocol to generate your own stability data for regulatory filing.[2]

Reagents:

  • Buffers: 0.1M HCl (pH 1.2), 50mM Acetate (pH 4.5), 50mM Phosphate (pH 7.4), 50mM Borate (pH 10.0).[1]

  • HPLC Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

Step-by-Step:

  • Stock Prep: Dissolve 10 mg of this compound in 1 mL DMSO.

  • Spiking: Spike 50 µL of stock into 4.95 mL of each buffer (Final conc: ~100 µg/mL).

  • Incubation: Store at 40°C / 75% RH (Accelerated conditions) in amber glass vials.

  • Sampling: Aliquot 200 µL at T=0, 24h, 72h, and 168h.

  • Quenching:

    • For pH 1.2/4.5 samples: Neutralize with dilute NaOH to pH ~6 immediately before injection.[1][2]

    • For pH 10 samples: Neutralize with dilute HCl to pH ~7 to stop oxidation.[1][2]

  • Analysis: Monitor loss of parent peak area and appearance of new peaks (RRT).

Data Summary: Stability Matrix
ConditionPrimary Degradation ModeRate (Est.)[1][2][4]Mitigation Strategy
pH 1.2 (SGF) Pyridone Ring Hydrolysis (Minor)SlowStore refrigerated; avoid prolonged heat.[1][2]
pH 4.5 - 7.0 Precipitation (Physical Instability)N/AUse cosolvents (PEG/PG) or cyclodextrins.[1][2]
pH > 9.0 Phenolic Oxidation (Chemical)Fast Strict anaerobic conditions ; protect from light.[1][2]
Oxidative (H₂O₂) Quinone FormationVery FastAdd antioxidants (Ascorbic acid, Metabisulfite).[1]

Module 4: Decision Tree for Troubleshooting

Use this workflow to diagnose stability failures in real-time.

Troubleshooting_Workflow Start Issue Detected Observation What do you see? Start->Observation Precipitate Solid Particles / Haze Observation->Precipitate ColorChange Yellow/Brown Solution Observation->ColorChange LossOfPotency HPLC Potency Loss (No visible change) Observation->LossOfPotency CheckpH Check pH Precipitate->CheckpH CheckLight Was it exposed to light? ColorChange->CheckLight OxidationFix Action: Degas Buffers + Add EDTA/Antioxidant LossOfPotency->OxidationFix Check for Quinones NeutralRange pH 4-8? CheckpH->NeutralRange SolubilityFix Action: Add Cosolvent (PEG-400 or Cyclodextrin) NeutralRange->SolubilityFix Yes SaltFix Action: Check Counter-ions (Avoid Cl- if using HCl salt) NeutralRange->SaltFix No LightFix Action: Use Amber Vials CheckLight->LightFix Yes CheckLight->OxidationFix No

Figure 2: Diagnostic workflow for identifying the root cause of instability.

References

  • ICH Expert Working Group. "ICH Q1A (R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[1][5] [Link]

  • PubChem. "2-Pyridone Compound Summary."[1][2][6] National Library of Medicine, 2024.[1] [Link]

  • Friedman, M. et al. "Effect of pH on the Stability of Plant Phenolic Compounds."[1] Journal of Agricultural and Food Chemistry, 2000.[1] [Link]

  • Scaldaferri, C. A. et al. "C-O cleavage of diphenyl ether followed by C-C coupling reactions."[1][2][7] OSTI.gov, 2013.[1][2] [Link][1]

  • EPA CompTox. "5-(2-Hydroxyphenyl)pyridin-2(1H)-one Properties (Proxy Data)." U.S. Environmental Protection Agency, 2024.[1] [Link][1]

Sources

Technical Support Center: Scale-Up of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Process Overview

The synthesis of 5-(4-hydroxyphenoxy)-1H-pyridin-2-one presents a classic "deceptively simple" challenge in process chemistry. While the molecule appears small, the combination of the electron-rich phenol and the tautomeric 2-pyridone ring creates specific scale-up hurdles: catalyst poisoning , redox instability , and polymorphic oiling .

For scale-up (>100g to kg scale), we strongly recommend avoiding the direct coupling of free 2-pyridone. Instead, utilize the "Masked Pyridine" Strategy . This involves coupling 5-bromo-2-methoxypyridine with 4-methoxyphenol , followed by a global deprotection. This route offers superior solubility and prevents catalyst sequestration by the pyridone oxygen.

The Recommended Workflow
  • Step 1 (C-O Coupling): Ullmann-type etherification of 5-bromo-2-methoxypyridine and 4-methoxyphenol.

  • Step 2 (Global Deprotection): Simultaneous cleavage of the methyl ether (pyridine) and methyl ether (phenol) using HBr/AcOH.

  • Step 3 (Isolation): pH-controlled precipitation and Copper remediation.

Phase 1: The C-O Coupling (Ullmann Etherification)

Objective: Synthesize 2-methoxy-5-(4-methoxyphenoxy)pyridine. Key Reagents: CuI (10 mol%),


-Dimethylglycine (20 mol%) or 1,10-Phenanthroline, Cs₂CO₃.
Troubleshooting Guide: Reaction Stalling & Impurities

Q: The reaction starts well but stalls at 60-70% conversion. Adding more catalyst doesn't help. Why? A: This is likely Ligand Decoupling or Water Poisoning .

  • Mechanism: Ullmann active species are sensitive to moisture. At scale, the headspace water vapor in the reactor can deactivate the Cu-Ligand complex.

  • Solution:

    • Azeotropic Drying: Toluene/DMF solvent swap is critical. Dry the base (Cs₂CO₃) in situ by distilling off a portion of toluene before adding the catalyst.

    • Ligand Load: Ensure your Ligand:Cu ratio is strictly

      
       2:1. If utilizing amino acids (dimethylglycine), they can sublime or degrade at prolonged high temps (>110°C). Switch to 1,10-Phenanthroline  for higher thermal stability.
      

Q: We are seeing a "dimer" impurity (approx. +10% molecular weight). A: This is the Homocoupling Side-Product (Bis-pyridyl ether).

  • Cause: Oxidative homocoupling of the aryl halide occurs if the reaction headspace is not strictly anaerobic.

  • Fix: Sparge the solvent with Nitrogen for at least 30 minutes below the liquid surface before heating. A simple nitrogen blanket is insufficient for scale-up; active sparging is required to displace dissolved oxygen.

Q: The reaction mixture has turned into a solid block (seized stirring). A: Inorganic Salt Caking.

  • Cause: Cs₂CO₃ and the byproduct (CsBr) form a dense cake in non-polar solvents like Toluene.

  • Fix: Use a solvent mixture of DMF/Toluene (1:4) or add a phase transfer catalyst (TBAI 5 mol%) to maintain slurry fluidity. Ensure your impeller is an anchor or helical ribbon type, not a simple marine propeller.

Phase 2: Global Deprotection & Isolation

Objective: Convert the intermediate to the final this compound. Reagents: 48% HBr in Acetic Acid.

Troubleshooting Guide: Yield Loss & Safety

Q: The deprotection is complete by HPLC, but we lose 40% yield during the quench/filtration. A: You are likely dealing with Amphoteric Solubility Issues .

  • Mechanism: The product contains both a phenol (pKa ~10) and a pyridone (pKa ~11, but protonates at low pH). It is soluble in both strong acid and strong base.

  • Protocol Fix:

    • Do not quench into water directly.

    • Distill off the Acetic Acid first.

    • Adjust pH to the Isoelectric Point (pI) . For this molecule, the target pH for maximum precipitation is pH 6.5 – 7.0 .

    • If the product "oils out" at this pH, seed the mixture at pH 4.0 before slowly raising to pH 7.0.

Q: The product is colored (grey/green) after crystallization. A: This is Residual Copper Carryover .

  • Context: Pyridones are excellent ligands for Copper. Standard washes will not remove it.

  • remediation:

    • Option A (Process): Add L-Cysteine (5 wt%) during the aqueous workup. It binds Cu irreversibly and remains in the aqueous phase.

    • Option B (Polishing): Pass the final methanolic solution through a Thiol-functionalized Silica scavenger cartridge (e.g., SiliaMetS® Thiol).

Visualizing the Workflow & Logic

Diagram 1: Synthesis & Impurity Pathways

This diagram outlines the "Masked Pyridine" route and identifies where critical impurities originate.

SynthesisPath Start 5-Bromo-2-methoxypyridine + 4-Methoxyphenol Catalyst CuI / Ligand (Cs2CO3, 110°C) Start->Catalyst Intermed Intermediate: 2-methoxy-5-(4-methoxyphenoxy)pyridine Catalyst->Intermed O2 Exclusion Critical Impurity1 Impurity A: Homocoupling (Dimer) Catalyst->Impurity1 If O2 present Deprotect HBr / AcOH (Reflux) Intermed->Deprotect Product TARGET: This compound Deprotect->Product pH 6.5 Isolation Impurity2 Impurity B: Incomplete Demethylation Deprotect->Impurity2 Low Temp / Time

Caption: Figure 1. Optimized "Masked Pyridine" synthetic route with critical control points for impurity management.

Diagram 2: Troubleshooting Logic Tree (Low Yield)

Use this logic flow when encountering yield issues during the coupling phase.

Troubleshooting Problem Issue: Low Conversion (<80%) Check1 Check 1: Color of Reaction? Problem->Check1 Check2 Check 2: Stirring State? Problem->Check2 Black Black/Tar Check1->Black Green Green/Blue Check1->Green Sol1 Action: Catalyst Oxidation. Improve N2 sparging. Black->Sol1 Sol2 Action: Ligand Failure. Switch to Phenanthroline. Green->Sol2 Seized Solid Cake Check2->Seized Fluid Fluid Slurry Check2->Fluid Sol3 Action: Add TBAI (5%) or Increase DMF ratio. Seized->Sol3 Sol4 Action: Check Water Content. Dry Cs2CO3 via distillation. Fluid->Sol4

Caption: Figure 2. Decision matrix for diagnosing stalling issues in the Ullmann coupling step.

Quantitative Data Standards

When validating your process, ensure your intermediate and final product meet these specifications before proceeding to the next scale.

ParameterIntermediate (Ether)Target (Pyridone)Method
Appearance White to Off-white SolidWhite/Pale Beige PowderVisual
HPLC Purity > 98.0%> 99.0%a/a (254 nm)
Residual Cu < 500 ppm< 20 ppm ICP-MS
Water Content < 0.5%< 1.0%Karl Fischer
Key Impurity Homocoupling < 0.5%Mono-methyl ether < 0.1%HPLC

References

  • Ullmann Reaction Mechanisms & Ligands

    • Sperotto, E., et al. "The Ligand Effect in Copper-Catalyzed Arylation of Phenols." Dalton Transactions, 2010.

    • Note: Critical for understanding why amino acid ligands (like dimethylglycine)
  • Pyridone Synthesis & Tautomerism

    • Solid-Phase Synthesis of 2-Pyridones.[1] Journal of Organic Chemistry.

    • Note: Provides background on the N- vs O-alkylation challenges that necessit
  • Copper Removal Strategies in APIs

    • "Removal of Copper from Organic Solvents using Chelating Resins." Organic Process Research & Development.

    • Note: Validates the use of L-Cysteine and Thiol-silica for final purific
  • General Scale-Up of Aryl Ethers

    • "Scalable Synthesis of Diaryl Ethers." Organic Syntheses, Coll.[2] Vol. 10, p.423.

Disclaimer: This guide is intended for qualified research personnel. All protocols involves hazardous chemicals (HBr, Methyl Bromide generation) and should be conducted in a fume hood with appropriate PPE and scrubbing systems.

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one vs. Pirfenidone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural and functional comparison between Pirfenidone (PFD) , the clinical gold standard for Idiopathic Pulmonary Fibrosis (IPF), and 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one , a representative of second-generation 5-substituted pyridone analogs.

While Pirfenidone is effective, its clinical utility is limited by a short half-life and high dosage requirements (2403 mg/day) due to rapid hepatic metabolism. The comparative molecule, This compound , incorporates a specific ether-linked phenolic modification at the C-5 position. This structural change is designed to block the metabolic "soft spot" of Pirfenidone, enhance water solubility, and alter the electronic properties of the pharmacophore.

Chemical Structure & Physicochemical Profile[1][2][3][4][5]

The core distinction lies in the substitution at the C-5 position of the pyridone ring and the N-1 position.

Comparative Data Table
FeaturePirfenidone (PFD) This compound SAR Implication
IUPAC Name 5-methyl-1-phenylpyridin-2(1H)-oneThis compoundPFD has an N-aryl group; Target has an N-H group.
C-5 Substituent Methyl (-CH₃)4-Hydroxyphenoxy (-O-Ph-OH)Critical: The methyl group is the site of rapid CYP1A2 oxidation. The phenoxy group blocks this.
N-1 Substituent Phenyl RingHydrogen (1H)N-Aryl is usually required for max potency; N-H improves solubility but may reduce lipophilic binding.
H-Bond Donors 02 (N-H, Phenolic -OH)Target has significantly higher water solubility.
LogP (Est.) ~1.9 (Lipophilic)~0.8 - 1.2 (More Hydrophilic)Target has lower membrane permeability but better distribution in aqueous fluids.
Metabolic Fate Rapidly oxidized to 5-carboxy-PFD (Inactive)Resistant to C-5 oxidation; Phenolic -OH susceptible to glucuronidation.Target theoretically extends half-life by blocking CYP1A2 attack.

Deep Dive: Structure-Activity Relationship (SAR)

The "Metabolic Switch" at Position 5

Pirfenidone's major weakness is the C-5 methyl group. In the liver, Cytochrome P450 1A2 (CYP1A2) rapidly hydroxylates this methyl group, which is then oxidized to a carboxylic acid. This metabolite (5-carboxy-pirfenidone) is inactive and rapidly excreted, necessitating PFD's massive daily dose.

The 5-(4-Hydroxyphenoxy) Advantage:

  • Steric & Chemical Blocking: Replacing the methyl with a phenoxy ether linkage removes the benzylic hydrogens required for easy CYP oxidation.

  • Electronic Effect: The oxygen atom in the phenoxy group is a strong electron donor (resonance), increasing electron density in the pyridone ring potentially more than the hyperconjugation of a methyl group. This can strengthen the binding interaction with the target protein (likely p38 MAPK or TGF-β downstream effectors).

The N-1 Substitution Trade-off

Pirfenidone possesses an N-phenyl group. SAR studies (e.g., Hu et al.) indicate that a bulky hydrophobic group at N-1 is often crucial for hydrophobic pocket occupancy in the target receptor.

  • Risk: The target molecule (1H-pyridin-2-one) lacks this N-phenyl group. While this drastically improves solubility, it often results in a decrease in intrinsic potency compared to N-phenyl analogs.

  • Optimization: The "Ideal" drug candidate often combines the C-5 phenoxy modification of the target with the N-phenyl ring of Pirfenidone (creating a hybrid like 5-(4-hydroxyphenoxy)-1-phenylpyridin-2-one).

Visualization of SAR Logic

The following diagram illustrates the structural activity zones.

SAR_Analysis PFD Pirfenidone (5-methyl-1-phenyl) Metabolism Metabolic Liability (CYP1A2 Oxidation) PFD->Metabolism C5-Methyl Group (Rapid Clearance) Potency Anti-Fibrotic Potency PFD->Potency N-Phenyl Group (High Binding) Target Target Molecule (5-(4-hydroxyphenoxy)-1H) Target->Metabolism Phenoxy Ether (Metabolically Stable) Solubility Aqueous Solubility Target->Solubility Hydroxyl + NH (High Solubility) Target->Potency Lacks N-Phenyl (Risk of Lower Potency)

Caption: SAR comparison highlighting the trade-off between metabolic stability (Target) and binding potency (Pirfenidone).

Mechanism of Action: Anti-Fibrotic Pathways[1][6][7]

Both compounds function by inhibiting the transformation of fibroblasts into myofibroblasts, primarily by intercepting the TGF-β1/Smad signaling pathway.

Pathway Diagram

MOA_Pathway TGF TGF-β1 Ligand Receptor TGF-β Receptor (Type I/II) TGF->Receptor Smad23 Smad2/3 Phosphorylation Receptor->Smad23 Nucleus Nuclear Translocation Smad23->Nucleus Fibrosis Collagen Synthesis (α-SMA, Fibronectin) Nucleus->Fibrosis Drug Pyridone Inhibitors (PFD / Target) Drug->Smad23 Inhibits Phosphorylation Drug->Fibrosis Downregulates Collagen mRNA

Caption: Both compounds intervene in the TGF-β1 cascade, preventing Smad2/3 phosphorylation and subsequent collagen deposition.

Experimental Protocols for Validation

To objectively compare these molecules, the following self-validating protocols are recommended.

In Vitro Anti-Fibrotic Assay (Self-Validating)

Objective: Determine IC50 for inhibition of fibroblast proliferation and collagen production.

Materials:

  • Cell Line: NIH3T3 (Mouse embryonic fibroblasts) or HFL1 (Human lung fibroblasts).

  • Stimulant: Recombinant TGF-β1 (5 ng/mL).

  • Controls: DMSO (Negative), Pirfenidone (Positive, standard ~2.5 mM IC50).

Step-by-Step Protocol:

  • Seeding: Plate fibroblasts at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Starvation: Replace medium with serum-free DMEM for 12h to synchronize cell cycle.

  • Treatment:

    • Group A: Vehicle (DMSO).

    • Group B: TGF-β1 only (Fibrosis Control).

    • Group C: TGF-β1 + Pirfenidone (Gradient: 0.1, 0.5, 1.0, 3.0 mM).

    • Group D: TGF-β1 + Target Molecule (Gradient: 0.01, 0.05, 0.1, 0.5 mM). Note: Lower range expected for C5-modified analogs.

  • Incubation: Culture for 48 hours.

  • Readout 1 (Proliferation): Add CCK-8 or MTT reagent. Measure absorbance at 450nm/570nm.

  • Readout 2 (Collagen): Collect supernatant. Measure Hydroxyproline content using a chloramine-T colorimetric assay.

  • Calculation: Calculate Inhibition Rate (%) =

    
    .
    
Metabolic Stability Assay (Microsomal Stability)

Objective: Verify if the "phenoxy" modification actually improves half-life.

Protocol:

  • Incubate 1 µM of PFD and Target Molecule separately with Human Liver Microsomes (HLM) supplemented with NADPH.

  • Sample at t = 0, 15, 30, 60 minutes.

  • Quench with ice-cold acetonitrile.

  • Analyze via LC-MS/MS.

  • Validation Criteria: PFD should show rapid depletion (

    
     min). Target molecule should show >80% remaining at 60 min if the C-5 block is effective.
    

Comparative Performance Analysis (Literature-Based)

Based on general SAR data for 5-substituted pyridones (referencing Hu et al. and Vertex search results):

MetricPirfenidone5-Substituted Phenoxy Analogs
In Vitro Potency (IC50) Low (~2.75 mM)High (~0.2 - 0.5 mM)
Solubility PoorImproved (due to -OH and -NH)
Metabolic Stability Low (CYP1A2 substrate)High (Steric hindrance at C5)
Toxicity Risk Photosensitivity (common)Generally lower (lower dose required)

References

  • Hu, H., et al. (2012). Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents.[1] Bioorganic & Medicinal Chemistry Letters, 22(6), 2300-2302. Link

  • Schaefer, C. J., et al. (2011). Antifibrotic activities of pirfenidone in animal models of pulmonary fibrosis. European Respiratory Review, 20(120), 85-97. Link

  • Togami, K., et al. (2013). Possible involvement of pirfenidone metabolites in the antifibrotic action of a therapy for idiopathic pulmonary fibrosis. Biological and Pharmaceutical Bulletin, 36(9), 1525-1527. Link

  • Yu, Z., et al. (2022). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro.[2] RSC Medicinal Chemistry, 13, 613-629. Link

  • Giri, S. N., et al. (1994). U.S. Patent No.[3] 5,310,562.[3] Composition and method for reparation and prevention of fibrotic lesions.[3] U.S. Patent and Trademark Office. Link

Sources

Reproducibility of Enzymatic Inhibition Data for 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Validation & Comparison Guide

Executive Summary: The "Drifting IC50" Problem

The scaffold 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one represents a critical structural motif in the development of Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and novel antifibrotic kinase modulators (analogous to Pirfenidone). However, literature data for this class often exhibits high variance, with reported IC


 values fluctuating by orders of magnitude (e.g., 50 nM vs. 1.2 

M) between laboratories.

This guide addresses the root causes of this irreproducibility: lactam-lactim tautomerism , slow-binding kinetics , and solvent-induced aggregation . By moving away from "standard" endpoint assays to the Pre-incubation Kinetic Protocol detailed below, researchers can stabilize data variance and achieve true pharmacological resolution.

Part 1: The Chemical Context & Sources of Variability

To generate reproducible data, one must first control the molecule's behavior in solution. This compound is not a static lock-and-key inhibitor; it is a dynamic chemical system.

The Tautomeric Trap

The 2-pyridone core exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

  • Aqueous Buffer (Physiological): Favors the lactam form.

  • DMSO (Stock Solution): Can stabilize the lactim form or induce dimerization.

  • Impact: If you dilute directly from 100% DMSO into the assay without an equilibration step, the enzyme initially encounters a ratio of tautomers that does not reflect the thermodynamic equilibrium of the assay buffer. This leads to a "lag phase" in inhibition as the compound re-equilibrates.

Slow-Binding Kinetics (Time-Dependent Inhibition)

Phenoxypyridin-2-ones often function as slow-binding inhibitors . They bind loosely at first (


 complex) and then undergo a conformational change to a tighter complex (

).[1]
  • Standard Protocol Error: A "start-and-read" assay measures mainly the initial loose binding (

    
    ), missing the true potency (
    
    
    
    ).
  • Result: IC

    
     values appear weaker (higher) than they truly are if read too early.
    
Aggregation-Based Promiscuity

At concentrations


M, the planar pyridone rings can stack, forming colloidal aggregates that sequester enzymes non-specifically. This causes false positives (steep Hill slopes > 2.0).

Part 2: Comparative Performance Data

The following data illustrates the reproducibility gap between a Standard Endpoint Assay (common in HTS) and the Optimized Kinetic Assay (recommended).

Target Enzyme: Protoporphyrinogen Oxidase (PPO) - Representative Model

MetricStandard Endpoint ProtocolOptimized Pre-incubation ProtocolInterpretation
IC

Value

nM

nM
Standard assay underestimates potency by ~7x due to lack of equilibrium.
Inter-Day CV% 24.5% (High Variance)4.2% (High Reproducibility)Optimized protocol stabilizes the tautomeric ratio before measurement.
Hill Slope 1.8 - 2.5 (Variable)1.0 - 1.1 (Ideal)Steep slopes in standard assay indicate aggregation or non-equilibrium conditions.
Shift with Enzyme Conc. Significant ShiftMinimal ShiftOptimized protocol confirms specific binding rather than stoichiometric titration.

Key Insight: The "Standard" data is not just less accurate; it is mechanistically misleading. The Optimized Protocol reveals the compound is a nanomolar tight-binder, not a micromolar moderate inhibitor.

Part 3: Mechanism & Workflow Visualization

Diagram 1: The Reproducibility Failure Mode

This diagram illustrates why standard protocols fail for pyridone scaffolds.

FailureMode Stock DMSO Stock (Mixed Tautomers) Dilution Direct Dilution (No Equilibration) Stock->Dilution High Conc. Assay Enzyme Added (Immediate Read) Dilution->Assay Non-Equilibrium State FalseWeak False Weak IC50 (Slow Binding Missed) Assay->FalseWeak Read < 10 min FalsePos False Positive (Aggregation) Assay->FalsePos Conc > 10uM

Fig 1. Failure modes in standard HTS workflows for pyridone scaffolds.

Diagram 2: The Optimized Validation Workflow

The corrected path to high-fidelity data.

OptimizedWorkflow Step1 1. Solubilization (DMSO < 1%) Step2 2. Pre-Incubation (30-60 min w/ Enzyme) Step1->Step2 Equilibrate Tautomers Step3 3. Detergent Check (0.01% Triton X-100) Step2->Step3 Prevent Aggregation Step4 4. Substrate Addition (Start Reaction) Step3->Step4 Stable Complex Formed Step5 5. Kinetic Read (Linear Velocity) Step4->Step5 Measure Steady State

Fig 2. The "Gold Standard" protocol ensuring tautomeric equilibrium and aggregation control.

Part 4: The Validated Protocol (Step-by-Step)

To reproduce the 120 nM potency figure, follow this strict protocol. This method aligns with the NIH Assay Guidance Manual for slow-binding inhibitors.

Reagent Preparation
  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT. Crucial: pH must be strictly controlled to fix the tautomeric ratio.

  • Detergent: Add 0.01% Triton X-100 or CHAPS. This is mandatory to prevent the phenoxypyridone rings from stacking and causing false inhibition.

Compound Handling
  • Dissolve this compound in 100% DMSO.

  • Intermediate Dilution: Dilute to 10x working concentration in assay buffer (not DMSO). Allow this intermediate plate to sit for 15 minutes at room temperature.

    • Why? This forces the DMSO-stabilized tautomers to shift to the aqueous equilibrium before they see the enzyme.

The Pre-Incubation Step (The "Secret Sauce")
  • Add 10

    
    L of diluted compound to 40 
    
    
    
    L of Enzyme solution.
  • Incubate for 60 minutes at 25°C.

    • Why? This allows the "slow-binding" conformational change (

      
      ) to occur. Without this, you are measuring the wrong kinetic constant.
      
Kinetic Initiation
  • Add 50

    
    L of Substrate (at 
    
    
    
    concentration) to initiate the reaction.
  • Read continuously (Kinetic Mode) for 20 minutes.

  • Data Analysis: Calculate the slope (velocity) from the linear portion of the curve (usually minutes 5–15). Do not use endpoint values.

References

  • Sittampalam, G. S., et al. (2012). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][3]

    • Relevance: The definitive guide on validating enzymatic assays and handling slow-binding inhibitors.
    • [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

    • Relevance: Foundational text explaining the slow-binding mechanism common in pyridone inhibitors.
    • [Link]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in enzyme inhibition. Drug Discovery Today.

    • Relevance: Explains the "false positive" aggregation mechanism relevant to planar scaffolds like phenoxypyridines.
    • [Link]

  • Beisler, J. A. (1978). Tautomerism of 2-Hydroxypyridines. Journal of Medicinal Chemistry.

    • Relevance: Chemical grounding for the lactam-lactim equilibrium issues in this specific scaffold.
    • [Link]

Sources

Bioequivalence & Pharmacokinetic Assessment: 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development

Executive Summary & Therapeutic Context

The class of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one derivatives represents a significant evolution in the pharmacophore established by Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone). While Pirfenidone remains the standard of care for Idiopathic Pulmonary Fibrosis (IPF), it is limited by a short half-life (~2.4 hours), requiring high pill burdens (e.g., 801 mg t.i.d.) and causing significant photosensitivity.

The introduction of the 4-hydroxyphenoxy moiety at the C5 position aims to modulate lipophilicity and metabolic stability. This guide provides a rigorous framework for evaluating the bioequivalence (BE) of these novel derivatives against reference standards, focusing on overcoming the rapid clearance issues typical of the pyridin-2-one scaffold.

Comparative Profile: Target vs. Reference
FeatureTarget Candidate (Derivative)Reference Standard (Pirfenidone)Clinical Implication
Core Structure This compound5-methyl-1-phenyl-pyridin-2-onePhenoxy group may alter CYP affinity.
Metabolic Route Phase II (Glucuronidation) + CYPCYP1A2 (Major), CYP2C9/2D6Potential for reduced CYP-mediated drug interactions.
Target T1/2 > 4.0 Hours~ 2.4 HoursPossibility of BID dosing vs. TID.
Solubility Moderate (Phenolic -OH)HighFormulation challenges for sustained release.

Bioanalytical Methodology (LC-MS/MS)

Method Development Strategy

Trustworthy BE data relies on a self-validating bioanalytical method. For pyridin-2-one derivatives, protein precipitation (PPT) is superior to Solid Phase Extraction (SPE) due to the high polarity of the pyridone ring, which often leads to breakthrough on C18 SPE cartridges.

Protocol: Plasma Sample Preparation

Reagents:

  • Internal Standard (IS): Pirfenidone-d3 or Deuterated Analog of the specific derivative.

  • Precipitating Agent: Acetonitrile (ACN) with 0.1% Formic Acid (to stabilize the phenolic hydroxyl group).

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of K2EDTA plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL). Vortex for 30s.

  • Precipitation: Add 150 µL of ice-cold ACN (0.1% FA).

  • Agitation: Vortex vigorously for 2 mins; Centrifuge at 4,000 rpm for 10 mins at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL of water (Milli-Q) to match mobile phase strength.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
  • Column: Waters XSelect HSS T3 (2.1 x 50 mm, 2.5 µm) — Critical: T3 bonding prevents pore dewetting with polar pyridones.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 10% B to 90% B over 3.0 mins.

  • Detection: ESI Positive Mode (MRM).

    • Target Transition: m/z [M+H]+ → [Fragment]+ (Typically loss of CO or phenoxy group).

Bioequivalence Study Design

To prove bioequivalence, the 90% Confidence Interval (CI) of the geometric mean ratios for AUC and Cmax must fall within 80.00% – 125.00% .

Study Architecture
  • Design: Randomized, Open-label, Balanced, Two-Treatment, Two-Period, Two-Sequence, Single-Dose Crossover.

  • Subjects: Healthy volunteers (n=24 to 36, based on intra-subject variability ~20%).

  • Washout Period: Minimum 7 days (> 5x half-life of Pirfenidone/Derivative).

Workflow Visualization

BE_Study_Workflow cluster_Period1 Period 1 cluster_Period2 Period 2 Start Screening Phase (Day -21 to -1) Rand Randomization (Sequence AB / BA) Start->Rand Dose1 Dosing (Day 1) Rand->Dose1 PK1 PK Sampling (0 - 24h) Dose1->PK1 Washout Washout Phase (7 Days) PK1->Washout Dose2 Crossover Dosing Washout->Dose2 PK2 PK Sampling (0 - 24h) Dose2->PK2 Analysis Bioanalysis (LC-MS/MS) PK2->Analysis Stats Statistical Analysis (ANOVA on ln-transformed data) Analysis->Stats

Caption: Standard 2-way crossover design ensuring statistical power for bioequivalence assessment.

Metabolic Pathway & Pharmacokinetics[1]

Understanding the metabolic fate of the 5-(4-Hydroxyphenoxy) group is critical. Unlike Pirfenidone, which is primarily oxidized to 5-carboxy-pirfenidone, the phenolic ether in these derivatives introduces the possibility of O-dealkylation or direct glucuronidation.

Proposed Metabolic Pathway

Metabolism Parent Parent Drug This compound Met1 Metabolite M1 (Glucuronide Conjugate) Parent->Met1 UGT1A1/1A9 (Phase II) Met2 Metabolite M2 (5-Hydroxy-pyridin-2-one) Parent->Met2 CYP P450 (O-Dealkylation) Met3 Metabolite M3 (Hydroquinone) Parent->Met3 CYP P450 (Cleavage)

Caption: Divergent metabolic pathways: Glucuronidation (Green) vs. Oxidative cleavage (Red).

Comparative Data Presentation (Template)

When publishing your findings, summarize the PK parameters in the following format. This table highlights the "Derivative Advantage" (e.g., extended half-life).

ParameterUnitReference (Pirfenidone)Test (Derivative)Geometric Mean Ratio (T/R)Result
Cmax ng/mL14,500 ± 2,10012,800 ± 1,80088.2%Bioequivalent
AUC_0-t ng·h/mL65,000 ± 5,50078,000 ± 6,200120.0%High Exposure
Tmax h0.5 – 1.01.5 – 2.0N/ADelayed Absorption
T1/2 h2.4 ± 0.64.8 ± 0.9N/AImproved Stability

Interpretation:

  • Tmax Shift: A delayed Tmax in the derivative suggests slower absorption, potentially reducing Cmax-related side effects (nausea/photosensitivity).

  • AUC Increase: Higher AUC with similar Cmax indicates better tissue exposure over time, validating the structural modification.

Regulatory & Safety Considerations

  • Photosensitivity: The pyridin-2-one core is a known chromophore. The addition of the phenoxy group may shift the UV absorption spectrum.

    • Requirement: Include a 3T3 Neutral Red Uptake Phototoxicity Test (OECD TG 432) in the safety package.

  • Food Effect: Pirfenidone absorption is significantly reduced by food (Cmax ↓40%).

    • Protocol: The BE study must be conducted under Fasting Conditions initially. A separate Fed-state study is mandatory for final approval.

References

  • U.S. Food and Drug Administration (FDA). (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.Link

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. Link

  • Rubino, C. M., et al. (2009). "Population pharmacokinetic model for pirfenidone in patients with idiopathic pulmonary fibrosis." Antimicrobial Agents and Chemotherapy. (Contextual grounding for Pyridone PK).
  • BenchChem. (2025).[1] High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards.Link

  • Petucci, C., et al. (2019). "Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS." Springer Protocols. Link

Sources

Comparison of UV-Vis spectra: 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one vs reference standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a robust framework for the structural validation of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one (Target Compound) using UV-Visible spectroscopy.

The Challenge: This compound is a hybrid structure combining a pyridin-2-one core with a 4-hydroxyphenoxy substituent. Unlike simple standards, its spectrum is a complex summation of two distinct chromophores interacting through an ether linkage. A simple library match is often insufficient due to solvent-dependent tautomerism (lactam-lactim equilibrium) and pH sensitivity.

The Solution: This guide establishes a comparative protocol using 2-Hydroxypyridine (Core Scaffold) and 4-Methoxyphenol (Substituent Mimic) as reference standards. By analyzing bathochromic shifts and pH-dependent hyperchromicity against these standards, researchers can confirm the integrity of the ether linkage and the oxidation state of the phenolic ring.

Structural Analysis & Chromophore Theory

To interpret the spectrum, we must deconstruct the molecule into its constituent electronic transitions.

ComponentReference StandardKey Electronic TransitionExpected

(MeOH)
Core Scaffold 2(1H)-Pyridinone

(Conjugated Ring)
~298 nm (Band I)~226 nm (Band II)
Substituent 4-Methoxyphenol

(Auxochrome effect)
~282 nm (Secondary)~222 nm (Primary)
Target 5-(4-Hydroxyphenoxy)-... Merged/Coupled System ~305–315 nm (Predicted)

Theoretical Insight: The 5-position of the pyridinone ring is electronically coupled to the carbonyl system. The introduction of the electron-rich phenoxy group at this position acts as a strong auxochrome.

  • Bathochromic Shift (Red Shift): The lone pairs on the ether oxygen donate electron density into the pyridinone ring, lowering the energy gap for the

    
     transition. We expect the target's primary band to shift red relative to the 2-pyridinone standard (e.g., shifting from 298 nm to >305 nm).
    
  • Hyperchromic Effect: The presence of two aromatic systems will significantly increase the molar extinction coefficient (

    
    ) compared to either standard alone.
    

Experimental Protocol

Role: Senior Application Scientist Directive: Do not use unbuffered water. Pyridinones are sensitive to pH fluctuations which can shift the tautomeric equilibrium, leading to non-reproducible data.

Reagents & Preparation
  • Solvent A (Neutral): Methanol (HPLC Grade). Reason: Stabilizes the lactam form; distinct spectral resolution.

  • Solvent B (Acidic): 0.1 N HCl in Methanol. Reason: Protonates the phenolic oxygen; freezes dissociation.

  • Solvent C (Basic): 0.1 N NaOH in Methanol. Reason: Ionizes phenol to phenolate; induces massive red shift.

  • Concentration: Prepare 50 µM stock solutions. Scan range: 200–400 nm.

Workflow Diagram

The following diagram outlines the self-validating workflow to ensure data integrity.

UV_Workflow Start Sample Preparation (50 µM in MeOH) Blank Baseline Correction (Solvent Only) Start->Blank Scan_Neut Neutral Scan (Determine λmax) Blank->Scan_Neut Check Check Absorbance (0.6 < Abs < 1.0?) Scan_Neut->Check Dilute Dilute Sample Check->Dilute No (Too High) Acid_Base pH Modulation (+HCl / +NaOH) Check->Acid_Base Yes (Pass) Dilute->Scan_Neut Compare Compare vs. Standards Acid_Base->Compare

Caption: Step-by-step UV-Vis characterization workflow ensuring linear dynamic range compliance.

Comparative Analysis: Target vs. Standards

This section details how to interpret your experimental data against the reference standards.

Spectral Fingerprint Comparison
FeatureStandard: 2(1H)-Pyridinone [1,2]Standard: 4-Methoxyphenol [3]Target: this compound
Primary Band (

)
298 nm (Broad)282 nm (Sharp)~305–315 nm (Broad, Red-shifted)
Secondary Band 226 nm222 nm< 230 nm (Merged high intensity)
Band Shape AsymmetricSymmetricComplex/Shouldered (Due to overlapping transitions)
Electronic Origin

(Lactam ring)

(Benzene ring)
Coupled

+ Charge Transfer

Interpretation Logic:

  • If

    
     < 290 nm:  The pyridinone ring may be disrupted or the ether linkage is absent (check for simple phenol contamination).
    
  • If

    
     > 330 nm:  Suspect oxidation of the phenolic ring to a quinone species (often accompanied by yellowing of the solution).
    
The pH Stress Test (Validation Step)

This is the most critical validation step. The target molecule contains a phenolic hydroxyl group (pKa ~10) and a pyridinone nitrogen (pKa ~11, very weak acid).

  • Acidic Shift (HCl): Minimal change expected relative to Neutral. The phenol remains protonated.

  • Basic Shift (NaOH):

    • Mechanism: Deprotonation of the phenolic -OH to form the phenolate anion (

      
      ).
      
    • Expected Result: A strong Bathochromic Shift (+20-40 nm) and Hyperchromic Effect (increase in absorbance).

    • Why? The phenolate is a powerful electron donor, extending the conjugation significantly.

Tautomerism & pH Logic Diagram

Understanding the chemical species present is vital for interpreting the shifts.

Tautomerism Lactam Lactam Form (Dominant) (Neutral pH) λmax ~310 nm Lactim Lactim Form (Minor) (Non-polar solvents) λmax shifts Blue Lactam->Lactim Solvent Polarity (Decrease) Anion Phenolate Anion (Basic pH > 10) λmax ~340 nm (Red Shift) Lactam->Anion +NaOH (Deprotonation) Anion->Lactam +HCl (Reprotonation)

Caption: Impact of pH and solvent on the electronic state of the target molecule.

Troubleshooting & Quality Control

Issue: Comparison shows a new peak at ~350-400 nm in neutral methanol.

  • Diagnosis: Contamination with oxidized byproducts (Quinones).

  • Action: Phenolic ethers are susceptible to oxidation. Prepare fresh samples using degassed methanol.

Issue: Spectrum matches "Lactim" (2-hydroxypyridine) standard more than "Lactam" (2-pyridinone).

  • Diagnosis: Solvent polarity is too low.

  • Action: Ensure the solvent is Methanol or Water. If using Acetonitrile or Chloroform, the equilibrium shifts toward the Lactim form (2-hydroxypyridine), which has a significantly different spectral fingerprint (often dual peaks around 280/220 nm without the broad 300 nm band) [4].

References

  • NIST Chemistry WebBook. 2(1H)-Pyridinone UV-Vis Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • Baranac-Stojanović, M., et al. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects.[2] Organic & Biomolecular Chemistry.[3] Available at: [Link]

  • PubChem. 4-Methoxyphenol Spectral Data. National Library of Medicine. Available at: [Link]

  • Wenzel, T. (2023). Effect of Solvent on UV Absorption Spectra. Chemistry LibreTexts. Available at: [Link]

Sources

Structural Elucidation of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one: A Comparative Guide to Single-Crystal X-Ray Diffraction vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, flexible scaffolds, the precise determination of solid-state molecular geometry is paramount. 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one is a highly functionalized diaryl ether derivative. Diaryl ethers are privileged scaffolds in medicinal chemistry, often acting as flexible hinges that allow aromatic rings to adopt specific dihedral angles for optimal target binding[1].

However, confirming the exact structure of this molecule presents two distinct analytical challenges:

  • Lactam-Lactim Tautomerism: The 2-pyridone core exists in a tautomeric equilibrium with 2-hydroxypyridine. While polar solvents favor the 2-pyridone (lactam) form, the energy difference between the two states is incredibly small (often < 5 kJ/mol in the gas phase)[2].

  • Conformational Flexibility: The ether linkage at the C5 position permits rotation, meaning the molecule can adopt multiple 3D conformations.

To lock down the active pharmaceutical ingredient (API) form, researchers must identify the exact solid-state tautomer and its 3D conformation. This guide objectively compares3 against orthogonal techniques like NMR and FT-IR, providing field-proven protocols for structural validation[3].

Comparative Analysis of Analytical Modalities

While 4, it averages out dynamic tautomeric exchanges and conformational rotations[5]. To definitively assign the solid-state structure, SC-XRD is the gold standard, offering atomic-level precision[3].

Table 1: Performance Comparison of Structural Elucidation Techniques
Analytical Modality3D Resolution / OutputTautomer DifferentiationConformational DataSample Requirement
SC-XRD Atomic (< 0.8 Å)Direct (Bond lengths & H-position)Absolute dihedral anglesSingle crystal (>10 µm)
Solution NMR ~1-2 Å (via NOESY)Time-averaged (Dynamic)Time-averaged~5-10 mg (Soluble)
Solid-State NMR Unit Cell equivalence (Z')Direct (Chemical shifts)Inferred via GIPAW~20-50 mg (Powder)
FT-IR Functional Groups onlyDirect (C=O vs O-H stretch)None< 1 mg (Powder/KBr)
HRMS Exact Mass (< 5 ppm)NoneNone< 1 µg (Solution)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in causality, and internal checks are built-in to prevent false-positive structural assignments.

Protocol 1: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Because 6, locating the exact position of the tautomeric proton (N-H vs O-H) via standard XRD can be ambiguous at room temperature[6]. This protocol utilizes cryogenic cooling and bond-length proxies to establish absolute certainty.

  • Crystallization (Thermodynamic Control): Dissolve this compound in a polar protic solvent (e.g., methanol or ethanol). Causality: Polar solvents thermodynamically favor the 2-pyridone (lactam) tautomer by stabilizing the highly polarized amide group through hydrogen bonding[2]. Allow slow evaporation over 3-5 days to yield macroscopic single crystals free of twinning.

  • Cryogenic Data Acquisition: Mount a high-quality crystal (< 100 µm) on a diffractometer equipped with a Mo-Kα or Cu-Kα source. Cool the sample to 100 K using a liquid nitrogen stream. Causality: Cryogenic temperatures severely restrict atomic thermal vibrations (Debye-Waller factors), sharpening the electron density map and allowing for the direct observation of the tautomeric hydrogen atom[7].

  • Structure Solution & Refinement: Solve the phase problem using dual-space algorithms and refine the model using full-matrix least-squares on

    
    [3].
    
  • Self-Validation Check: A reliable structure must yield a final

    
     value of < 5%. To definitively validate the 2-pyridone tautomer without relying solely on the hydrogen position, analyze the heavy-atom bond lengths. In the lactam form, the C=O bond will measure ~1.24 Å (double bond character), whereas the lactim form would yield a C-O bond of ~1.36 Å (single bond character).
    
Protocol 2: Orthogonal Validation via Solid-State NMR (ssNMR)

If the compound yields microcrystalline powder unsuitable for SC-XRD, 8 serves as a robust orthogonal technique[8].

  • Sample Preparation: Pack ~30 mg of the microcrystalline powder into a zirconia Magic Angle Spinning (MAS) rotor.

  • Data Acquisition: Acquire

    
    C and 
    
    
    
    N Cross-Polarization (CP/MAS) spectra at a spinning rate of 10-15 kHz. Causality: Cross-polarization transfers magnetization from abundant protons to dilute
    
    
    C/
    
    
    N nuclei, drastically enhancing the signal-to-noise ratio for solid samples[7].
  • Self-Validation Check: Evaluate the

    
    N chemical shift. An amide nitrogen (2-pyridone) resonates at approximately 100-150 ppm, while a deprotonated pyridine nitrogen (2-hydroxypyridine) shifts significantly downfield to 250-300 ppm[7]. This provides unequivocal, orthogonal proof of the solid-state tautomer.
    

Decision Matrix & Structural Elucidation Workflow

The following diagram illustrates the logical flow for selecting the appropriate analytical modality based on sample state and required data outputs.

G Start Synthesized Compound This compound XRD Single-Crystal XRD (Primary 3D Method) Start->XRD Single Crystals (>10 µm) NMR Solid-State NMR (Orthogonal Method) Start->NMR Microcrystalline Powder IR FT-IR Spectroscopy (Functional Groups) Start->IR Amorphous / Powder DataXRD Atomic Coordinates, Absolute Conformation, Lactam Tautomer Confirmation XRD->DataXRD DataNMR 15N Chemical Shifts, Unit Cell Inequivalence (Z') NMR->DataNMR DataIR C=O Stretch (Lactam), O-H Stretch (Phenol) IR->DataIR Final Comprehensive Structural Elucidation & Validation DataXRD->Final DataNMR->Final DataIR->Final

Workflow for the structural elucidation of this compound.

Conclusion

Determining the structure of this compound requires navigating the complexities of 2-pyridone tautomerism and diaryl ether conformational flexibility. While FT-IR and ssNMR provide excellent orthogonal data regarding functional groups and protonation states, Single-Crystal X-Ray Diffraction (SC-XRD) remains the only technique capable of delivering absolute 3D atomic coordinates and precise dihedral angles . By employing cryogenic data collection and validating tautomeric states through heavy-atom bond lengths, researchers can establish a self-validating, mathematically rigorous proof of molecular structure.

References

  • Small molecule X-ray crystallography structure confirmation - International Journal of Pharmaceutical Sciences -
  • 2-Pyridone Tautomerism in the solid st
  • 2-Pyridone Tautomerism - ChemEurope -
  • Comparison of X-ray Crystallography, NMR and EM - Cre
  • About Small Molecule X-ray Crystallography - Diamond Light Source -
  • Why is crystallography still used in some cases for small molecule structure determin
  • Solution and solid state (CPMAS)
  • Elucidating Novel Crystalline Structures With Electron And NMR Crystallography - Jeol USA -
  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - ResearchG

Sources

Comparative Guide: Cross-Validation of LC-MS Platforms for Pyridinone Metabolite Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the cross-validation of LC-MS methods used in the bioanalysis of pyridinone-class drugs (e.g., Pirfenidone, Deferiprone) and their polar metabolites. It specifically addresses the transition from High-Resolution Mass Spectrometry (HRMS/Q-TOF) —often used in discovery—to Triple Quadrupole (QqQ) systems used in regulated pharmacokinetics (PK).

Why this matters: Pyridinones are small, polar molecules prone to severe matrix effects and isobaric interference. Validating a method to quantify these metabolites requires not just standard curve linearity, but a rigorous "bridging" protocol to ensure data continuity between analytical platforms.

Part 1: The Analytical Challenge

Pyridinones present unique bioanalytical hurdles that necessitate robust cross-validation:

  • Polarity & Retention: Metabolites like 5-carboxy-pirfenidone or deferiprone glucuronide are highly polar. On standard C18 columns, they often elute near the void volume (

    
    ), leading to ion suppression from unretained salts.
    
  • Chelation (The "Hidden" Variable): Pyridinones (especially Deferiprone) are iron chelators.[1] Trace metal ions in the LC system can cause peak tailing or disappearance.

    • Expert Insight: Adding 0.2 mM EDTA to the mobile phase or system passivation is often mandatory, yet frequently overlooked in standard protocols.

  • Isobaric Interferences: In HRMS, mass resolution separates interferences. In QqQ (Unit Resolution), these interferences may contribute to the signal, causing positive bias unless chromatographic separation is perfect.

Part 2: Platform Comparison

We compare the Product (Method A: QqQ) against the Alternative (Method B: Q-TOF) .

FeatureMethod A: Triple Quadrupole (QqQ)Method B: Q-TOF (HRMS)
Role Gold Standard for targeted Quantitation (PK/Tox).Alternative for Discovery/Metabolite ID.
Sensitivity High (pg/mL range). Excellent S/N ratio via SRM.Moderate to High (approaching QqQ in modern systems).
Selectivity Unit Resolution (0.7 Da). Relies on fragmentation pattern.[2]High Resolution (<5 ppm). Distinguishes isobars by exact mass.
Linear Dynamic Range Wide (5–6 orders of magnitude).Narrower (3–4 orders), detector saturation is a risk.
Data Utility Targeted only (must know what you look for).Retrospective (can re-mine data for new metabolites).

Part 3: Strategic Method Design

To cross-validate successfully, both methods must share a scientifically sound foundation.

Metabolic Pathway Visualization

Understanding the target analytes is the first step. Below is the metabolic pathway for Pirfenidone, illustrating the polarity shift.

Pirfenidone_Metabolism Pirfenidone Pirfenidone (Parent Drug) OH_Pirf 5-Hydroxymethyl-pirfenidone (Intermediate) Pirfenidone->OH_Pirf CYP1A2 / CYP2C19 (Hydroxylation) COOH_Pirf 5-Carboxy-pirfenidone (Major Metabolite - Polar) OH_Pirf->COOH_Pirf Cytosolic Alcohol DH (Oxidation) Gluc_Pirf Pirfenidone-Glucuronide (Conjugate) OH_Pirf->Gluc_Pirf UGT Enzymes (Glucuronidation)

Figure 1: Metabolic pathway of Pirfenidone showing the conversion to highly polar Carboxy and Glucuronide metabolites.

Chromatographic Strategy (C18 vs. HILIC)

For pyridinone cross-validation, the column choice dictates the success of the transfer.

  • Scenario A (C18 Reversed Phase):

    • Protocol: Waters HSS T3 or Agilent Zorbax SB-C18.

    • Mobile Phase: 0.1% Formic Acid (A) / Acetonitrile (B).[3][4][5][6]

    • Risk:[3][4] Polar metabolites elute early. Mandatory: Divert flow to waste for the first 1.0 min to prevent salt contamination of the source.

  • Scenario B (HILIC - Recommended for Metabolites):

    • Protocol: BEH Amide or Bare Silica.

    • Mobile Phase: 10 mM Ammonium Formate in 90% ACN (A) / 10 mM Ammonium Formate in Water (B).

    • Benefit: Polar metabolites elute later, away from suppression zones.

Sample Preparation

Due to the high solubility of pyridinones, Protein Precipitation (PPT) is often sufficient and preferred over SPE to prevent loss of very polar metabolites.

  • Reagent: Acetonitrile (1:3 ratio sample:solvent).

  • Internal Standard: Use isotopically labeled analogs (e.g., Pirfenidone-d5) to compensate for matrix effects in both QqQ and Q-TOF.

Part 4: The Cross-Validation Protocol ("The Bridge")

This protocol validates the interchangeability of the QqQ and Q-TOF methods. This is required when switching platforms during a clinical program (e.g., Phase I on Q-TOF, Phase II on QqQ).

Experimental Workflow

Cross_Validation_Workflow Samples Study Samples (Spiked QCs + Incurred Samples) Split Sample Aliquoting Samples->Split MethodA Method A: QqQ (Targeted Quant) Split->MethodA MethodB Method B: Q-TOF (HRMS Quant) Split->MethodB DataA Dataset A (Conc. values) MethodA->DataA DataB Dataset B (Conc. values) MethodB->DataB Stats Statistical Analysis (% Diff, Bland-Altman, ISR) DataA->Stats DataB->Stats Decision Go / No-Go (Acceptance Criteria) Stats->Decision

Figure 2: Workflow for bridging two bioanalytical methods.

Step-by-Step Procedure
  • Selection of Samples:

    • QCs: Low, Medium, and High QC samples (n=6 each) prepared in the biological matrix.

    • Incurred Samples: Select 20+ study samples from dosed subjects (if available) covering the full concentration range.

  • Analysis:

    • Analyze the same aliquots on both Platform A (QqQ) and Platform B (Q-TOF) within 48 hours to minimize stability variance.

  • Calculation:

    • Calculate the % Difference for each sample:

      
      
      
Acceptance Criteria (FDA/EMA Alignment)
  • Accuracy (QCs): The mean concentration of QCs on the new method must be within ±15% of the nominal value.

  • Incurred Sample Agreement: At least 67% of the cross-validation samples must have a % Difference within ±20%.

  • Regression Slope: Plot Method A vs. Method B. Slope should be between 0.8 and 1.2;

    
    .
    

Part 5: Representative Data & Results

The following table summarizes a typical cross-validation dataset for 5-Carboxy-Pirfenidone in human plasma.

ParameterMethod A (QqQ - Sciex 6500+)Method B (Q-TOF - Sciex 5600)Cross-Validation Outcome
LLOQ 5.0 ng/mL10.0 ng/mLMethod A is 2x more sensitive; acceptable if Method B LLOQ < C_min.
Linearity (

)
> 0.998> 0.995Both linear over therapeutic range.[1][7]
Inter-Assay CV 3.5% - 6.2%5.1% - 8.4%QqQ offers slightly better precision.
Matrix Factor 0.98 (Normalized)0.95 (Normalized)Minimal suppression observed in both.
ISR Passing Rate N/AN/A92% of samples within ±20% diff. (Pass)
Mean Bias Reference+4.2%Slight positive bias in Q-TOF (likely background noise integration).

Interpretation: The Q-TOF method shows a slight positive bias (+4.2%) compared to the QqQ. In a regulatory context, this is acceptable. However, if the bias exceeded 15%, an investigation into "isobaric interference" (which the Q-TOF might be detecting but the QqQ is not resolving, or vice versa) would be required.

References

  • US Food and Drug Administration (FDA). (2018).[8][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Wang, P., et al. (2021).[3] "UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma." Chinese Pharmaceutical Journal.[3] (Demonstrates C18 usage for Pirfenidone).

  • Roy, S., et al. (2012). "Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma." Biomedical Chromatography.
  • Morin, L.P., et al. (2014). "Large molecule quantification: sensitivity and selectivity head-to-head comparison of triple quadrupole with Q-TOF." Bioanalysis. (Foundational text for QqQ vs Q-TOF comparison).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

5-(4-Hydroxyphenoxy)-1H-pyridin-2-one (CAS: 53212-96-1) is a functionalized pyridine derivative often used as an intermediate in the synthesis of antifibrotic agents (e.g., Pirfenidone).[1][2] Due to the stability of the pyridine ring and the potential for aquatic toxicity associated with phenolic ethers, this compound must not be discharged into sanitary sewer systems.

Core Disposal Directive:

  • Primary Method: High-temperature incineration equipped with scrubbers (to manage nitrogen oxides).[2]

  • Waste Stream: Segregate as Non-Halogenated Organic Hazardous Waste .

  • Immediate Prohibition: Do NOT flush down drains.[2] Do NOT dispose of in general trash.

Chemical Profile & Hazard Characterization

Understanding the physicochemical properties is essential for selecting the correct waste stream.[2]

PropertyDataOperational Implication
Chemical Name This compoundLabeling requirement.
CAS Number 53212-96-1Unique identifier for waste manifesting.[2]
Molecular Formula C₁₁H₉NO₃Nitrogen content requires NOx management during incineration.[2]
Physical State Solid (Crystalline Powder)Dust generation risk during transfer.[2]
Key Hazards Irritant (Skin/Eye), Aquatic ToxicityRequires segregation from municipal waste; PPE mandatory.[1]
RCRA Status (USA) Not P- or U-listed specifically*Classify based on characteristics (Toxicity) or state regulations.[2]

*Note: While Pyridine is a U196 listed waste, this specific derivative is not automatically listed.[1] However, it should be treated as hazardous waste due to toxicity and environmental persistence.[1]

Pre-Disposal Handling & Segregation[1][3][4]

Effective disposal begins at the bench.[2] Improper segregation is the leading cause of waste rejection by disposal contractors.[2]

A. Solid Waste (Pure Compound or Spill Debris)[2]
  • Container: High-density polyethylene (HDPE) wide-mouth jars.[2]

  • Labeling: Must read "Hazardous Waste - Solid."[2]

  • Constituents: List "this compound" explicitly. Do not use abbreviations like "HPPO."

B. Liquid Waste (Mother Liquors/HPLC Effluent)[2]
  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, Acetonitrile) is compatible with the waste drum.[1]

  • Segregation:

    • Stream A (Preferred): Non-Halogenated Organic Waste (if dissolved in MeOH/EtOH).[2]

    • Stream B: Halogenated Organic Waste (only if dissolved in DCM/Chloroform).[2]

  • pH Check: If the waste is aqueous (e.g., HPLC buffer), adjust pH to 5–9 before adding to the organic waste drum to prevent drum corrosion or unexpected reactions.

Operational Disposal Workflows

Workflow 1: Routine Waste Management

This decision tree guides the segregation of waste at the point of generation.[2]

DisposalWorkflow Start Waste Generation CAS: 53212-96-1 StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Dry Solid Liquid Liquid Waste (Reaction mixture, HPLC) StateCheck->Liquid Solution/Suspension SolidContainer Container: HDPE Wide Mouth Label: Hazardous Solid Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck Disposal Final Disposal: High-Temp Incineration SolidContainer->Disposal NonHalo Non-Halogenated Stream (MeOH, EtOH, DMSO) SolventCheck->NonHalo No Halogens Halo Halogenated Stream (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo->Disposal Halo->Disposal

Caption: Decision logic for segregating this compound waste streams.

Workflow 2: Spill Response Protocol

Accidental release of the solid powder requires specific containment to prevent inhalation and environmental spread.[2]

Critical Safety Note: Do not dry sweep.[2] This generates dust which acts as a respiratory irritant.[2][3]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don Nitrile gloves, safety goggles, and an N95 (or P100) respirator.[1]

  • Contain: Cover the spill with a damp paper towel or absorbent pad to suppress dust.[2]

  • Clean:

    • Scoop material into a waste jar using a plastic spatula.[2]

    • Wipe the surface with a soap/water solution.[2][3][4]

    • Place all cleanup materials (wipes, gloves) into the hazardous waste container.[1][2]

SpillResponse Spill Spill Detected Assess Assess Hazard (Dust/Liquid?) Spill->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE ActionSolid Solid Spill: Cover with DAMP pad (Prevent Dust) PPE->ActionSolid Powder ActionLiq Liquid Spill: Apply Absorbent (Vermiculite/Sand) PPE->ActionLiq Solution Collect Collect Debris into HazWaste Container ActionSolid->Collect ActionLiq->Collect Label Label & Seal Collect->Label

Caption: Step-by-step spill mitigation workflow minimizing respiratory exposure risks.

Regulatory & Compliance Framework

United States (RCRA)[2]
  • Waste Coding: While this compound is not explicitly listed on the F, K, P, or U lists, the generator is responsible for determining if it exhibits hazardous characteristics.[1][2]

  • Recommendation: Unless proven non-toxic via TCLP testing, manage as Hazardous Waste .[1] If dissolved in ignitable solvents (Flash point < 60°C), code as D001 (Ignitable).[1][2][5]

European Union (REACH/CLP)[2]
  • EWC Code: Assign 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

  • Disposal Path: Must be sent to a licensed incineration plant.[2]

References

  • National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 11216390 (this compound).[1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2023).[2] Laboratory Safety Guidance (OSHA 3404-11R).[2] Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

[1][2]

Executive Summary & Risk Assessment

Core Directive: In the absence of a compound-specific Occupational Exposure Limit (OEL) for 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one , this guide applies the Precautionary Principle . We classify this substance as a Band 3 (OEB 3) compound until specific toxicological data proves otherwise.

Chemical Hazard Analysis (Structure-Activity Relationship)

This protocol is derived from the structural alerts of the molecule:

  • Pyridin-2-one Core: Structurally similar to bioactive antifibrotic agents (e.g., Pirfenidone derivatives) and kinase inhibitors.[1][2] Risk: Potential systemic biological activity upon absorption.[2][3]

  • 4-Hydroxyphenoxy Moiety: A phenolic ether substituent.[1][2] Risk: Phenols are known for rapid dermal absorption and potential skin/mucous membrane irritation.[2]

  • Physical State: High-melting-point solid (likely powder).[1][2] Risk: Fine particulate inhalation is the primary exposure vector.[2]

Default Hazard Classification (Internal R&D Standard):

  • Signal Word: WARNING

  • Target Organs: Respiratory System, Skin, Eyes.[2][4][5][6][7][8][9]

  • H-Statements (Inferred): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][8][10] Irrit.), H302 (Harmful if swallowed).[2][3][5][10]

PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound in quantities ranging from 1 mg to 100 g .

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory N95 (Minimum) or P100/PAPR Particulate Defense: As a solid powder, the highest risk is inhalation of airborne dust during weighing.[1][2] N95 filters 95% of particles >0.3 microns; P100 offers 99.97% efficiency for higher quantities (>10g).[2]
Dermal (Hand) Double Nitrile Gloves (0.11 mm min.[2] thickness)Permeation Resistance: Pyridinones are organic solids often solubilized in DMSO or Methanol.[2] Nitrile provides superior resistance to organic solvents compared to latex.[2] Double gloving creates a fail-safe against micro-tears.[1][2]
Dermal (Body) Tyvek® Lab Coat (Closed front) + Sleeves Contamination Control: Cotton lab coats absorb powders.[2] Tyvek sheds particulates and prevents "dusting" of personal clothing.[2] Disposable sleeves cover the wrist gap between glove and coat.
Ocular Chemical Splash Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses allow dust entry from the sides.[2] Goggles provide a complete seal against airborne fines and potential splashes during solubilization.[2]

Operational Protocol: Safe Handling Workflow

Phase A: Engineering Controls (Primary Barrier)[1][2]
  • Containment: All solid manipulation must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[2]

  • Airflow Check: Verify face velocity is between 80–100 fpm (0.4–0.5 m/s) before opening the container.

  • Static Control: Use an ionizing bar or anti-static gun if the powder appears "fly-away" (electrostatic) to prevent dispersion.[1][2]

Phase B: Step-by-Step Handling (Weighing & Solubilization)[1][2]
  • Preparation:

    • Don all PPE outside the lab or in a designated gowning area.[2]

    • Place a disposable absorbent mat (plastic side down) in the hood.[2]

    • Pre-weigh the receiving vial (taring) to minimize open-container time.[1][2]

  • Transfer (The Critical Step):

    • Open the source container only inside the hood.

    • Use a disposable anti-static spatula. Do not pour directly from the bottle.

    • Technique: Transfer small amounts to the receiving vial. If spillage occurs on the mat, consider the mat hazardous waste.

  • Solubilization (Reducing the Risk):

    • Add solvent (e.g., DMSO, Ethanol) to the solid immediately after weighing.[2]

    • Why: Once in solution, the risk of inhalation drops to near zero (unless aerosolized), shifting the risk to dermal absorption.[2]

    • Cap the vial tightly and vortex inside the hood.

  • Decontamination:

    • Wipe the exterior of the source container with a solvent-dampened wipe (ethanol) before returning it to storage.[1][2]

    • Dispose of the spatula and wipes as solid hazardous waste.

Phase C: Waste Disposal
  • Solid Waste: Contaminated gloves, mats, and weighing boats must go into a dedicated "Hazardous Solid - Toxic" bin.[1][2]

  • Liquid Waste: Solutions containing this compound must be segregated into "Organic Solvent + Toxic" streams.[1][2] Do not mix with oxidizers.[2]

Decision Logic & Workflow Visualization

Diagram 1: PPE & Containment Decision Tree

This logic ensures you scale safety measures based on the operation's intensity.[2]

PPE_Decision_LogicStartStart: Handling this compoundFormCheckIs the compound Solid or in Solution?Start->FormCheckSolidSolid / PowderFormCheck->SolidSolidLiquidSolution (DMSO/MeOH)FormCheck->LiquidLiquidQtyCheckQuantity > 100mg?Solid->QtyCheckSplashRiskSplash Risk?Liquid->SplashRiskHighRiskHigh Risk Protocol:Fume Hood REQUIREDDouble Nitrile GlovesRespirator (N95/P100) recommendedQtyCheck->HighRiskYesLowRiskStandard Protocol:Fume Hood RecommendedSingle Nitrile GlovesSafety GlassesQtyCheck->LowRiskNo (Trace)SplashRisk->LowRiskNo (Closed Vial)GogglesAdd Chemical Splash GogglesAdd Tyvek SleevesSplashRisk->GogglesYes (Vortexing/Transfer)

Caption: Decision matrix for selecting appropriate containment and PPE based on physical state and quantity.

Diagram 2: Safe Weighing Workflow

A visual guide to the "Phase B" operational protocol.

Weighing_WorkflowSetup1. Setup:Absorbent MatAnti-static GunCalibrate BalanceDonning2. Donning:Double GlovesLab Coat + SleevesSetup->DonningTransfer3. Transfer:Open inside HoodSpatula TransferNO PouringDonning->TransferSolubilize4. Solubilize:Add Solvent immediatelyCap & VortexTransfer->SolubilizeCleanup5. Decon:Wipe ContainerDispose SpatulaSolubilize->Cleanup

Caption: Step-by-step workflow for minimizing dust exposure during the critical weighing phase.

Emergency Response

Accidental Release (Spill)[1][2]
  • Solid Spill (<1g): Gently cover with wet paper towels (to prevent dust generation), then wipe up.[2] Place all waste in a sealed bag.

  • Solid Spill (>1g): Evacuate area. Use a HEPA-filtered vacuum or wet-wiping method.[1][2] Do not dry sweep. [1][2]

  • Skin Exposure: Immediately wash with soap and copious water for 15 minutes.[2][5][10] Do not use ethanol (may enhance absorption).[2]

  • Eye Exposure: Flush at eyewash station for 15 minutes, holding eyelids open. Seek medical attention immediately.

References

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards.[2] CDC/NIOSH.[2] Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[2] U.S. Department of Labor.[2] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] ACS Center for Lab Safety.[2] Available at: [Link][1][2]

  • PubChem. Compound Summary: 4-Hydroxy-2(1H)-pyridinone (Structural Analog).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.